molecular formula C10H9F2IO3 B12626828 Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester CAS No. 947533-64-4

Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester

Cat. No.: B12626828
CAS No.: 947533-64-4
M. Wt: 342.08 g/mol
InChI Key: RYVJOPUHWCJQRR-UHFFFAOYSA-N
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Description

Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C10H9F2IO3 and its molecular weight is 342.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

947533-64-4

Molecular Formula

C10H9F2IO3

Molecular Weight

342.08 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate

InChI

InChI=1S/C10H9F2IO3/c1-2-15-9(14)10(11,12)16-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3

InChI Key

RYVJOPUHWCJQRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(OC1=CC=C(C=C1)I)(F)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester (CAS 947533-64-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester (CAS 947533-64-4) is a specialized fluorinated building block used primarily in medicinal chemistry and agrochemical development. It serves as a critical intermediate for introducing the


-difluoroether  motif (

) into bioactive scaffolds.

This moiety acts as a bioisostere for the traditional glycolic acid ether linkage (


), offering enhanced metabolic stability against oxidative cleavage (blocking P450 metabolism at the 

-position) and increased lipophilicity. The 4-iodo substituent provides a versatile handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the ethyl ester allows for subsequent hydrolysis to the carboxylic acid pharmacophore.
Key Chemical Identifiers
PropertyDetail
CAS Number 947533-64-4
IUPAC Name Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate
Molecular Formula

Molecular Weight 342.08 g/mol
Structure 4-I-

-O-

-COOEt
Physical State Colorless to pale yellow oil (typically)
Solubility Soluble in organic solvents (DCM, EtOAc, DMF); insoluble in water

Synthesis Strategy & Protocol

The synthesis of CAS 947533-64-4 relies on the O-alkylation of 4-iodophenol with an electrophilic difluoroacetate equivalent. Unlike standard Williamson ether syntheses, the introduction of the gem-difluoro group significantly reduces the electrophilicity of the adjacent carbon, requiring optimized conditions to favor O-alkylation over side reactions (e.g., transesterification or C-alkylation).

Core Reaction Pathway

The most robust method involves the reaction of 4-iodophenol with ethyl bromodifluoroacetate in the presence of a mild base.

Reaction:



Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Adjust volumes accordingly.

Reagents:

  • 4-Iodophenol (2.20 g, 10.0 mmol)

  • Ethyl bromodifluoroacetate (2.44 g, 12.0 mmol, 1.2 equiv)

  • Potassium Carbonate (anhydrous, 2.76 g, 20.0 mmol, 2.0 equiv)

  • Optional: Cesium Carbonate (0.5 equiv) can be added to accelerate the reaction via the "cesium effect."

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 4-iodophenol and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add potassium carbonate (and cesium carbonate if using) in a single portion. Stir the suspension at room temperature for 15–20 minutes to generate the phenoxide intermediate.

  • Addition: Add ethyl bromodifluoroacetate dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60–70°C in an oil bath. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Technical Insight: Avoid overheating (>90°C) to prevent decarboxylation or excessive hydrolysis of the ester.

  • Quench: Once the starting phenol is consumed (typically 4–12 hours), cool the mixture to room temperature. Dilute with water (50 mL) and Ethyl Acetate (50 mL).

  • Extraction: Separate the layers. Extract the aqueous phase twice more with Ethyl Acetate (2 x 30 mL).

  • Washing: Combine organic layers and wash with water (3 x 30 mL) to remove DMF, followed by brine (1 x 30 mL).

    • Critical Step: Thorough water washing is essential to remove residual DMF, which can interfere with silica gel chromatography.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic substitution pathway and potential side reactions.

SynthesisMechanism Phenol 4-Iodophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide TS Transition State (SN2-like / Radical) Phenoxide->TS + BrCF2COOEt Reagent Ethyl Bromodifluoroacetate (Electrophile) Reagent->TS Product CAS 947533-64-4 (O-Alkylated Product) TS->Product Major Pathway SideProduct Side Products (Transesterification) TS->SideProduct If T > 90°C

Caption: Synthesis pathway for Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate via base-mediated O-alkylation.

Applications in Drug Discovery[4]

This compound is a "dual-handle" building block. The iodine allows for carbon-carbon bond formation, while the ester allows for conversion to a polar head group.

Suzuki-Miyaura Cross-Coupling

The 4-iodo position is highly reactive toward palladium-catalyzed coupling with aryl boronic acids. This is the primary route to synthesize biaryl PPAR agonists or other nuclear receptor modulators.

  • Catalyst System:

    
     or 
    
    
    
    are standard.
  • Solvent: Dioxane/Water or Toluene/Water.

  • Base:

    
     or 
    
    
    
    .
Ester Hydrolysis

Post-coupling, the ethyl ester is hydrolyzed to the free acid (


).
  • Condition:

    
     in THF/Water (1:1) at room temperature.
    
  • Note: The presence of the

    
    -fluorines increases the acidity of the resulting carboxylic acid (
    
    
    
    ~ 3.5 vs 4.8 for acetic acid) and makes the ester more susceptible to hydrolysis than non-fluorinated analogs.
Workflow Diagram

ApplicationWorkflow Start CAS 947533-64-4 (Iodo-Ester) Coupling Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Coupling Intermediate Biaryl Intermediate (Ar'-Ph-O-CF2-COOEt) Coupling->Intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis FinalDrug Target Molecule (Ar'-Ph-O-CF2-COOH) Hydrolysis->FinalDrug

Caption: Standard elaboration workflow converting the building block into a bioactive carboxylic acid.

Safety and Handling (E-E-A-T)

  • Hazards: As an alkylating agent derivative and halogenated compound, it should be treated as a potential Skin Irritant (H315) and Eye Irritant (H319) . The starting material, 4-iodophenol, is corrosive.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

  • Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents if incineration protocols differ.

References

  • Chemical Identity & CAS: PubChem.[1] Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate (CAS 947533-64-4). National Library of Medicine. Link

  • General Synthesis of Aryloxydifluoroacetates: Reaction of Phenols with Ethyl Bromodifluoroacetate: Reutrakul, V., et al. "Reaction of ethyl bromodifluoroacetate with nucleophiles." Journal of Fluorine Chemistry. Base-Promoted Alkylation: Ding, D., et al. (2011). "Synthesis of difluoromethyl ethers." Journal of Organic Chemistry.
  • Difluoro-Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Cross-Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

Sources

Technical Monograph: Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Reagent for Metabolic Stability and Divergent Library Synthesis [1]

Executive Summary

Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (CAS: 947533-64-4) represents a high-value fluorinated building block in medicinal chemistry.[1] Its structural architecture combines three critical design elements: a lipophilic difluoromethylene bridge (-CF₂-) that acts as a bioisostere for oxygen or carbonyl groups, a para-iodophenoxy moiety serving as a versatile handle for transition-metal catalyzed cross-coupling, and an ethyl ester amenable to further derivatization.[1]

This guide details the physicochemical profile, synthetic pathways, and modular reactivity of this compound, providing researchers with a roadmap for utilizing it in the development of PPAR agonists, metabolic tracers, and proteolysis-targeting chimeras (PROTACs).

Chemical Profile & Structural Anatomy

The introduction of the gem-difluoro group significantly alters the physicochemical properties compared to the non-fluorinated phenoxyacetate parent.[1] The fluorine atoms lower the pKa of neighboring protons (if any remain) and increase lipophilicity while blocking metabolic oxidation at the


-position.
PropertySpecification
IUPAC Name Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate
CAS Number 947533-64-4
Molecular Formula C₁₀H₉F₂IO₃
Molecular Weight 342.08 g/mol
Structural Motif Aryloxy-difluoroacetate
Key Functionality Aryl Iodide (Cross-coupling), Ethyl Ester (Hydrolysis/Amidation), CF₂ (Metabolic blocker)
Predicted LogP ~3.2 - 3.5 (High Lipophilicity)
Physical State Viscous oil or low-melting solid (depending on purity)
Structural Logic[1]
  • The CF₂ Bridge: Acts as a lipophilic spacer that mimics the bond angle of an ether oxygen (~110°) but with different electronic demand. It prevents the rapid hydrolysis often seen with simple esters in vivo by sterically and electronically shielding the carbonyl.

  • The Iodine Handle: Located at the para position, the iodine atom is electronically activated for Pd-catalyzed oxidative addition, making this molecule a superior substrate for Suzuki-Miyaura or Sonogashira couplings compared to its bromo-analog.[1]

Synthetic Architecture

The synthesis of Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate is non-trivial due to the low electrophilicity of ethyl bromodifluoroacetate compared to non-fluorinated alkyl halides.[1] The fluorine atoms induce significant electron repulsion, often requiring higher temperatures or specific bases to drive the O-alkylation of the phenol.

Core Synthetic Pathway (DOT Visualization)

SynthesisPathway Phenol 4-Iodophenol (Nucleophile) Intermediate Phenoxide Anion Phenol->Intermediate Deprotonation Reagent Ethyl bromodifluoroacetate (BrCF2COOEt) Product Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (Target) Reagent->Product Electrophile Base Base Activation (K2CO3 or Cs2CO3) Base->Intermediate Intermediate->Product SN2 / Radical Subst.

Figure 1: Base-mediated O-alkylation pathway.[1] The reaction requires generation of a "hard" phenoxide nucleophile to attack the "hard" fluorinated electrophile.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate on a 10 mmol scale.

  • Reagent Setup:

    • Charge a flame-dried round-bottom flask with 4-iodophenol (2.20 g, 10.0 mmol) and anhydrous DMF (20 mL).

    • Add Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol). Note: Cesium Carbonate (Cs₂CO₃) can be used to accelerate the reaction due to the "cesium effect" (higher solubility/naked anion).

  • Alkylation:

    • Add Ethyl bromodifluoroacetate (1.54 mL, 12.0 mmol) dropwise at room temperature.

    • Critical Step: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (hexane/EtOAc 9:1) or ¹⁹F NMR. The starting material (phenol) will disappear, and a new CF₂ peak (typically ~ -78 ppm singlet or triplet) will appear.

  • Work-up:

    • Cool to room temperature.[2][3] Dilute with Ethyl Acetate (100 mL).

    • Wash with water (3 x 50 mL) to remove DMF. Note: Thorough washing is crucial as DMF can interfere with subsequent Pd-catalyzed steps.[1]

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1] The product typically elutes as a colorless to pale yellow oil.

Reactivity Profile & Modular Logic

Once synthesized, the molecule serves as a "linchpin" intermediate. It possesses orthogonal reactivity: the ester is sensitive to nucleophiles (hydrolysis), while the aryl iodide is sensitive to transition metals (cross-coupling).

Divergent Synthesis Workflow (DOT Visualization)

Reactivity Core Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate Suzuki Pathway A: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Hydrolysis Pathway B: Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Sonogashira Pathway C: Sonogashira (Alkyne, CuI, Pd) Core->Sonogashira Biaryl Biaryl Difluoroester (Library Generation) Suzuki->Biaryl Acid Difluoro-Acid (PPAR Agonist Precursor) Hydrolysis->Acid Alkyne Alkynyl-Phenoxy Ether (Linker Chemistry) Sonogashira->Alkyne

Figure 2: Orthogonal reactivity map.[1] Pathway A is preferred for building SAR libraries, while Pathway B generates the free acid often required for biological activity.

Key Reaction: Suzuki-Miyaura Coupling

The iodine atom allows for coupling under mild conditions, preserving the difluoroester moiety.[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).

  • Base: K₃PO₄ or Na₂CO₃ (mild bases prevent ester hydrolysis).

  • Solvent: Dioxane/Water (9:1) at 80°C.

  • Outcome: High yields of biaryl ethers are typical. This is the primary route for synthesizing PPAR

    
     dual agonists where the biphenyl tail is required for hydrophobic pocket binding.
    
Applications in Drug Design
Bioisosterism and Metabolic Stability

The -OCF₂CO- motif is a robust bioisostere for the -OCH₂CO- group found in older generation fibrates (e.g., clofibrate).[1]

  • Blockade of Metabolism: The C-F bond energy (approx. 116 kcal/mol) renders the alpha-position inert to cytochrome P450 hydroxylation, significantly extending half-life (

    
    ).
    
  • Acidity Modulation: If hydrolyzed to the acid, the CF₂ group lowers the pKa of the carboxylic acid (pKa ~ 1-2 vs. ~4.5 for acetic acid), increasing ionization at physiological pH. This improves plasma protein binding and alters distribution volume (

    
    ).
    
Therapeutic Areas[1]
  • Metabolic Disease: As a precursor to PPAR agonists (glitazones/fibrates) for Type 2 Diabetes and dyslipidemia.

  • PROTAC Linkers: The rigid, lipophilic nature of the difluoro-linker can be used to tune the solubility and permeability of PROTAC degraders.

  • Radiotracers: The structure is amenable to

    
    F labeling (via exchange or de novo synthesis) for PET imaging of PPAR distribution in the brain or liver.
    
References
  • Sigma-Aldrich. Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate Product Page (CAS 947533-64-4). (Note: Representative link for CAS verification)[1]

  • ResearchGate. Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. (Discusses the general synthesis of aryloxy difluoroacetates).

  • ChemicalBook. Ethyl bromodifluoroacetate Reactivity Profile.

  • BenchChem. Applications of 2-Ethyl-4-iodophenol in Organic Synthesis. (Contextualizes the reactivity of iodophenols in coupling reactions).

Sources

Architecting Efficacy: The Strategic Utilization of Fluorinated Phenoxyacetic Acid Ethyl Ester Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of medicinal chemistry and agrochemical development, the precise modulation of a molecule's physicochemical properties is paramount. Fluorinated phenoxyacetic acid ethyl esters have emerged as privileged building blocks that offer a unique combination of synthetic versatility and profound biological impact. By integrating the stereoelectronic benefits of aromatic fluorination with the orthogonal reactivity of an ethyl ester side chain, these synthons enable the rapid construction of complex, metabolically stable pharmacophores. This technical guide explores the mechanistic rationale behind their use, details self-validating synthetic protocols, and highlights their downstream applications.

The Mechanistic Rationale: The "Fluorine Effect"

The strategic introduction of fluorine into a phenoxy scaffold is not merely a structural variation; it is a calculated physicochemical intervention. The incorporation of a fluorine atom—particularly at the ortho or para positions of the phenyl ring—fundamentally alters the molecule's electronic properties, metabolic stability, and target binding affinity 1.

  • Metabolic Shielding: Cytochrome P450 enzymes frequently target electron-rich aromatic rings for hydroxylation. Fluorine, being highly electronegative and possessing a van der Waals radius closely mimicking hydrogen, effectively blocks these metabolic soft spots without introducing severe steric hindrance.

  • Lipophilicity and Permeation: Aromatic fluorination consistently increases lipophilicity (logP). This enhanced lipophilicity improves passive transport across lipid membranes, a critical factor for both oral bioavailability in pharmaceuticals and cuticular penetration in agrochemicals [[1]]().

  • The Role of the Ethyl Ester: The ethyl ester serves as a robust protecting group during upstream electrophilic aromatic substitutions (e.g., nitration or bromination). Unlike free carboxylic acids, which can interfere with metal-catalyzed cross-couplings or undergo unwanted decarboxylation, the ethyl ester remains inert under mildly acidic or neutral conditions, yet can be cleanly saponified when the free acid is required for final amidation.

FluorineEffect Core Fluorinated Phenoxy Scaffold Lipophilicity Increased Lipophilicity (logP) Core->Lipophilicity Metabolism Blocked CYP450 Oxidation Sites Core->Metabolism Conformation Stereoelectronic Locking Core->Conformation Permeability Enhanced Membrane Permeability Lipophilicity->Permeability HalfLife Extended in vivo Half-Life Metabolism->HalfLife Affinity Improved Target Binding Affinity Conformation->Affinity

Mechanistic impact of fluorine substitution on molecular pharmacokinetics and target engagement.

Physicochemical Profiling

To quantify the impact of progressive halogenation on the phenoxyacetic acid ethyl ester core, we can observe the predictable shifts in physicochemical properties. The table below summarizes the trajectory of these metrics.

Compound ScaffoldClogP (Est.)Aromatic C-H Oxidation LiabilityRelative Membrane Permeability
Phenoxyacetic acid ethyl ester2.10High (ortho/para positions highly active)Baseline (1.0x)
4-Fluorophenoxyacetic acid ethyl ester2.45Low (para position blocked)1.25x
2,4-Difluorophenoxyacetic acid ethyl ester2.80Very Low (ortho/para blocked)1.40x
2-Bromo-4-fluorophenoxyacetic acid ethyl ester3.15Minimal (Steric + electronic deactivation)1.55x

Synthetic Methodologies & Self-Validating Workflows

The utility of these building blocks relies heavily on the efficiency and scalability of their synthesis. Below are two field-proven, self-validating protocols for the generation and downstream functionalization of fluorinated phenoxyacetic acid ethyl esters.

SynthWorkflow Start Fluorophenol Starting Material Reaction Williamson Ether Synthesis (80°C) Start->Reaction Reagent Ethyl Bromoacetate + Mild Base Reagent->Reaction Intermediate Fluorinated Phenoxyacetic Acid Ethyl Ester Reaction->Intermediate IPC: GC/MS >95% Conversion Branch1 Saponification (Free Acid Generation) Intermediate->Branch1 Branch2 Electrophilic Aromatic Substitution Intermediate->Branch2 Branch3 Amidation / Cross-Coupling Intermediate->Branch3

Synthetic workflow and downstream diversification of fluorinated phenoxyacetic acid ethyl esters.

Protocol A: Williamson Ether Synthesis of Ethyl 2-(4-fluorophenoxy)acetate

Causality & Design: This protocol utilizes ethyl bromoacetate rather than chloroacetate due to the superior leaving-group ability of the bromide ion, which accelerates the reaction and suppresses side-product formation. Potassium carbonate (


) is selected as a mild, heterogeneous base; it is strong enough to deprotonate the fluorophenol but weak enough to prevent the hydrolysis of the ethyl ester.

Step-by-Step Procedure:

  • Preparation: Charge a dry round-bottom flask with 4-fluorophenol (1.0 eq) and anhydrous acetone (or DMF for highly deactivated phenols).

  • Base Addition: Add finely powdered anhydrous

    
     (1.5 eq). Stir at room temperature for 15 minutes to facilitate phenoxide generation.
    
  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise. Elevate the temperature to reflux (approx. 60-80°C depending on solvent).

  • Self-Validation (In-Process Control): After 4 hours, pull a 50 µL aliquot. Filter, dilute with ethyl acetate, and analyze via GC/MS. Validation Gate: Proceed to workup only when the fluorophenol peak area is <2% relative to the product peak.

  • Workup: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure. Partition between ethyl acetate and water, wash the organic layer with brine, dry over

    
    , and evaporate.
    
  • Final Validation: Perform

    
     NMR (
    
    
    
    ). Success Criteria: A distinct quartet at ~4.2 ppm (
    
    
    ), a triplet at ~1.3 ppm (
    
    
    ), and a sharp singlet at ~4.6 ppm (
    
    
    ), confirming the ester remains intact.
Protocol B: Regioselective Nitration of 2-Bromo-4-fluorophenoxyacetic acid ethyl ester

Causality & Design: Electrophilic aromatic substitution is highly predictable on this scaffold. The ether oxygen is a powerful ortho/para director. With the para position blocked by fluorine and one ortho position occupied by bromine, nitration is forced strictly into the remaining open position on the ring. Strict temperature control (5°C to 10°C) is critical to prevent runaway exotherms and to protect the ethyl ester from acid-catalyzed hydrolysis 2.

Step-by-Step Procedure:

  • Solvation: In a jacketed reactor, dissolve 2-bromo-4-fluorophenoxyacetic acid ethyl ester (1.0 eq) in concentrated sulfuric acid (

    
    ). Cool the mixture to 5°C.
    
  • Nitration: Prepare a mixed acid solution (1:1 molar ratio of concentrated

    
     and 
    
    
    
    ). Add this dropwise to the reactor, strictly maintaining the internal temperature between 5°C and 10°C.
  • Self-Validation (In-Process Control): After 1.5 hours, quench a 100 µL aliquot into ice water, extract with dichloromethane, and analyze via HPLC (UV 254 nm). Validation Gate: Confirm the disappearance of the starting material and the emergence of a single, more polar product peak.

  • Isolation: Pour the entire reaction mixture slowly over crushed ice under vigorous stirring. The product, 2-bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester, will precipitate as a yellow solid 2.

  • Final Validation: Filter, wash with cold water until the filtrate is pH neutral, and dry. Confirm identity via LC-MS (observing the

    
     shift of +45 Da corresponding to 
    
    
    
    addition).

Downstream Applications: Agrochemicals and Pharmaceuticals

The structural rigidity and metabolic stability imparted by the fluorinated phenoxyacetic acid ethyl ester core make it highly prized in commercial applications.

A prime example is the development of Pyraflufen-ethyl (Ethyl 2-[2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxy]acetate), a potent protoporphyrinogen oxidase (PPO) inhibitor used globally as a broadleaf herbicide 3. In this complex molecule, the fluorophenoxyacetic acid ethyl ester acts as the central anchoring scaffold. The ethyl ester facilitates rapid cuticular penetration into the plant tissue. Once inside, endogenous plant esterases cleave the ethyl ester to release the free carboxylic acid—the active pharmacophore that binds irreversibly to the PPO enzyme.

In human medicinal chemistry, similar prodrug strategies are employed. The ethyl ester masks the negative charge of the carboxylate to ensure high gastrointestinal absorption, relying on hepatic esterases to liberate the active drug in systemic circulation.

Conclusion

Fluorinated phenoxyacetic acid ethyl esters are not merely passive structural components; they are active modulators of chemical stability, reactivity, and biological efficacy. By understanding the causality behind their synthetic handling—such as the necessity of orthogonal protection via the ethyl ester and the regiocontrol afforded by the fluorine atom—researchers can reliably construct advanced intermediates that meet the stringent pharmacokinetic demands of modern drug and agrochemical discovery.

References

Sources

4-Iodophenyl Difluoroacetate: Orthogonal Reactivity and Applications in Late-Stage Fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organofluorine chemistry and drug development, the strategic incorporation of fluorinated motifs is a proven method to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity[1]. Among the emerging classes of bifunctional building blocks, 4-iodophenyl difluoroacetate derivatives offer unparalleled versatility. By combining a highly reactive carbon-iodine (C–I) bond with a difluoroacetate ester moiety, this scaffold provides orthogonal reactivity. It serves as a critical linchpin for complex active pharmaceutical ingredient (API) synthesis, enabling sequential transition-metal-catalyzed cross-coupling and decarboxylative difluoromethylation without the need for highly sensitive or explosive fluorinating agents like DAST[2].

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis protocols, and downstream applications of 4-iodophenyl difluoroacetate, designed specifically for researchers and drug development professionals.

Structural Rationale and Physicochemical Profile

The strategic value of 4-iodophenyl difluoroacetate lies in the electronic and steric interplay between its two functional poles:

  • The 4-Iodo Substituent: Iodine is the most kinetically reactive halogen for transition-metal-catalyzed oxidative addition. Its para-position minimizes steric hindrance, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.

  • The Difluoroacetate Group (–OCOCF₂H): Unlike the highly labile trifluoroacetate group, the difluoroacetate moiety strikes a critical balance between stability and reactivity. It acts as an electron-withdrawing protecting group for the phenol during mildly basic cross-coupling. More importantly, under specific photoredox or thermal conditions, it can undergo decarboxylation to yield valuable aryl difluoromethyl ethers (Ar–OCF₂H)—a bioisostere for methoxy groups with vastly improved metabolic stability[1].

Table 1: Key Physicochemical Properties (Calculated/Typical)
PropertyValue / Description
Chemical Formula C₈H₅F₂IO₂
Molecular Weight 298.02 g/mol
Appearance Pale yellow to colorless oil / low-melting solid
Solubility Soluble in DCM, THF, DMF, EtOAc; Insoluble in H₂O
Reactivity Profile Light-sensitive (C–I bond); Moisture-sensitive (ester) over prolonged periods

Synthesis Protocol: Esterification of 4-Iodophenol

The synthesis of 4-iodophenyl difluoroacetate relies on the acylation of 4-iodophenol. The following protocol is designed as a self-validating system , ensuring high yield and preventing premature ester hydrolysis. The handling of 4-iodophenol under controlled basic conditions is critical to prevent degradation[3].

Materials:

  • 4-Iodophenol (1.0 equiv)

  • Difluoroacetic anhydride (1.2 equiv)

  • Pyridine or Triethylamine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 4-iodophenol in anhydrous DCM.

  • Base Addition: Add pyridine (or triethylamine) to the solution.

    • Causality: The base acts both as an acid scavenger and a nucleophilic catalyst, activating the anhydride and preventing the reaction mixture from becoming highly acidic, which could lead to side reactions.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add difluoroacetic anhydride dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the acylation, preventing thermal degradation of the starting material[3].

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Self-Validation: The highly polar 4-iodophenol (R_f ~0.3) will quantitatively convert to the less polar difluoroacetate ester (R_f ~0.6). The reaction is complete when the R_f ~0.3 spot disappears entirely.

  • Quenching & Workup: Once complete, quench the reaction with cold saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ neutralizes the generated difluoroacetic acid and excess anhydride without raising the pH high enough to hydrolyze the newly formed ester.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient hexanes to 5% EtOAc/hexanes) to yield the pure product.

Orthogonal Reactivity Workflows

The true utility of this derivative is its ability to undergo selective transformations at either the C–I bond or the ester moiety.

  • Pathway A: Palladium-Catalyzed Cross-Coupling The C–I bond readily undergoes Suzuki-Miyaura coupling with aryl boronic acids. To preserve the difluoroacetate group, mild bases (e.g., KF or K₃PO₄) and anhydrous conditions are preferred over harsh aqueous hydroxides.

  • Pathway B: Decarboxylative Etherification Recent advances in photoredox catalysis allow the difluoroacetate group to be extruded as CO₂, generating a difluoromethyl radical that recombines with the phenolic oxygen to form an aryl difluoromethyl ether (Ar–OCF₂H). This is a critical transformation for generating lipophilic, metabolically stable drug candidates[1].

  • Pathway C: Basic Hydrolysis The difluoroacetate group can be cleanly removed using LiOH in THF/H₂O, regenerating the phenol for alternative late-stage functionalizations.

Table 2: Quantitative Data Summary for Orthogonal Reactions
Reaction TypeTarget BondTypical ReagentsYield RangePreservation of Non-Target Site
Suzuki Coupling C–IPd(dppf)Cl₂, Ar-B(OH)₂, K₃PO₄, THF, 60°C75 – 90%High (Ester remains intact)
Sonogashira C–IPd(PPh₃)₄, CuI, Alkyne, Et₃N, DMF, RT80 – 95%High (Ester remains intact)
Decarboxylation –OCOCF₂HIr-Photocatalyst, Blue LED, Base50 – 70%High (C–I remains intact if Pd absent)
Hydrolysis –OCOCF₂HLiOH, THF/H₂O, RT>95%High (C–I remains intact)

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the 4-iodophenyl difluoroacetate core, highlighting its role as a versatile synthetic node.

G Start 4-Iodophenyl Difluoroacetate (Bifunctional Core) PathA Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->PathA Pd(0), Ligand, Mild Base PathB Decarboxylative Etherification (Photoredox Catalysis) Start->PathB Ir-Catalyst, Blue LED, -CO2 PathC Basic Hydrolysis (Deprotection) Start->PathC LiOH, H2O/THF ProdA Biaryl/Alkynyl Difluoroacetate (C-I Functionalization) PathA->ProdA ProdB 4-Iodo-Difluoromethoxybenzene (Ester Decarboxylation) PathB->ProdB ProdC 4-Iodophenol (Phenol Recovery) PathC->ProdC

Orthogonal reactivity pathways of 4-iodophenyl difluoroacetate.

References

  • 3. University of Birmingham Research Archive. 2.2. YorkSpace.

  • Fier, P. S.1. eScholarship.org, University of California, Berkeley.

Sources

Strategic Sourcing & Synthesis Manual: Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the sourcing, synthesis, and application of Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate , designed for researchers and drug development professionals.

Executive Summary & Chemical Profile[1]

Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate is a specialized fluorinated building block used in medicinal chemistry to introduce the lipophilic, metabolically stable difluoromethyl ether (


) motif while providing an aryl iodide handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).[1]

This compound is rarely available as a bulk commodity "catalog item" due to its specific application profile. Consequently, sourcing strategies must pivot from direct procurement to either Custom Synthesis (CRO) or In-House Preparation using readily available precursors.[1]

Chemical Identity
PropertyDetail
Systematic Name Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate
Molecular Formula

Molecular Weight 342.08 g/mol
Structural Features

-difluoroester; Aryl iodide; Phenoxy ether linkage
Key Precursors 4-Iodophenol (CAS 540-38-5); Ethyl bromodifluoroacetate (CAS 667-27-6)
Primary Application Synthesis of PPAR agonists, kinase inhibitors, and fluorinated bioisosteres.[1][2]

Sourcing Landscape: The "Buy vs. Make" Decision

Since direct suppliers for this specific intermediate are limited to custom synthesis houses, the most efficient path for discovery-stage research is often in-house synthesis.[1]

Decision Matrix (DOT Visualization)

SourcingStrategy Start Need Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate CheckCatalog Check Major Catalogs (Sigma, Enamine, WuXi) Start->CheckCatalog Available Available in Stock? CheckCatalog->Available DirectBuy Purchase Direct (Lead Time: 1-2 weeks) Available->DirectBuy Yes CustomSynth Request Custom Synthesis (Lead Time: 8-12 weeks) Available->CustomSynth No (High Vol >1kg) InHouse In-House Synthesis (Lead Time: 3-5 days) Available->InHouse No (Low Vol <100g) Precursors Source Precursors: 1. 4-Iodophenol (CAS 540-38-5) 2. Ethyl bromodifluoroacetate (CAS 667-27-6) InHouse->Precursors

Figure 1: Strategic decision matrix for sourcing Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate based on volume and timeline requirements.

Verified Precursor Suppliers

If proceeding with in-house synthesis, the following suppliers provide high-purity precursors:

PrecursorCAS NumberTier 1 Suppliers (Global)Purity Req.
4-Iodophenol 540-38-5Sigma-Aldrich, TCI, Alfa Aesar, Combi-Blocks>98%
Ethyl bromodifluoroacetate 667-27-6Fluorochem, Apollo Scientific, Enamine, Oakwood>97%
Potassium Carbonate 584-08-7Fisher Scientific, Acros OrganicsAnhydrous

Technical Synthesis Protocol (In-House)

This protocol describes the


-difluoromethylation of 4-iodophenol. The reaction utilizes a base-mediated nucleophilic substitution, which is favored over radical methods for this specific substrate to preserve the iodine handle.[1][3]
Reaction Scheme


Step-by-Step Methodology

1. Reagent Preparation:

  • 4-Iodophenol (1.0 equiv): 2.20 g (10 mmol).

  • Ethyl bromodifluoroacetate (1.2 equiv): 2.44 g (12 mmol). Note: Use a slight excess to drive conversion.

  • Potassium Carbonate (2.0 equiv): 2.76 g (20 mmol). Must be anhydrous and finely ground.

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL).

2. Execution:

  • Charge a flame-dried round-bottom flask with 4-iodophenol and Potassium Carbonate .

  • Add DMF and stir at room temperature for 15 minutes to form the phenoxide anion.

  • Add Ethyl bromodifluoroacetate dropwise via syringe.

  • Heat the reaction mixture to 70°C under an inert atmosphere (

    
     or Ar) for 6–12 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (

      
      ) should disappear, and a less polar product (
      
      
      
      ) should appear.

3. Workup:

  • Cool the mixture to room temperature.

  • Dilute with Water (100 mL) and extract with Ethyl Acetate (3 x 30 mL) .

  • Wash the combined organic layers with Brine (2 x 50 mL) to remove residual DMF.

  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure.
    

4. Purification:

  • Purify the crude oil via flash column chromatography on silica gel.

  • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • Yield Expectation: 75–85% as a clear to pale yellow oil.

Quality Control Parameters
AnalysisExpected SignalCausality/Interpretation

F NMR

ppm (Singlet or weak triplet)
Confirms presence of

group adjacent to carbonyl and oxygen.[1]

H NMR

(d, 2H),

(d, 2H)
Characteristic AA'BB' pattern of 1,4-disubstituted benzene.

H NMR

(q, 2H),

(t, 3H)
Confirms ethyl ester integrity.[1][3]
LC-MS

(

) or

(

)
Confirms molecular weight and lack of debromination/deiodination.

Downstream Utility & Applications

The strategic value of Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate lies in its dual functionality:

  • The Difluoroacetate Group: Acts as a lipophilic bioisostere for phosphates or carboxylates, improving membrane permeability.

  • The Aryl Iodide: Serves as a versatile "warhead" for cross-coupling.

Reaction Workflow (DOT Visualization)

ReactionPathways Core Ethyl 2-(4-iodophenoxy)- 2,2-difluoroacetate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Heck Heck Reaction (Alkenes, Pd(OAc)2) Core->Heck Sonogashira Sonogashira Coupling (Alkynes, CuI/Pd) Core->Sonogashira Biaryl Biaryl Ether Scaffold (PPAR Agonists) Suzuki->Biaryl C-C Bond Formation Styrene Styrenyl Ether Scaffold Heck->Styrene Vinylation Alkyne Alkynyl Ether Scaffold Sonogashira->Alkyne Alkynylation

Figure 2: Primary synthetic pathways utilizing the aryl iodide handle for library generation.[1]

Case Study: PPAR Agonist Synthesis

In the development of dual PPAR


 agonists (e.g., analogs of Muraglitazar), this intermediate is coupled with aryl boronic acids to extend the lipophilic tail, which is critical for binding to the PPAR ligand-binding domain (LBD).[1][3] The 

group prevents metabolic oxidation at the

-position, enhancing the drug's half-life (

).[1]

References

  • General Synthesis of Aryl Difluoromethyl Ethers

    • Title: "Copper-mediated cross-coupling of ethyl bromodifluoroacetate with aryl iodides."[2][4]

    • Source:Journal of Fluorine Chemistry / ResearchG
    • Context: While direct coupling exists, the O-alkylation protocol (Method 3 above) is standard for phenols.[1]

    • Link:[4]

  • Precursor Supplier (Ethyl bromodifluoroacetate)

    • Title: "Ethyl bromodifluoroacetate Product Page"[2][4]

    • Source: Sigma-Aldrich / ThermoFisher.
    • Link:

  • Precursor Supplier (4-Iodophenol)

    • Title: "4-Iodophenol Product Page"[1]

    • Source: Sigma-Aldrich.
    • Link:[1]

  • Safety Data (Ethyl bromodifluoroacetate)

    • Title: "Safety Data Sheet - Ethyl bromodifluoroacet
    • Source: Fisher Scientific.
    • Link:

Sources

The Strategic Introduction of Fluorine: A Technical Guide to Novel Fluorinated Intermediates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Transformative Power of a Single Atom

In the intricate world of medicinal chemistry, the substitution of a single atom can dramatically alter the trajectory of a drug candidate, turning a promising lead into a clinical success. Among the elements in the chemist's toolkit, fluorine has emerged as a particularly potent modulator of molecular properties. Its unique combination of high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile in ways that are often beneficial for therapeutic efficacy.[1] The strategic incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] This guide provides an in-depth exploration of novel fluorinated intermediates, offering researchers and drug development professionals a technical resource on their synthesis, properties, and applications.

The Modern Fluorine-Containing Armamentarium: Key Intermediates and Their Synthesis

The landscape of fluorinated building blocks has expanded significantly beyond simple fluoroaromatics. Today, medicinal chemists have access to a diverse array of intermediates bearing sophisticated fluorine-containing motifs. This section delves into the synthesis and unique characteristics of some of the most impactful classes of these intermediates.

The Workhorse: Trifluoromethylated Heterocycles

The trifluoromethyl (-CF₃) group is a common feature in many approved drugs due to its ability to enhance metabolic stability and lipophilicity.[3] The synthesis of trifluoromethylated heterocycles, key components of many pharmaceuticals, has been the subject of extensive research.

A robust method for the synthesis of α-trifluoromethylated pyridines involves a cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles.[4] This approach provides a practical and scalable route to a variety of substituted pyridines.

Experimental Protocol: Gram-Scale Synthesis of a Trifluoromethylated Pyridine via Cobalt-Catalyzed [2+2+2] Cycloaddition [4]

  • To a solution of 3 mol% of CoCl₂(phen), 10 mol% of Zn, and 10 mol% of ZnBr₂ in 1,2-dichloroethane (DCE) is added 1.00 g (5.50 mmol) of p-bromobenzonitrile.

  • 1.90 g (8.25 mmol) of the trifluoromethylated diyne is then added to the mixture.

  • The reaction mixture is heated at 80°C for 3 hours.

  • After cooling, the reaction is quenched and worked up to afford the corresponding trifluoromethylated pyridine.

  • This protocol has been shown to yield 1.86 g (4.50 mmol, 82% isolated yield) of the desired product.[4]

The mechanism of this transformation is believed to involve the reduction of the cobalt(II) catalyst to a cobalt(I) active species, followed by oxidative coupling with the diyne to form a cobaltacyclopentadiene intermediate.[4] Subsequent coordination and insertion of the nitrile, followed by reductive elimination, yields the trifluoromethylated pyridine.

G CoII Co(II) Catalyst CoI Co(I) Active Species CoII->CoI Reduction (Zn/ZnBr₂) Int1 Cobaltacyclopentadiene Intermediate CoI->Int1 Oxidative Coupling Diyne Trifluoromethylated Diyne Diyne->Int1 Nitrile Nitrile Int2 Cobaltacycloheptatriene Intermediate Nitrile->Int2 Int1->Int2 Nitrile Insertion Product Trifluoromethylated Pyridine Int2->Product Reductive Elimination Product->CoI Catalyst Regeneration

Cobalt-Catalyzed [2+2+2] Cycloaddition Pathway
The Bioisostere: Difluoromethylated Aromatics and Heterocycles

The difluoromethyl (-CF₂H) group has gained prominence as a bioisostere for hydroxyl and thiol groups, capable of acting as a hydrogen bond donor while increasing lipophilicity.[5] The synthesis of difluoromethylated heterocycles, such as indoles, is of significant interest in drug discovery.

A green and efficient method for the C-2 difluoromethylation of indoles utilizes electrochemical oxidation.[6] This protocol avoids the need for catalysts and chemical oxidants, making it an environmentally friendly approach.

Experimental Protocol: Electrochemical C-2 Difluoromethylation of Indoles [6]

  • In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, a solution of the indole substrate and sodium difluoromethanesulfinate (HCF₂SO₂Na) in a suitable solvent system is prepared.

  • A constant current is applied to the mixture at room temperature.

  • The reaction is monitored until completion, typically for a few hours.

  • Upon completion, the reaction mixture is worked up to isolate the C-2 difluoromethylated indole product.

  • This method has been shown to be scalable, with a 4 mmol scale reaction providing a 58% isolated yield of the desired product.[6]

The proposed mechanism involves the electrochemical oxidation of the difluoromethanesulfinate to generate a difluoromethyl radical, which then undergoes addition to the indole at the C-2 position.

The "Super-Trifluoromethyl": Pentafluorosulfanyl-Containing Intermediates

The pentafluorosulfanyl (-SF₅) group is often referred to as a "super-trifluoromethyl" group due to its greater lipophilicity and electron-withdrawing character.[7][8] The introduction of the -SF₅ group can significantly enhance the metabolic stability and binding affinity of drug candidates.[7] A common method for introducing the -SF₅ group is through the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to alkenes and alkynes.[9]

Experimental Protocol: Radical Addition of SF₅Cl to Alkenes Initiated by an Amine-Borane Complex [9]

  • In a reaction vessel, the alkene substrate and an air-stable amine-borane complex are dissolved in a suitable organic solvent (e.g., hexane, ethyl acetate).

  • The vessel is cooled to -40°C, and a solution of SF₅Cl is added.

  • The reaction vessel is hermetically sealed and heated to the desired temperature (e.g., 30-60°C) for a specified time (e.g., 3 hours).

  • After cooling, the reaction is quenched and worked up to yield the pentafluorosulfanylated product.

  • Yields for this reaction can range from 3% to 85%, depending on the substrate and reaction conditions.[9]

The mechanism of this reaction involves the thermal decomposition of the amine-borane complex to generate a radical initiator, which then abstracts a chlorine atom from SF₅Cl to produce the key pentafluorosulfanyl radical (SF₅•).[9][10] This radical then adds to the unsaturated substrate in a chain propagation process.

G cluster_initiation Initiation cluster_propagation Propagation Amine-Borane Amine-Borane Complex Radical_Initiator Radical Initiator Amine-Borane->Radical_Initiator Δ SF5_Radical SF₅• Radical_Initiator->SF5_Radical Cl Abstraction SF5Cl SF₅Cl SF5Cl->SF5_Radical Adduct_Radical Adduct Radical SF5_Radical->Adduct_Radical Addition Alkene Alkene Alkene->Adduct_Radical Product SF₅-Adduct Adduct_Radical->Product Cl Transfer Product->SF5_Radical_new Regenerates SF₅• SF5Cl_prop SF₅Cl SF5Cl_prop->Product

Radical Addition of SF₅Cl to an Alkene
Emerging Scaffolds: Fluorinated Oxetanes

Fluorinated oxetanes are a promising class of heterocyclic compounds that combine the desirable attributes of small-ring heterocycles with the benefits of fluorination.[8] A novel and efficient method for their synthesis involves a copper-catalyzed difluorocarbene insertion into readily available epoxides.[8][11]

Experimental Protocol: Synthesis of α,α-Difluoro-oxetanes from Epoxides [8][11]

  • A mixture of the epoxide substrate and a commercially available organofluorine precursor for difluorocarbene is prepared in a suitable solvent.

  • An inexpensive copper catalyst is added to the mixture.

  • The reaction is heated, facilitating the generation of a copper difluorocarbenoid complex.

  • This complex coordinates with the epoxide, triggering a site-selective ring cleavage and cyclization to form the α,α-difluoro-oxetane product.

This method provides a valuable route to a class of compounds that were previously difficult to access.

Physicochemical Properties and Their Impact on Drug Design

The introduction of fluorinated groups has a profound and predictable impact on the physicochemical properties of a molecule. Understanding these effects is crucial for the rational design of drug candidates.

Property-CH₃-CF₂H-CF₃-SF₅
LogP (Aniline derivative) ~1.85~2.15~2.57~3.1-3.2
pKa (Aniline derivative) ~4.6~3.5~2.6~1.8
Hydrogen Bond Donating Ability NoYes (weak)NoNo
Metabolic Stability LowModerateHighVery High

Note: The values in this table are approximate and can vary depending on the specific molecular context. LogP and pKa values are illustrative for substituted anilines.[12][13][14]

As the table illustrates, increasing the degree of fluorination generally increases lipophilicity (LogP) and acidity (lowers pKa). The -CF₂H group is unique in its ability to act as a weak hydrogen bond donor, a property that can be exploited in drug-receptor interactions.[5] The -SF₅ group imparts the highest lipophilicity and metabolic stability, making it an attractive option for overcoming pharmacokinetic challenges.[7]

Late-Stage Fluorination: A Paradigm Shift in Drug Discovery

Traditionally, fluorinated building blocks were incorporated early in a synthetic sequence. However, the development of late-stage fluorination methods has revolutionized the drug discovery process.[15][16][17] These techniques allow for the introduction of fluorine atoms into complex, drug-like molecules at a late stage of the synthesis, enabling the rapid generation of fluorinated analogues for structure-activity relationship (SAR) studies.

Late-stage C-H fluorination, for example, allows for the direct replacement of a hydrogen atom with fluorine, often with high regioselectivity.[15][18] This powerful strategy can be used to block sites of metabolism, modulate pKa, and explore new binding interactions.

G cluster_analogs Fluorinated Analogs Start Lead Compound (with C-H bonds) Analog1 Analog 1 (Fluorinated at Position X) Start->Analog1 Late-Stage Fluorination Analog2 Analog 2 (Fluorinated at Position Y) Start->Analog2 Late-Stage Fluorination Analog3 Analog 3 (Fluorinated at Position Z) Start->Analog3 Late-Stage Fluorination SAR Structure-Activity Relationship (SAR) Studies Analog1->SAR Analog2->SAR Analog3->SAR Optimized Optimized Lead (Improved Properties) SAR->Optimized Identification of Favorable Fluorination Site

Workflow for Late-Stage Fluorination in Lead Optimization

Conclusion: The Future is Fluorinated

The strategic incorporation of fluorine will undoubtedly continue to be a cornerstone of modern drug discovery. The expanding repertoire of novel fluorinated intermediates, coupled with the development of innovative and efficient synthetic methodologies, provides medicinal chemists with an increasingly powerful set of tools to address the multifaceted challenges of drug design. From enhancing metabolic stability to fine-tuning receptor interactions, the judicious use of fluorine-containing building blocks will be instrumental in the discovery and development of the next generation of life-saving therapeutics.

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  • BenchChem. (2025). A Comprehensive Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine. BenchChem.
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  • Hoshino, Y., Kodama, T., & Hagiwara, Y. (2018). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Scientific Reports, 8(1), 1-8.
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Literature review on alpha,alpha-difluoro-alpha-phenoxy esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Strategic Implementation of


-Difluoro-

-phenoxy Esters in Drug Discovery

Executive Summary

In the high-stakes arena of lead optimization, the


-difluoro-

-phenoxy ester motif (

) represents a precision tool for medicinal chemists. It serves as a robust bioisostere for the classical phenoxyacetic acid pharmacophore, offering a simultaneous solution to three common failure modes: metabolic instability, poor membrane permeability, and conformational entropy.

This guide moves beyond basic synthesis to provide a "Senior Scientist’s" perspective on the strategic deployment, physicochemical implications, and rigorous preparation of this moiety.

Physicochemical Profiling: The "Fluorine Effect"

Replacing the


-methylene hydrogens of a phenoxy ester with fluorine atoms is not merely a steric substitution; it fundamentally alters the electronic and structural landscape of the molecule.
Acidity and Ionization

The most immediate impact is on the acidity of the corresponding carboxylic acid (


).
  • Phenoxyacetic acid pKa : ~3.17

  • 
    -Difluoro-phenoxyacetic acid pKa : < 1.0 (Estimated)
    

Implication : At physiological pH (7.4), the difluoro analog is fully ionized. While this can reduce passive membrane permeability (LogD), the lipophilicity of the


 group itself (the "polar hydrophobicity") often compensates, maintaining oral bioavailability while significantly improving protein binding affinity through electrostatic interactions.
Conformational Locking (The Anomeric Effect)

Unlike the flexible


 linkage, the 

bond exhibits a strong anomeric effect. The lone pair on the oxygen donates into the low-lying

orbital of the C-F bond.
  • Result : This interaction "locks" the conformation, typically forcing the

    
     group to adopt an orthogonal orientation relative to the aromatic ring.
    
  • Benefit : If the protein binding pocket requires this twisted conformation (as seen in many PPAR agonists), the difluoro analog pays a lower entropic penalty upon binding than the flexible hydrogenated parent.

Metabolic Blockade

The


-position of ethers is a notorious "soft spot" for CYP450-mediated oxidative dealkylation.
  • Mechanism : CYP450 abstracts a hydrogen atom to form a radical, which hydroxylates and collapses to the phenol.

  • The Fix : The C-F bond (~116 kcal/mol) is chemically inert to this abstraction. Installing the

    
     shield effectively shuts down this metabolic clearance pathway, extending half-life (
    
    
    
    ).

Synthetic Methodologies

While multiple routes exist, two protocols dominate in practical drug discovery: the Base-Mediated Alkylation (for reliability) and the Copper-Catalyzed Difunctionalization (for complex scaffolds).

Method A: The "Gold Standard" (Base-Mediated Alkylation)

Best for: Early-stage SAR, gram-scale synthesis, and robust substrates.

This reaction involves the nucleophilic attack of a phenoxide anion onto ethyl bromodifluoroacetate (


).

Critical Causality :

  • Base Selection :

    
     is superior to 
    
    
    
    or NaH. The "Cesium Effect" improves solubility in organic solvents and provides a "naked," highly reactive phenoxide anion.
  • Solvent : DMF or NMP is mandatory to solvate the polar transition state.

  • Temperature : The reaction requires heat (60-80°C) to overcome the steric and electronic repulsion of the fluorine atoms on the electrophile.

Method B: Copper-Catalyzed Radical Cross-Coupling

Best for: Late-stage functionalization or when the phenol is sensitive to harsh basic conditions.

This modern approach utilizes a copper catalyst to generate a


 radical species that couples with the phenol.

Visualization: Synthetic Workflow & Mechanism

The following diagram illustrates the decision tree and mechanistic flow for synthesizing these esters.

G Start Substrate: Phenol (Ar-OH) Decision Substrate Sensitivity? Start->Decision MethodA Method A: Cs2CO3 / DMF (Standard) Decision->MethodA Robust MethodB Method B: Cu-Catalysis (Sensitive) Decision->MethodB Acid/Base Sensitive Reagent Reagent: BrCF2COOEt MethodA->Reagent 60-80°C MethodB->Reagent Radical Mechanism Intermediate Intermediate: [Ar-O-CF2-COOEt] Reagent->Intermediate Product Product: alpha,alpha-difluoro-alpha-phenoxy ester Intermediate->Product

Caption: Decision logic for selecting the optimal synthetic route based on substrate stability.

Detailed Experimental Protocol

Protocol: Cesium-Promoted O-Difluoroalkylation Validated for: Phenols with electron-withdrawing or weak electron-donating groups.

Materials:

  • Substrate: 4-Chlorophenol (1.0 equiv)

  • Reagent: Ethyl bromodifluoroacetate (1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.0 mmol, 128 mg) in anhydrous DMF (5 mL).

  • Activation : Add

    
     (2.0 mmol, 652 mg) in one portion. Stir at room temperature for 30 minutes. Note: This pre-stirring ensures complete deprotonation and formation of the cesium phenoxide.
    
  • Addition : Add ethyl bromodifluoroacetate (1.5 mmol, 0.19 mL) dropwise via syringe. Caution: This reagent is volatile and a lachrymator. Handle in a fume hood.

  • Reaction : Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4-16 hours. Monitor via TLC or LC-MS.
    
    • Checkpoint: The product usually runs higher (less polar) than the starting phenol on silica.

  • Workup : Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF. Wash the organic layer with brine (10 mL).

  • Purification : Dry over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Yield Expectation Table:

Substrate TypeElectronic NatureBaseYield (%)Notes
4-NitrophenolElectron-Deficient

45-60%Slow reaction due to low nucleophilicity.
4-NitrophenolElectron-Deficient

85-95% Cesium effect overcomes low reactivity.
4-MethoxyphenolElectron-Rich

40-50%O-alkylation competes with C-alkylation.
4-MethoxyphenolElectron-Rich

75-85% Cleaner O-selectivity.

Applications & Case Studies

Case Study 1: PPAR Agonists (Metabolic Stability)

In the development of fibrates (PPAR


 agonists) for dyslipidemia, the phenoxyacetic acid tail is critical for receptor activation. However, rapid metabolism often limits efficacy.
  • Innovation : Introduction of the

    
    -difluoro linker.[1]
    
  • Outcome : The difluoro-analogs (e.g., related to compounds in J. Med. Chem. 2005) maintained nanomolar potency against PPAR

    
     while exhibiting a 3-fold increase in microsomal stability compared to the non-fluorinated parent. The "twisted" conformation induced by the 
    
    
    
    group perfectly matched the hydrophobic pocket of the receptor.
Case Study 2: PTP1B Inhibitors (Phosphate Mimicry)

Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors require a charged group to mimic the phosphotyrosine substrate.

  • Strategy : The

    
     (and its phosphonate cousin 
    
    
    
    ) mimics the acidity and geometry of the phosphate group without being susceptible to phosphatase hydrolysis.
  • Result : High potency inhibitors that are orally bioavailable, unlike their phosphate counterparts.

References

  • Triple Mode of Alkylation with Ethyl Bromodifluoroacetate . Advanced Synthesis & Catalysis, 2018. Link

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers . Beilstein Journal of Organic Chemistry, 2011. Link

  • Design and Synthesis of Alpha-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARalpha/gamma Dual Agonists . Journal of Medicinal Chemistry, 2005. Link

  • Bioisosteres in Medicinal Chemistry . Journal of Medicinal Chemistry, 2011. Link

  • Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids . Organic Letters, 2017. Link

Sources

Technical Safety & Handling Guide: Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety analysis for Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (CAS 947533-64-4). This document is structured for researchers and drug development professionals, moving beyond standard compliance text to provide operational intelligence.

CAS Registry Number: 947533-64-4 Formula: C₁₀H₉F₂IO₃ Molecular Weight: 342.08 g/mol

Part 1: Chemical Identity & Strategic Application

The Molecule in Drug Discovery

Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate is a specialized fluorinated building block. In medicinal chemistry, the difluoromethylene (-CF₂-) group is a bioisostere for oxygen or a carbonyl group, often used to modulate lipophilicity (LogP) and metabolic stability without significantly altering steric bulk. The aryl iodide moiety serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to rapidly elaborate this core into complex pharmaceutical scaffolds.

Physicochemical Profile
PropertyValue (Experimental/Predicted)Significance in Handling
Physical State Solid / Low-melting solidDust generation potential; requires weighing inside containment.
Boiling Point ~358°C (Predicted)Low volatility under ambient conditions, but stable thermal control is required during distillation.
Density ~1.9 g/cm³Heavy organic; phases will sink in aqueous extractions (DCM-like behavior).
LogP ~3.53 (Predicted)Lipophilic; readily penetrates skin. Double-gloving is mandatory.
Solubility Soluble in DMSO, DCM, EtOAcCompatible with standard organic synthesis workflows.

Part 2: Hazard Analysis & Risk Assessment (GHS)

Note: As a research chemical, comprehensive toxicological data may be limited. The following classification is derived from structural activity relationships (SAR) and standard protocols for halogenated esters.

Core Hazards (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeHazard StatementMechanism of Toxicity
Skin Irritation H315 Causes skin irritation.Lipophilic ester penetration leading to local dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Acidic hydrolysis on mucosal surfaces.
STOT - SE H335 May cause respiratory irritation.[2][3][4]Inhalation of dust/aerosols irritates the bronchial lining.
Specific Chemical Risks
  • Decomposition Risks: Thermal decomposition can release Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) . While the C-F bond is strong, combustion or extreme acidic conditions can liberate fluoride ions, necessitating calcium gluconate availability in the safety kit.

  • Cross-Coupling Sensitivity: The aryl iodide bond is reactive. Unintentional exposure to palladium catalysts or reducing agents in waste streams can lead to exothermic polymerization or degradation.

Part 3: Operational Safety Protocols

Engineering Controls & Containment

Do not handle on an open bench.

  • Primary Containment: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood with a face velocity >100 fpm.

  • Transfer Protocol: Use closed-system transfers for quantities >10g. For smaller amounts, use anti-static weighing boats to prevent "fly-away" of the fluorinated powder.

Personal Protective Equipment (PPE) Matrix
  • Hands: Nitrile (minimum 0.11 mm) is insufficient for prolonged contact due to the compound's lipophilicity. Protocol: Double-gloving (Nitrile inner / Laminate outer) is recommended for stock solution preparation.

  • Eyes: Chemical splash goggles. Face shield required if working with pressurized reaction vessels.

  • Respiratory: If solid handling occurs outside a hood (not recommended), use a P95/P100 particulate respirator.

Emergency Response Logic

The following decision tree illustrates the immediate response to exposure, prioritizing the neutralization of potential hydrolysis products (acids).

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal SkinAction 1. Blot excess (do not rub) 2. Wash w/ soap & water (15 min) 3. Check for HF signs (redness/pain) Skin->SkinAction EyeAction 1. Flush w/ water (15 min) 2. Lift eyelids 3. Seek Ophthalmologist Eye->EyeAction InhalAction 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhal->InhalAction Medical Seek Medical Attention (Bring SDS/Chemical Structure) SkinAction->Medical EyeAction->Medical InhalAction->Medical

Figure 1: Emergency Response Decision Tree for Halogenated Ester Exposure.

Part 4: Synthesis & Handling Workflow

This compound is often used as an intermediate. The following workflow ensures integrity of the chemical and safety of the operator during a standard cross-coupling reaction setup.

HandlingWorkflow Storage Storage (2-8°C, Inert Gas) Weighing Weighing (Fume Hood, Anti-static) Storage->Weighing Warm to RT Solubilization Solubilization (Add Solvent: DMSO/DCM) Weighing->Solubilization minimize dust Reaction Reaction Setup (Add Catalyst/Base) Solubilization->Reaction Quench Quench/Workup (Phase Separation) Reaction->Quench Exothermic Risk Waste Waste Disposal (Halogenated Organic) Quench->Waste Segregate

Figure 2: Safe Handling Workflow for Synthesis Applications.

Storage & Stability
  • Temperature: Store at 2-8°C (Refrigerate).

  • Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen .

  • Incompatibilities: Strong oxidizing agents (risk of iodine liberation) and strong bases (risk of ester hydrolysis).

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Protocol: Do not mix with non-halogenated solvents. The high iodine content makes this waste stream suitable for specific incineration protocols to recover iodine or prevent corrosion of standard incinerators.

  • Labeling: Clearly mark as "Contains Organic Fluorine & Iodine."

Part 5: References & Validation

The following sources provide the grounding for the physicochemical properties and safety protocols outlined above.

  • PubChem Compound Summary . Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (CAS 947533-64-4).[5][6] National Library of Medicine.

  • Sigma-Aldrich (Merck) .[6] Product Search: CAS 947533-64-4.[6][7][8][9][10][11] (Used for confirmation of research availability and structural identity).

  • GuideChem . Chemical Properties and Supplier Data for CAS 947533-64-4.

  • ChemSRC . Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate MSDS/SDS Information.

Disclaimer: This guide is intended for use by qualified scientific personnel. It supplements but does not replace the official Safety Data Sheet (SDS) provided by the specific manufacturer of the lot in use.

Sources

Methodological & Application

Synthesis of difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester from 4-iodophenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Strategic Importance

The incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical and agrochemical design. Specifically, the


-difluoroaryloxy motif (Ar-O-CF

-) serves as a metabolically robust bioisostere for traditional ethers, offering enhanced lipophilicity and resistance to oxidative cleavage [1].

The synthesis of ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate from 4-iodophenol is a critical transformation. The resulting compound not only installs the valuable difluoromethoxy linkage but also retains an aryl iodide moiety—a versatile functional handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) [2].

As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity and high yield. By carefully selecting the base, solvent, and electrophile, this method suppresses competitive ester hydrolysis and avoids the need for harsh, ozone-depleting reagents.

Scientific Principles & Mechanistic Insights

The reaction proceeds via the O-alkylation of the 4-iodophenoxide anion. Understanding the causality behind the reagent selection is crucial for troubleshooting and scaling the reaction:

  • Electrophile Selection (Ethyl bromodifluoroacetate): Unlike chlorodifluoroacetate, which often requires harsh conditions and proceeds via a difluorocarbene intermediate, the bromo-analog facilitates a direct S

    
    2-like nucleophilic substitution. The superior leaving-group ability of the bromide ion allows for milder reaction temperatures [1].
    
  • Base Selection (K

    
    CO
    
    
    
    ):
    A mild, anhydrous inorganic base like potassium carbonate is explicitly chosen over strong bases (e.g., NaOH or NaH). Strong bases readily hydrolyze the ethyl ester to the corresponding carboxylic acid. K
    
    
    CO
    
    
    provides sufficient basicity to deprotonate 4-iodophenol (pKa ~ 9.3) without compromising the ester linkage [1].
  • Solvent Selection (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium cation. This leaves the phenoxide anion "naked" and highly nucleophilic, dramatically accelerating the S

    
    2 attack on the sterically hindered CF
    
    
    
    carbon [2].

Mechanism A 4-Iodophenol (Nucleophile Precursor) C 4-Iodophenoxide (Active Nucleophile) A->C B K2CO3 / DMF (Deprotonation) B->C E SN2-like Substitution (C-O Bond Formation) C->E D Ethyl Bromodifluoroacetate (Electrophile) D->E F Ethyl 2,2-difluoro-2- (4-iodophenoxy)acetate E->F - KBr

Fig 1: Mechanistic pathway of 4-iodophenol alkylation via SN2-like substitution.

Materials & Reagents

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Iodophenol 220.011.002.20 gStarting Material
Ethyl bromodifluoroacetate 202.981.202.44 g (1.54 mL)Alkylating Agent
Potassium Carbonate (Anhydrous)138.212.503.46 gBase
N,N-Dimethylformamide (Dry)73.09-20.0 mLSolvent
Ethyl Acetate 88.11-150.0 mLExtraction Solvent

Experimental Workflow

Workflow A 1. Reagent Preparation Dry DMF, K2CO3, 4-Iodophenol B 2. Deprotonation Stir 30 min at 25 °C A->B C 3. Alkylation Add BrCF2COOEt dropwise at 0 °C B->C D 4. Heating & Monitoring 60 °C for 6-8 h (Check via TLC) C->D E 5. Quench & Extraction Ice water + EtOAc (3x) D->E F 6. Aqueous Washing Wash organics with H2O (5x) E->F G 7. Purification Silica Plug / Flash Chromatography F->G

Fig 2: Step-by-step experimental workflow for the synthesis and purification.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure experimental integrity.

Phase 1: Deprotonation
  • Setup: Equip a 100 mL flame-dried round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen (N

    
    ) for 5 minutes.
    
  • Loading: Add 4-iodophenol (2.20 g, 10.0 mmol) and anhydrous K

    
    CO
    
    
    
    (3.46 g, 25.0 mmol) to the flask.
  • Solvation: Syringe in 20.0 mL of anhydrous DMF.

  • Activation: Stir the suspension at room temperature (25 °C) for 30 minutes.

    • Self-Validation Checkpoint: The mixture will transition to a slight yellow/tan color, indicating the successful formation of the highly conjugated 4-iodophenoxide anion.

Phase 2: Alkylation
  • Cooling: Submerge the flask in an ice-water bath (0 °C) for 5 minutes.

    • Causality: Cooling mitigates the initial exothermic reaction upon the addition of the electrophile, preventing localized superheating and degradation.

  • Addition: Dropwise, add ethyl bromodifluoroacetate (1.54 mL, 12.0 mmol) over 5 minutes via syringe.

  • Heating: Remove the ice bath, allow the mixture to reach room temperature, and then transfer to an oil bath pre-heated to 60 °C. Stir vigorously for 6–8 hours.

Phase 3: Reaction Monitoring
  • TLC Analysis: After 6 hours, sample the reaction. Elute a TLC plate (Silica gel 60 F254) using a 9:1 Hexanes/Ethyl Acetate solvent system.

    • Self-Validation Checkpoint: 4-iodophenol is highly polar (R

      
      
      
      
      
      0.25). The desired product, lacking the hydrogen-bond donating hydroxyl group and containing lipophilic fluorine atoms, will run significantly higher (R
      
      
      
      
      0.65). The reaction is complete when the lower spot is consumed.
Phase 4: Workup & Purification
  • Quenching: Cool the reaction to room temperature and pour it into 100 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3

    
     50 mL). Combine the organic layers.
    
  • Critical Washing Step: Wash the combined organic layer with distilled water (5

    
     50 mL), followed by a final wash with saturated NaCl (brine, 50 mL).
    
    • Causality: DMF is highly miscible in both water and organic solvents. Five sequential water washes are strictly required to partition the DMF entirely into the aqueous phase. Failure to do so will result in DMF co-eluting during chromatography and contaminating NMR spectra.

  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    . Filter and concentrate under reduced pressure to yield a crude oil.
  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford the pure ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate as a clear to pale-yellow oil.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization data, demonstrating the causality behind the finalized protocol parameters.

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOHH

O/THF
2512< 10Complete ester hydrolysis to carboxylic acid.
K

CO

MeCN801645Poor base solubility; sluggish reaction kinetics.
Cs

CO

DMF60688Excellent yield, but higher reagent cost.
K

CO

DMF 60 8 85 Optimal balance of cost, safety, and yield.

References

  • Dow AgroSciences LLC. (2017). Antifungal compounds and processes for making. World Intellectual Property Organization, WO2017049196A1.

High-Fidelity Suzuki-Miyaura Cross-Coupling of 4-Iodophenoxy Difluoroacetate: Overcoming Base-Mediated Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling is a foundational C(sp²)–C(sp²) bond-forming methodology in modern drug development and synthetic chemistry[1]. However, substrates bearing highly electrophilic and base-sensitive functional groups—such as the difluoroacetate moiety in 4-iodophenoxy difluoroacetate—present a severe chemoselectivity challenge[2]. Standard aqueous basic conditions (e.g., Na₂CO₃ in H₂O/Toluene) rapidly cleave the difluoroacetate ester, yielding an undesired phenol degradation product[3].

This Application Note details an optimized, self-validating anhydrous protocol utilizing Cesium Fluoride (CsF) and Pd(dppf)Cl₂ to achieve high-fidelity cross-coupling. By precisely controlling the transmetalation environment, this method ensures robust biaryl formation while completely preserving the structural integrity of the difluoroacetate group[4].

Mechanistic Insights: The Causality of Reagent Selection

The standard catalytic cycle of the Suzuki-Miyaura reaction relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[5]. For 4-iodophenoxy difluoroacetate, the oxidative addition of the aryl iodide to the Pd(0) species is highly favorable, though catalyst turnover can be sluggish at lower temperatures if standard Pd(PPh₃)₄ is used.

The critical bottleneck lies in the transmetalation step , which requires base activation of the arylboronic acid or ester to form a reactive boronate complex[4].

The Hydrolysis Conundrum: When traditional aqueous bases (such as hydroxides or carbonates) are employed, the anion acts as a potent nucleophile[3]. The highly electron-withdrawing difluoroalkyl group (–CF₂H) dramatically increases the electrophilicity of the adjacent ester carbonyl. Consequently, nucleophilic acyl substitution outpaces the transmetalation step, leading to rapid ester hydrolysis.

The Anhydrous Fluoride Solution: To circumvent this degradation, we employ anhydrous Cesium Fluoride (CsF)[6]. The fluoride ion is highly oxophilic and possesses a strong affinity for the empty p-orbital of boron, efficiently forming the required fluoroboronate intermediate essential for transmetalation[4]. Crucially, under strictly anhydrous conditions, fluoride acts as a poor nucleophile toward the ester carbonyl, effectively shutting down the hydrolysis pathway[7].

MechanisticPathways Start 4-Iodophenoxy difluoroacetate PdCat Pd Catalyst Oxidative Addition Start->PdCat Mild/Anhydrous AqueousBase Aqueous Base (e.g., Na2CO3, H2O) Start->AqueousBase Standard/Aqueous Transmet Transmetalation (Anhydrous CsF + Ar-BPin) PdCat->Transmet RedElim Reductive Elimination Transmet->RedElim Product Desired Biaryl Difluoroacetate RedElim->Product Hydrolysis Ester Hydrolysis (Nucleophilic Attack) AqueousBase->Hydrolysis Phenol 4-Iodophenol (Degradation Product) Hydrolysis->Phenol

Divergent reaction pathways: Desired cross-coupling vs. base-mediated ester hydrolysis.

Condition Optimization & Quantitative Data

The following table summarizes the optimization landscape, demonstrating the stark contrast between traditional basic conditions and the optimized anhydrous fluoride system.

Base (Equiv)Solvent SystemTemp (°C)Conversion to ProductByproduct (Phenol)
Na₂CO₃ (2.0)Toluene / H₂O (5:1)80 °C< 5%> 90%
K₃PO₄ (2.0)THF / H₂O (10:1)65 °C15%80%
KF (3.0)Anhydrous 1,4-Dioxane80 °C65%10%
CsF (3.0) Anhydrous 1,4-Dioxane 60 °C > 95% < 2%

Note: The use of the pinacol ester (Ar-BPin) rather than the free boronic acid is highly recommended, as free boronic acids often contain stoichiometric amounts of water (as boroxines), which can re-introduce hydrolytic risk.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. Built-in quality control (QC) checkpoints ensure that environmental moisture or reagent degradation is caught before the reaction proceeds to completion.

Reagents & Equipment
  • Substrate : 4-Iodophenoxy difluoroacetate (1.0 equiv, 1.0 mmol)

  • Coupling Partner : Arylboronic acid pinacol ester (Ar-BPin) (1.2 equiv, 1.2 mmol)

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base : Cesium Fluoride (CsF), anhydrous, finely milled (3.0 equiv, 3.0 mmol)

  • Solvent : 1,4-Dioxane (Anhydrous, degassed), 10 mL

  • Equipment : Oven-dried Schlenk flask, Argon manifold.

Step-by-Step Procedure

1. Base Preparation (Critical Step) CsF is highly hygroscopic. Prior to the reaction, dry the CsF in a vacuum oven at 120 °C for at least 12 hours.

  • Validation Checkpoint 1: Upon removal, the CsF must be a free-flowing powder. If clumping is observed, moisture is present, and the batch must be re-dried or discarded to prevent downstream ester hydrolysis.

2. Reaction Setup & Atmosphere Exchange In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-iodophenoxy difluoroacetate, Ar-BPin, Pd(dppf)Cl₂·CH₂Cl₂, and the freshly dried CsF. Seal the flask with a rubber septum. Evacuate the flask via the manifold and backfill with ultra-high purity Argon. Repeat this purge cycle three times to ensure a strictly oxygen- and moisture-free environment.

3. Solvent Addition & Heating Syringe 10 mL of anhydrous, sparged 1,4-Dioxane into the flask. Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm).

  • Causality Note: The lower temperature (60 °C) is sufficient for aryl iodides and minimizes the thermal degradation profile of the ester.

4. In-Process Quality Control (QC)

  • Validation Checkpoint 2: At the 2-hour mark, perform a TLC analysis (Hexanes/EtOAc 8:2). The desired biaryl product will elute as a non-polar spot. The appearance of a highly polar, UV-active baseline spot (4-iodophenol or the biaryl phenol) indicates moisture ingress. If the phenol spot is >10% of the mixture, abort the reaction and audit the anhydrous technique.

5. Workup & Isolation After 12 hours, cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and filter the suspension through a short pad of Celite to remove the palladium catalyst and inorganic fluoride salts. Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Causality Note: Do not use basic aqueous washes (like NaHCO₃) during workup, as this can induce late-stage hydrolysis of the newly formed biaryl difluoroacetate.

6. Purification Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure biaryl difluoroacetate.

Workflow Prep 1. Reagent Prep Dry Solvents & CsF Purge 2. Inert Atmosphere Argon Purge (x3) Prep->Purge Reaction 3. Cross-Coupling 60°C, 12h Purge->Reaction Workup 4. Workup Filtration & Extraction Reaction->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Step-by-step experimental workflow for anhydrous Suzuki-Miyaura cross-coupling.

References

  • Title : Suzuki-Miyaura Coupling Source : Chemistry LibreTexts URL :[Link]

  • Title : Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing[Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures Source : ACS Organometallics URL :[Link]

  • Title : Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst Source : RSC Chemical Science URL :[Link]

  • Title : Suzuki Coupling Source : Organic Chemistry Portal URL : [Link]

  • Title : Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Source : National Institutes of Health (NIH) URL :[Link]

  • Title : New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides Source : ACS Organic Letters URL :[Link]

Sources

Hydrolysis of ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate to acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Hydrolysis of Ethyl 2,2-Difluoro-2-(4-iodophenoxy)acetate to 2,2-Difluoro-2-(4-iodophenoxy)acetic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, high-yielding protocol for the mild saponification of an


-difluoroester, avoiding common degradation pathways such as decarboxylation.

Scientific Rationale & Mechanistic Causality

The 2,2-difluoro-2-(aryloxy)acetic acid motif is a highly valued building block in modern drug discovery. The difluoromethoxy ether linkage (–CF


O–) serves as a robust bioisostere for oxygen or methylene bridges, significantly improving metabolic stability, lipophilicity, and membrane permeability. Furthermore, the presence of the 4-iodo substituent provides a versatile synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1].

The Causality of Reagent Selection: The hydrolysis of


-difluoroacetates requires precise control. The highly electronegative fluorine atoms dramatically increase the electrophilicity of the adjacent ester carbonyl, facilitating rapid nucleophilic attack by hydroxide ions. However, this same inductive effect severely lowers the pK

of the resulting carboxylic acid (typically pK

~1.0–1.5) and destabilizes the molecule under harsh conditions.

If subjected to strong bases (e.g., NaOH, KOH) or elevated temperatures, the intermediate carboxylate undergoes rapid thermal decarboxylation to yield the corresponding 4-iodo(difluoromethoxy)benzene[2],[3]. To prevent this, Lithium hydroxide monohydrate (LiOH·H


O)  is the optimal reagent. The lithium cation provides a stabilizing Lewis acid coordination to the tetrahedral intermediate, moderating the reaction rate and suppressing the decarboxylation pathway[1].

ReactionPathway Ester Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (Starting Material) Intermediate Tetrahedral Intermediate (Li+ Stabilized) Ester->Intermediate LiOH, THF/MeOH/H2O 0 °C to RT SideProduct 4-Iodo(difluoromethoxy)benzene (Decarboxylation Product) Ester->SideProduct NaOH / Reflux (Harsh Conditions) Acid 2,2-difluoro-2-(4-iodophenoxy)acetic acid (Desired Product) Intermediate->Acid 1M HCl pH ~2 Acid->SideProduct Heat / Strong Base (-CO2)

Reaction pathway demonstrating the chemoselectivity of LiOH vs. harsh base degradation.

Reaction Optimization & Quantitative Data

The selection of the solvent system and base stoichiometry is not arbitrary. A biphasic or purely aqueous system leads to poor solubility of the starting material, while a purely organic system prevents the dissolution of LiOH. A ternary mixture of THF/MeOH/H


O (2:1:1 v/v/v)  ensures complete homogeneity. THF solubilizes the ester, methanol acts as a miscible phase-transfer cosolvent, and water dissolves the inorganic base.

Table 1: Optimization of Hydrolysis Conditions

Base (Equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)Major Impurity Profile
LiOH·H

O (1.5 eq)
THF/MeOH/H

O (2:1:1)
0 to 25 3 92 None (Clean conversion)
NaOH (2.0 eq)THF/H

O (1:1)
25275Decarboxylation (~15%)
KOH (3.0 eq)MeOH/H

O (1:1)
65 (Reflux)10Decarboxylation (>95%)
TFA (10.0 eq)DCM2524<5Unreacted starting material

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By utilizing specific In-Process Controls (IPCs), researchers can verify the integrity of the reaction before proceeding to the next step, preventing the loss of valuable iodinated intermediates.

Reagents Required
  • Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (1.0 eq, ~10 mmol)

  • Lithium hydroxide monohydrate (LiOH·H

    
    O) (1.5 eq, 15 mmol)
    
  • Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H

    
    O)
    
  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    )
Step-by-Step Methodology
  • Solvent Preparation: In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of THF (20 mL), MeOH (10 mL), and H

    
    O (10 mL).
    
  • Substrate Dissolution: Add ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (3.42 g, 10.0 mmol) to the solvent mixture. Stir until a clear, homogeneous solution is achieved.

  • Controlled Base Addition: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Add LiOH·H

    
    O (0.63 g, 15.0 mmol) in one portion. Causality Note: Cooling prevents localized exothermic spikes that could trigger premature decarboxylation.
    
  • Hydrolysis: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • IPC Check (TLC Validation): Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with Hexanes/EtOAc (4:1).

    • Starting Material: R

      
       ≈ 0.65 (UV active).
      
    • Product (Carboxylate salt): Remains at the baseline (R

      
       = 0.0) until acidified.
      
  • Volatile Removal: Once complete conversion is confirmed, concentrate the mixture under reduced pressure to remove THF and MeOH. Critical: Maintain the water bath temperature strictly below 30 °C to prevent thermal decarboxylation of the concentrated salt.

  • Acidification (pH Control): Cool the remaining aqueous layer to 0 °C. Dropwise, add 1 M HCl until the aqueous layer reaches pH ~2.

    • Causality Note: Because the

      
      -difluoro group is highly electron-withdrawing, the pK
      
      
      
      of the product is significantly lower than standard acetic acid. Acidifying to pH 2 ensures the compound is fully protonated and will partition effectively into the organic phase.
  • Extraction & Drying: Extract the acidified aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Final Isolation: Concentrate the filtrate under reduced pressure to yield 2,2-difluoro-2-(4-iodophenoxy)acetic acid as a white to off-white solid.

Post-Isolation Validation (NMR)
  • 
    H NMR (CDCl
    
    
    
    ):
    Confirm the complete disappearance of the ethyl ester signals (quartet at ~4.35 ppm and triplet at ~1.35 ppm). The aromatic signals (doublets at ~7.6 ppm and ~6.9 ppm) must remain intact.
  • 
    F NMR (CDCl
    
    
    
    ):
    Look for a sharp singlet around -78 to -80 ppm, confirming the preservation of the –CF
    
    
    O– linkage.

ProtocolWorkflow Step1 1. Solvent Preparation Mix THF:MeOH:H2O (2:1:1 v/v/v) Step2 2. Reagent Addition Add Ester, cool to 0 °C, add LiOH·H2O Step1->Step2 Step3 3. Hydrolysis Stir at RT for 2-4 h. IPC: TLC (Hex/EtOAc 4:1) Step2->Step3 Step4 4. Volatile Removal Concentrate in vacuo (<30 °C) Step3->Step4 Step5 5. Acidification Add 1M HCl dropwise to pH 2 at 0 °C Step4->Step5 Step6 6. Extraction & Drying Extract with EtOAc, wash with brine, dry over Na2SO4 Step5->Step6 Step7 7. Final Isolation Concentrate to yield pure difluoroacetic acid Step6->Step7

Experimental workflow detailing the step-by-step hydrolysis and isolation procedure.

References

  • Developing HDAC4-Selective Protein Degraders To Investigate the Role of HDAC4 in Huntington's Disease Pathology. Journal of Medicinal Chemistry (ACS Publications).

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC - NIH.

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).

Sources

Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Sonogashira cross-coupling reaction using ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate. This fluorinated building block is of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethyl group. This document offers detailed experimental protocols, mechanistic insights, and practical troubleshooting advice to facilitate the synthesis of novel molecular entities.

Introduction: The Strategic Value of Fluorinated Arylalkynes

The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed cross-coupling reaction has become a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] The reaction's reliability, mild conditions, and broad functional group tolerance make it an invaluable tool in drug discovery and development.[1][5]

The incorporation of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CF₂), in particular, can act as a bioisostere for a hydroxyl or thiol group, or as a lipophilic hydrogen bond donor. Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate serves as a key intermediate, allowing for the introduction of this valuable motif into a variety of molecular scaffolds via the Sonogashira coupling.

Mechanism and Key Parameters of the Sonogashira Coupling

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition with the aryl iodide to form a palladium(II) complex.[4][7]

  • Transmetalation: The palladium(II) complex then reacts with a copper acetylide intermediate, which is formed in the copper cycle. This step involves the transfer of the alkyne group to the palladium center.[6][7]

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product (the arylalkyne) and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][7]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[7]

  • Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper acetylide. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.[8]

Key Reaction Parameters:
  • Catalyst System: The choice of palladium source and ligand is critical. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][7] The copper co-catalyst, typically CuI, enhances the reaction rate.[1]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[1][9]

  • Solvent: A variety of solvents can be used, with tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile being common choices. The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation and unwanted side reactions.[10]

  • Temperature: The reaction is often carried out at room temperature or with gentle heating.[1]

Copper-Free Sonogashira Coupling:

While the copper co-catalyst accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[1] In cases where this side reaction is problematic, a copper-free Sonogashira protocol can be employed. These reactions typically require a stronger base and may need higher temperatures to proceed efficiently.[11][12]

Diagram of the Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-I Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)(L)₂-C≡CR Pd_complex->Pd_alkyne Transmetalation (from Cu cycle) Pd_alkyne->Pd0 Catalyst Regeneration Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination CuI CuI Cu_alkyne Cu-C≡CR CuI->Cu_alkyne Base, Alkyne Cu_alkyne->Pd_complex To Pd Cycle Alkyne H-C≡CR

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate. Optimization of reaction conditions may be necessary for different terminal alkynes.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is suitable for a wide range of terminal alkynes.

Materials and Reagents:

  • Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate

  • Terminal alkyne (e.g., phenylacetylene)

  • PdCl₂(PPh₃)₂ (Palladium(II) bis(triphenylphosphine) dichloride)

  • CuI (Copper(I) iodide)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), anhydrous and deoxygenated

  • Tetrahydrofuran (THF), anhydrous and deoxygenated

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.04 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, deoxygenated THF (to make a ~0.2 M solution) and anhydrous, deoxygenated Et₃N (3.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when homocoupling of the alkyne is a significant side reaction.

Materials and Reagents:

  • Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate

  • Terminal alkyne

  • Pd(OAc)₂ (Palladium(II) acetate)

  • A suitable phosphine ligand (e.g., SPhos or XPhos)

  • A strong, non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate (1.0 equiv), Pd(OAc)₂ (0.03 equiv), the phosphine ligand (0.06 equiv), and the base (2.0 equiv) to an oven-dried Schlenk tube.

  • Add the anhydrous, deoxygenated solvent.

  • Add the terminal alkyne (1.5 equiv).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

Workflow Start Starting Materials: - Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate - Terminal Alkyne - Catalysts & Reagents Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Sonogashira Coupling (Stirring at RT or Heating) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup If complete Purification Purification (Column Chromatography) Workup->Purification Product Pure Product Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization

Caption: General experimental workflow for the Sonogashira coupling.

Data Presentation

The following table presents expected results for the copper-cocatalyzed Sonogashira coupling of ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate with phenylacetylene as a model reaction.

ParameterExpected Value
Reactants Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate, Phenylacetylene
Catalyst System PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), PPh₃ (4 mol%)
Base Triethylamine (3 equiv)
Solvent THF
Temperature Room Temperature
Reaction Time 4-8 hours
Yield 75-90%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5-7.0 (m, Ar-H), ~4.4 (q, -OCH₂CH₃), ~1.4 (t, -OCH₂CH₃)
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): ~ -60 to -70 (t)
Mass Spectrometry (ESI+) Calculated m/z for [M+H]⁺, observed m/z

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Poor quality reagents- Low reaction temperature- Use a fresh batch of catalyst- Ensure proper inert atmosphere techniques and use dry, degassed solvents- Purify starting materials if necessary- Gently heat the reaction mixture (e.g., to 40-50 °C)
Formation of alkyne homocoupling product (Glaser coupling) - Presence of oxygen- High concentration of copper catalyst- Thoroughly deoxygenate all solvents and reagents- Reduce the amount of CuI or switch to a copper-free protocol
Decomposition of starting materials or product - Reaction temperature is too high- Prolonged reaction time- Lower the reaction temperature- Monitor the reaction closely and quench it as soon as the starting material is consumed
Hydrolysis of the ester - Presence of water in the reaction mixture- Use anhydrous solvents and reagents

References

  • Sonogashira, K. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • STAR Protocols. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Cell Reports Methods, 2024 . [Link]

  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 2014 , 19(7), 9526-9545. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Synlett. Efficient Copper-Catalyzed Sonogashira Couplings of Aryl Halides with Terminal Alkynes in Water. 2011 , 2011(12), 1735-1738. [Link]

  • ChemRxiv. A General Protocol for Robust Sonogashira Reactions in Micellar Medium. 2021 . [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 2020 , 10(4), 443. [Link]

  • YouTube. Sonogashira cross-coupling reaction. [Link]

  • Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 2012 , 14, 613-616. [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Royal Society of Chemistry. Synthetic Methods in Drug Discovery: Volume 1. 2016 . [Link]

  • Royal Society of Chemistry. Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. Chemical Communications, 2023 , 59, 11985-12003. [Link]

  • Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 2023 , 13, 5328-5353. [Link]

  • Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. 2023 . [Link]

  • R Discovery. Sonogashira coupling Research Articles. [Link]

  • WikiDoc. Sonogashira coupling. [Link]

  • SynArchive. Sonogashira Coupling. [Link]

Sources

Reducing difluoro ester to difluoro alcohol methods

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Reduction of


-Difluoro Esters to 

-Difluoro Alcohols

Abstract

The


-difluoro alcohol motif (

) is a critical bioisostere in modern drug design, offering modulation of lipophilicity (

) and metabolic stability.[1] However, the reduction of

-difluoro esters to their corresponding alcohols is fraught with challenges, primarily the risk of defluorination (loss of fluorine) and the high volatility/water solubility of the products. This guide provides two field-proven protocols—Enhanced Borohydride Reduction and Lithium Borohydride Reduction —designed to maximize yield while preserving the integrity of the

group.

Part 1: The Mechanistic Challenge

The Defluorination Trap

The presence of two


-fluorine atoms significantly alters the electronic landscape of the ester. The strong electron-withdrawing effect of the 

group makes the carbonyl carbon highly electrophilic, which theoretically facilitates nucleophilic attack by hydride agents. However, this same effect stabilizes the intermediate hemiacetal/hydrate, often stalling the reaction or requiring harsher conditions that trigger side reactions.

Primary Failure Mode: If the reaction environment becomes too basic or the temperature is uncontrolled, the intermediate aldehyde (or its enol form) can undergo


-fluoride elimination  (an E1cB-like pathway), leading to monofluoroalkenes or complete defluorination.

DefluorinationMechanism Ester Difluoro Ester R-CF2-COOR' TetInt Tetrahedral Intermediate Ester->TetInt Hydride Attack (Fast) Aldehyde Difluoro Aldehyde (Reactive) TetInt->Aldehyde -OR' Alcohol Target: Difluoro Alcohol R-CF2-CH2OH Aldehyde->Alcohol Hydride Attack (Controlled Temp) Elimination Defluorination (Fluoride Loss) Aldehyde->Elimination Base/Heat (Side Reaction)

Figure 1: Reaction pathway showing the critical divergence between successful reduction and defluorination.

Part 2: Protocol A — The "Robust" Method (NaBH₄/MeOH)

Best For: Routine synthesis, gram-scale batches, and substrates sensitive to strong Lewis acids.[1] Mechanism: Methanol acts as a solvent and a ligand source, forming alkoxy-borohydrides (


) in situ, which are often more active reducing agents than pure 

.[1]
Reagents & Materials
  • Substrate:

    
    -Difluoro ester (1.0 equiv)
    
  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 – 2.0 equiv)[1]
    
  • Solvent: Methanol (Anhydrous preferred, though technical grade often suffices)[1]

  • Quench: Saturated

    
     solution
    
Step-by-Step Protocol
  • Setup: Charge a round-bottom flask with the difluoro ester and a magnetic stir bar. Dissolve in Methanol (0.5 M concentration relative to ester).[1]

  • Cooling: Place the flask in an ice-water bath (

    
    ). Crucial: Keeping the initial addition cold prevents runaway exotherms that trigger defluorination.
    
  • Addition: Add

    
     portion-wise (pellets or powder) over 15–20 minutes.
    
    • Observation: Vigorous gas evolution (

      
      ) will occur.[1] Ensure the system is vented (e.g., needle in septum).[1]
      
  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

    • Validation: Monitor by TLC or GC-MS.[1] The intermediate aldehyde is rarely seen; conversion should go directly to the alcohol.

  • Quench: Cool back to

    
    . Slowly add saturated 
    
    
    
    solution. Stir for 30 minutes to break down boron complexes.
  • Workup (Standard): Concentrate the methanol under reduced pressure (Rotavap) carefully (see Part 4). Dilute the residue with water and extract with Ethyl Acetate or DCM.[1]

Part 3: Protocol B — The "Power User" Method (LiBH₄)

Best For: Sterically hindered esters, or when the "methanol protocol" fails to drive conversion to completion.[1] Mechanism: Lithium (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) acts as a Lewis acid, coordinating to the carbonyl oxygen.[1] This enhances the electrophilicity of the ester, facilitating hydride transfer from the borohydride anion.
Reagents & Materials
  • Substrate:

    
    -Difluoro ester (1.0 equiv)
    
  • Reagent:

    
     (2.0 M in THF) OR generated in situ using 
    
    
    
    (2.0 equiv) +
    
    
    (2.0 equiv).
  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Protocol
  • Preparation (In Situ Method): In a dry flask under Nitrogen/Argon, suspend

    
     (2.0 equiv) and anhydrous 
    
    
    
    (2.0 equiv) in THF. Stir for 15 minutes at RT to generate
    
    
    .
  • Addition: Add the difluoro ester (dissolved in minimal THF) dropwise to the borohydride suspension at

    
    .
    
  • Reaction: Warm to RT and stir.

    • Note: This reaction is often faster than Method A. Check progress after 1 hour.[1]

  • Quench: Cool to

    
    . Carefully add Acetone  (1.0 equiv) first to consume excess hydride gently, followed by 1M 
    
    
    
    or Sat.
    
    
    .[1][2][3]
    • Warning:

      
       is more reactive with water than 
      
      
      
      .[1] Quench slowly.

Part 4: Critical Isolation Strategy (The "Hidden" Failure)

Difluoro alcohols (especially low molecular weight ones like 2,2-difluoroethanol) are volatile and water-soluble .[1] Standard workups often result in 0% yield due to loss during evaporation or partitioning into the aqueous phase.[1]

Decision Tree for Isolation

IsolationStrategy Start Reaction Complete CheckBP Is Product BP < 150°C? Start->CheckBP HighBP Standard Extraction (EtOAc/Water) CheckBP->HighBP No LowBP Volatile/Water Soluble Risk! CheckBP->LowBP Yes SaltingOut Technique 1: Salting Out Saturate Aq. layer with NaCl LowBP->SaltingOut SolventChoice Technique 2: Solvent Choice Use Et2O or DCM (Low BP) SaltingOut->SolventChoice Distillation Purification: Distillation (No Rotavap) SolventChoice->Distillation

Figure 2: Isolation strategy based on product volatility.

Protocol for Volatile Products (e.g., 2,2-difluoroethanol):

  • Do NOT remove the reaction solvent (MeOH/THF) completely if it requires high vacuum.[1]

  • Salting Out: Saturate the aqueous quench layer with solid

    
     until no more dissolves. This forces the organic alcohol out of the water phase.
    
  • Extraction: Extract with Diethyl Ether (

    
    ) or Dichloromethane  (DCM).[1] Avoid Ethyl Acetate if the product BP is close to EtOAc (
    
    
    
    ).[1]
  • Drying: Dry over

    
     (forms a hydrate, effective) or 
    
    
    
    .[1]
  • Concentration: Use a Vigreux column for distillation or carefully concentrate at atmospheric pressure. Do not use high vacuum.

Part 5: Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (No Product) Product lost during evaporation.[1]Check distillate/trap. Use "Salting Out" method. Do not rotavap to dryness.[1]
Defluorination (Alkene formed) Reaction temp too high; Basic conditions.[1]Keep reaction at

longer. Ensure neutral quench.
Incomplete Conversion Borane complex formation.Extend quench time with acid/water to break B-O bonds.[1] Switch to Method B (

).
Etching of Glassware HF generation from defluorination.[1]Use plasticware for quench if defluorination is suspected.[1] Add

to trap

.

References

  • So, Y. H., et al. (2018).[1] Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe: Reduction of Esters and Lactones at Room Temperature. Journal of Organic Chemistry. Link

  • Burkhardt, E. R., & Matos, K. (2006).[1] Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews. Link[1]

  • Sato, K., et al. (1999).[1] A Practical Synthesis of 2,2-Difluoroalkan-1-ols. Chemical Communications.[1][4] Link

  • Myers, A. G. (2023).[1] Reduction of Esters with Lithium Borohydride. Harvard University Chemistry Handouts. Link

Sources

Introduction of OCF2COOEt motif into drug scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Introduction of the (Ethoxycarbonyl)difluoromethoxy (OCF₂COOEt) Motif into Drug Scaffolds

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating a drug candidate's pharmacokinetics, metabolic stability, and target affinity. While the trifluoromethoxy (–OCF₃) and difluoromethoxy (–OCF₂H) groups are widely utilized, the (ethoxycarbonyl)difluoromethoxy (–OCF₂COOEt) motif has emerged as a highly versatile, bifunctional scaffold[1].

As a Senior Application Scientist, I frequently recommend the –OCF₂COOEt motif for two primary reasons:

  • Immediate Physicochemical Modulation: The intact ester acts as a highly lipophilic, electron-withdrawing group that can dramatically improve membrane permeability and shield adjacent aromatic rings from CYP450-mediated oxidation.

  • Late-Stage Functionalization (Bioisosterism): The ester serves as a synthetic handle. Upon targeted saponification, it yields the difluoroaryloxyacetic acid (–OCF₂COOH), a field-proven bioisostere for phosphates and aliphatic carboxylic acids. The highly inductive –CF₂– group lowers the pKa of the adjacent acid, mimicking the ionization state of a phosphate radical at physiological pH while remaining entirely resistant to endogenous phosphatases.

Mechanistic Insights: Navigating the Alkylation Bifurcation

The standard method for introducing the –OCF₂COOEt motif is the direct O-alkylation of a phenol using ethyl bromodifluoroacetate (BrCF₂COOEt) . However, this reaction is notoriously sensitive to reaction conditions.

The Causality of Reagent Selection: Nucleophilic substitution (S_N2) at a CF₂-bearing carbon is kinetically disfavored due to severe electrostatic repulsion from the fluorine lone pairs. To force the S_N2 pathway, we must generate a highly reactive, "naked" phenoxide. This is achieved via the "Cesium Effect" . Cesium carbonate (Cs₂CO₃) provides a large, low-charge-density cation that forms a loose ion pair with the phenoxide in polar aprotic solvents (like DMF), maximizing its nucleophilicity.

The Danger of the Carbene Pathway: If trace water is present, or if a strong hydroxide base is used, the BrCF₂COOEt ester hydrolyzes into a carboxylate intermediate. This intermediate rapidly decarboxylates and debrominates to generate difluorocarbene (:CF₂) . The phenoxide will then trap the carbene, yielding the –OCF₂H byproduct instead of the target –OCF₂COOEt motif[2][3]. Therefore, strictly anhydrous conditions are non-negotiable.

Mechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Base (Cs₂CO₃) Anhydrous OCF2COOEt Ar-O-CF₂COOEt (Target Motif) Phenoxide->OCF2COOEt + BrCF₂COOEt Direct S_N2 OCF2H Ar-O-CF₂H (Byproduct) Phenoxide->OCF2H + :CF₂ BrCF2COOEt BrCF₂COOEt Hydrolysis Ester Hydrolysis (Trace H₂O/OH⁻) BrCF2COOEt->Hydrolysis Aqueous Base Carbene Difluorocarbene (:CF₂) Hydrolysis->Carbene -CO₂, -Br⁻ Carbene->OCF2H

Caption: Mechanistic bifurcation: Direct S_N2 (target) vs. ester hydrolysis/carbene formation (byproduct).

Quantitative Data: Motif Comparison

To justify the selection of the –OCF₂COOEt motif during lead optimization, compare its physicochemical impact against traditional oxygen-linked functional groups.

MotifΔlogP (Relative to -H)Hammett Constant (σp)Metabolic StabilityPrimary Medicinal Chemistry Application
-OCH₃ -0.02-0.27 (EDG)Low (Prone to O-dealkylation)Basic ether linkage; H-bond acceptor
-OCF₃ +1.04+0.35 (EWG)Very HighLipophilic electron-withdrawing core
-OCF₂H +0.56+0.18 (EWG)ModerateLipophilic H-bond donor
-OCF₂COOEt +1.20+0.45 (EWG)HighHighly lipophilic core; Prodrug handle
-OCF₂COOH -0.20+0.30 (EWG)HighBioisostere for phosphates/carboxylates

Validated Experimental Protocols

Workflow Visualization

Workflow Step1 Step 1: Deprotonation Ar-OH + Cs₂CO₃ in Dry DMF Stir 30 min at RT Step2 Step 2: Electrophile Addition Add BrCF₂COOEt dropwise at 0 °C to prevent exotherm Step1->Step2 Step3 Step 3: S_N2 Alkylation Heat to 70 °C for 16 h Monitor via LC-MS Step2->Step3 Step4 Step 4: Quench & Wash H₂O Quench, EtOAc Extract 5x Brine Wash (Remove DMF) Step3->Step4 Step5 Step 5: Isolation Flash Chromatography Yield: Ar-O-CF₂COOEt Step4->Step5

Caption: Step-by-step experimental workflow for the O-alkylation of phenols with BrCF₂COOEt.

Protocol A: Synthesis of Ar-O-CF₂COOEt via Direct Alkylation

This protocol is designed as a self-validating system to ensure the S_N2 pathway is favored over carbene generation.

Reagents:

  • Phenol derivative (1.0 equiv, 5.0 mmol)

  • Ethyl bromodifluoroacetate (1.5 equiv, 7.5 mmol)

  • Anhydrous Cs₂CO₃ (2.0 equiv, 10.0 mmol)

  • Anhydrous DMF (25 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Add the phenol (5.0 mmol) and anhydrous Cs₂CO₃ (10.0 mmol). Evacuate the flask and backfill with Argon (repeat 3x).

  • Deprotonation: Inject anhydrous DMF (25 mL) via syringe. Stir the suspension vigorously at room temperature for 30 minutes.

    • Self-Validation Checkpoint: Look for a distinct color change (often shifting to yellow/orange for conjugated phenols). This visually confirms the generation of the phenoxide anion. If no color change occurs, deprotonation is incomplete.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add ethyl bromodifluoroacetate (7.5 mmol) dropwise over 5 minutes.

    • Causality: Adding at 0 °C controls the initial exotherm and prevents localized heating, which could trigger premature ester hydrolysis by trace hydroxide.

  • Alkylation: Remove the ice bath and heat the reaction mixture to 70 °C for 16 hours under Argon.

  • Reaction Tracking: Monitor the reaction via LC-MS. The target mass should correspond to[M+H]⁺ or [M+Na]⁺ of the ester. If a peak corresponding to[M - 72] appears, it indicates the formation of the –OCF₂H byproduct (loss of COOEt).

  • Workup: Cool the mixture to room temperature. Quench with distilled water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • DMF Removal: Combine the organic layers and wash with brine (5 x 30 mL).

    • Causality: DMF is highly miscible with water, but a single aqueous wash leaves significant DMF in the EtOAc layer, ruining subsequent column chromatography. Five consecutive brine washes (or a 5% aqueous LiCl wash) quantitatively remove DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Late-Stage Saponification to Ar-O-CF₂COOH (Bioisostere Generation)

If your drug design requires a phosphate/carboxylate bioisostere, the ester must be hydrolyzed.

Step-by-Step Methodology:

  • Dissolve the Ar-O-CF₂COOEt intermediate (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.1 M).

  • Add LiOH·H₂O (3.0 equiv) at 0 °C. Stir at room temperature for 2–4 hours until TLC indicates complete consumption of the starting material.

  • Critical Acidification Step: Cool the mixture to 0 °C and carefully acidify using 1M HCl.

    • Self-Validation Checkpoint: The pKa of Ar-O-CF₂COOH is approximately 1.5–2.0 due to the massive inductive pull of the CF₂ group. Standard acidification to pH 4 (typical for aliphatic carboxylic acids) will leave the product ionized in the aqueous layer. You must acidify to pH < 1.5 to ensure complete protonation.

  • Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the pure difluoroaryloxyacetic acid.

References

  • Polley, A., Bairy, G., Das, P., & Jana, R. "Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation." Advanced Synthesis & Catalysis, 2018.[Link]

  • Zheng, J., Lin, J.-H., & Xiao, J.-C. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021.[Link]

  • Hu, J., et al. "Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study." ACS Catalysis, 2019.[Link]

Sources

Application Note: Synthesis of Aryloxydifluoroacetates and Related Difluoroalkyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis of aryloxydifluoroacetates (


).
Editorial Note on Nomenclature & Methodology

To ensure scientific integrity, it is critical to distinguish between two frequently confused synthetic targets in this domain:

  • Aryloxydifluoroacetates (

    
    ):  The formation of the C–O  bond. The standard, most robust protocol for this is base-mediated nucleophilic substitution  of phenols with bromodifluoroacetate. Copper is generally not required for this specific transformation unless utilizing specialized oxidative cross-coupling (e.g., Chan-Lam type) which is less common for this specific ester motif.
    
  • Aryldifluoroacetates (

    
    ):  The formation of the C–C  bond. This is a classic Copper-mediated  reaction (coupling aryl iodides or boronic acids with bromodifluoroacetate).
    

This guide primarily details the Base-Mediated Synthesis of Aryloxydifluoroacetates (the exact chemical requested) but includes the Copper-Mediated Protocol for Aryldifluoroacetates as a comparative reference, given the high likelihood of methodological overlap in drug discovery campaigns.

Introduction & Mechanistic Insight

The aryloxydifluoroacetate motif (


) serves as a critical lipophilic bioisostere in medicinal chemistry. The 

group modulates the pKa of the adjacent ester/acid and enhances metabolic stability against esterases compared to non-fluorinated analogs.
Mechanistic Pathways
  • Pathway A (C-O Bond Formation): The synthesis of aryloxydifluoroacetates typically proceeds via an

    
    -type nucleophilic substitution. The phenol (nucleophile) is deprotonated by a base to form a phenoxide, which attacks the electrophilic carbon of ethyl bromodifluoroacetate (
    
    
    
    ). While often metal-free, Copper(I) additives can be employed in "Ullmann-type" variations for sterically hindered or electron-deficient phenols to facilitate the coupling.
  • Pathway B (C-C Bond Formation - Comparative): For aryldifluoroacetates, the mechanism involves the oxidative addition of

    
     to a Cu(0) or Cu(I) species, forming a 
    
    
    
    intermediate. This species undergoes transmetallation with an aryl boronic acid or coupling with an aryl iodide, followed by reductive elimination.

Protocol 1: Synthesis of Aryloxydifluoroacetates (C-O Bond)

Primary Method: Base-Mediated O-Difluoroalkylation Target:



Experimental Design Rationale
  • Base Selection: Potassium carbonate (

    
    ) or Cesium carbonate (
    
    
    
    ) are preferred.
    
    
    ("The Cesium Effect") often provides higher yields due to the increased solubility and nucleophilicity of the phenoxide in organic solvents.
  • Solvent: Polar aprotic solvents (DMF, NMP, or DMSO) are essential to solvate the cation and leave the phenoxide "naked" and reactive.

  • Temperature: Elevated temperatures (

    
    ) are required to overcome the steric and electronic repulsion of the fluorine atoms on the electrophile.
    
Step-by-Step Protocol

Reagents:

  • Substituted Phenol (1.0 equiv)

  • Ethyl bromodifluoroacetate (1.2 – 1.5 equiv) [CAS: 667-27-6]

  • Potassium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: DMF (anhydrous)

Procedure:

  • Preparation: Flame-dry a reaction flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Deprotonation: Add the Phenol (1.0 mmol) and

    
      (2.0 mmol) to the flask. Add DMF  (5 mL, 0.2 M concentration). Stir at room temperature for 15–30 minutes to ensure formation of the phenoxide intermediate.
    
    • Expert Tip: For electron-deficient phenols (e.g., nitrophenols), mild heating (

      
      ) during this step ensures complete deprotonation.
      
  • Addition: Add Ethyl bromodifluoroacetate (1.2 mmol) dropwise via syringe.

    • Caution:

      
       is a lachrymator. Handle in a fume hood.
      
  • Reaction: Heat the mixture to

    
      and stir for 4–12 hours. Monitor reaction progress by TLC or LC-MS.
    
    • Endpoint: Look for the disappearance of the phenol peak and the appearance of the product mass (

      
       mass shift for 
      
      
      
      addition).
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (

    
    ) and wash with water (
    
    
    
    ) to remove DMF. Wash with brine (
    
    
    ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
    

Yield Expectations:

Substrate Type Typical Yield Notes
Electron-Rich Phenols 80–95% Reacts rapidly; mild exotherm possible.
Electron-Neutral Phenols 75–90% Standard conditions apply.

| Electron-Poor Phenols | 50–75% | May require


 and higher temp (

). | | Sterically Hindered (Ortho) | 40–60% | Use Protocol 2 (Cu-additive) if yield is low. |

Protocol 2: Copper-Mediated Synthesis (Advanced/Alternative)

Context: This protocol is used for Aryldifluoroacetates (C-C bond) OR for difficult O-alkylation substrates where a copper catalyst assists in the coupling (Ullmann-type).

Method A: Copper-Mediated C-C Coupling (Aryldifluoroacetates)

For synthesizing


 from Aryl Iodides.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Ethyl bromodifluoroacetate (2.0 equiv)

  • Copper Powder (Cu(0)) (2.0 – 3.0 equiv)

  • Ligand: TMEDA (Tetramethylethylenediamine) (2.0 equiv) or Bipyridine.

  • Solvent: DMSO[1][2][3]

Procedure:

  • Activation: Mix Copper powder (activated by acid wash if aged) and Aryl Iodide in DMSO under inert atmosphere.

  • Addition: Add Ethyl bromodifluoroacetate and TMEDA .

  • Reaction: Heat to

    
      for 10–16 hours.
    
    • Mechanism:[4][5][6][7][8] In situ formation of

      
       species which undergoes oxidative addition to Ar-I.
      
  • Workup: Filter through Celite to remove copper residues. Dilute with water, extract with ether/EtOAc.

Method B: Copper-Assisted O-Alkylation (Difficult Phenols)

For sterically hindered phenols where standard base conditions fail.

Reagents:

  • Phenol (1.0 equiv)

  • Ethyl bromodifluoroacetate (1.5 equiv)

  • CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or DMF

Procedure:

  • Combine Phenol,

    
    , CuI, and Ligand in a sealed tube.
    
  • Add Solvent and

    
    .
    
  • Heat to

    
     . The Copper catalyst facilitates the nucleophilic attack via coordination to the phenoxide, lowering the activation energy for the substitution at the fluorinated carbon.
    

Visualizing the Workflow

G Start Substrate Selection Phenol Phenol (Ar-OH) Start->Phenol ArI Aryl Iodide (Ar-I) Start->ArI Decision Target Bond? Phenol->Decision ArI->Decision RouteO Aryloxy- (C-O Bond) Ar-O-CF2-COOEt Decision->RouteO Phenol Substrate RouteC Aryl- (C-C Bond) Ar-CF2-COOEt Decision->RouteC Aryl Iodide Substrate Protocol1 Protocol 1: Base-Mediated (K2CO3/DMF) RouteO->Protocol1 Standard Protocol2 Protocol 2: Cu-Mediated (Cu0/TMEDA) RouteO->Protocol2 Difficult/Hindered (Modified) RouteC->Protocol2 Standard ProductO Aryloxydifluoroacetate Protocol1->ProductO ProductC Aryldifluoroacetate Protocol2->ProductC

Figure 1: Decision tree for synthesizing difluoroacetate derivatives based on substrate and target bond type.

Troubleshooting & Optimization

  • Moisture Sensitivity: Ethyl bromodifluoroacetate can hydrolyze to the acid or decompose. Ensure reagents are dry.

  • Side Reactions:

    • Self-Condensation:

      
       can self-react at high concentrations. Add dropwise.
      
    • O- vs C-Alkylation (Phenols): While O-alkylation is dominant (

      
      ), highly electron-rich phenols (e.g., naphthols) may show trace C-alkylation. Using a harder base (
      
      
      
      ) favors O-alkylation but requires lower temperatures.
  • Purification: The products are often oils. If UV activity is low, use

    
     stain or 
    
    
    
    (if alkene present) for TLC visualization.

References

  • General Synthesis of Aryloxydifluoroacetates: Amii, H., et al. (2011). Practical Synthesis of Aryloxydifluoroacetic Acid Derivatives. Journal of Fluorine Chemistry. [Link Example]
  • Copper-Mediated C-C Coupling (Aryldifluoroacetates)

    • Sato, K., et al. (2004). Reactions of ethyl bromodifluoroacetate in the presence of copper powder. Journal of Fluorine Chemistry, 125(4), 509-515. Link

    • Zhang, Y., et al. (2014). Copper-Catalyzed Difluoroalkylation of Aryl Iodides. Journal of the American Chemical Society.[9]

  • Mechanistic Insights on Cu-Mediated O-Arylation

    • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols. Journal of Organic Chemistry, 75(5), 1791–1794. Link

Sources

Application Note: Late-Stage Functionalization Using Iododifluoroacetate Esters

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the use of Iododifluoroacetate Esters (and related Iodophenoxy derivatives) for late-stage functionalization.

Executive Summary & Introduction

The introduction of the difluoromethylene (CF₂) motif is a high-priority strategy in medicinal chemistry due to its ability to modulate lipophilicity (logP), metabolic stability, and bioisosterism (mimicking oxygen or carbonyl groups) without significantly altering steric bulk. Iododifluoroacetate esters (e.g., Ethyl iododifluoroacetate ,


) represent a versatile class of reagents for the Late-Stage Functionalization (LSF)  of complex drug-like molecules.

Unlike traditional building-block approaches, these reagents enable the direct installation of the


-difluoroester  moiety onto alkenes, arenes, and heterocycles via radical  or metal-catalyzed  pathways. This guide focuses on the practical application of these reagents, including the specific use of (2-iodophenoxy)difluoroacetates  for accessing difluorinated heterocycles (e.g., benzofurans) via cascade cyclization.
Key Advantages[1]
  • Tunable Reactivity: The weak C–I bond (~50 kcal/mol) allows facile homolysis under mild photoredox or thermal conditions.

  • Functional Group Tolerance: Compatible with sensitive polar groups (amines, alcohols) common in APIs.

  • Divergent Utility: Accesses linear difluoroesters (via intermolecular addition) or fused heterocycles (via intramolecular "iodophenoxy" tethering).

Mechanistic Principles

The utility of iododifluoroacetate esters relies on the generation of the electrophilic difluoroalkyl radical (


) or the Reformatsky-type zinc enolate .
Radical Generation (Photoredox/Thermal)

The primary mode of activation involves Single Electron Transfer (SET) reduction of the C–I bond.

  • Initiation: A photocatalyst (e.g.,

    
    , 
    
    
    
    ) or reductant (e.g., Na, Zn) donates an electron to the
    
    
    orbital.
  • Fragmentation: The radical anion collapses to release iodide (

    
    ) and the key radical species 
    
    
    
    .
  • Addition: The electrophilic radical adds rapidly to electron-rich alkenes or heterocycles (Sommelet-Hauser type or Minisci type).

  • Termination: The resulting radical intermediate is quenched via oxidation/elimination (to restore aromaticity or form alkenes) or hydrogen atom transfer (HAT).

The "Iodophenoxy" Strategy (Intramolecular)

For substrates containing a 2-iodophenoxy handle linked to a difluoroacetate (e.g., O-acylated phenols), the mechanism shifts to a Pd-catalyzed carbonylative or radical cascade process. The iodine atom on the phenoxy ring serves as the oxidative addition site, facilitating ring closure to form 2,2-difluoro-3-benzofuranones or related scaffolds.

Caption: Workflow distinguishing intermolecular radical addition (top) from intramolecular iodophenoxy cyclization (bottom).

Experimental Protocols

Protocol A: Intermolecular Radical Difluoroalkylation of Heteroarenes

Application: Functionalizing drug-like heterocycles (pyridines, quinolines) with


.
Reference:  Adapted from Chem. Sci., 2013, 4, 2619 (Minisci-type) and recent photoredox variants.

Materials:

  • Substrate (1.0 equiv)

  • Ethyl iododifluoroacetate (2.0 equiv) [CAS: 7648-30-8]

  • Photocatalyst:

    
     (1 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or Acetone (degassed)

  • Light Source: Blue LEDs (450 nm)

Procedure:

  • Setup: In an 8 mL vial equipped with a magnetic stir bar, add the heteroaryl substrate (0.2 mmol),

    
     (1.3 mg, 0.002 mmol), and 
    
    
    
    (70 mg, 0.4 mmol).
  • Solvent Addition: Transfer the vial to a glovebox or cycle with

    
     three times. Add degassed DMSO (2.0 mL).
    
  • Reagent Addition: Add Ethyl iododifluoroacetate (52 µL, 0.4 mmol) via microliter syringe.

  • Irradiation: Seal the vial and irradiate with Blue LEDs at room temperature (fan cooling to maintain ~25°C) for 18–24 hours.

  • Workup: Dilute with EtOAc (10 mL) and wash with water (3 x 5 mL) to remove DMSO. Dry organic phase over

    
    .[1]
    
  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of Difluorobenzofurans via Iodophenoxy Precursors

Application: Creating a difluorinated core from a phenol precursor. Context: This utilizes the "iodophenoxy" handle for intramolecular cyclization.

Materials:

  • 2-Iodophenol derivative (1.0 equiv)[1][2]

  • Ethyl bromodifluoroacetate (1.2 equiv) [Precursor step]

  • 
     (2.0 equiv), DMF
    
  • Cyclization Step:

    
     (5 mol%), Base (
    
    
    
    ), Toluene.

Procedure:

  • Precursor Synthesis: React 2-iodophenol with ethyl bromodifluoroacetate (

    
    , DMF, 60°C, 4h) to yield Ethyl 2-(2-iodophenoxy)-2,2-difluoroacetate . Isolate this intermediate.
    
  • Cyclization: Dissolve the intermediate (0.2 mmol) in dry Toluene (2 mL) under Argon.

  • Catalyst: Add

    
     (11 mg, 0.01 mmol) and 
    
    
    
    (2 equiv).
  • Reaction: Heat to 100°C for 12 hours. The Pd inserts into the Ar–I bond, followed by intramolecular enolate attack (or radical cyclization depending on conditions) to close the furan ring.

  • Isolation: Filter through Celite, concentrate, and purify via column chromatography.

Scope & Substrate Compatibility Table

Substrate ClassReaction TypeConditionsYield RangeNotes
Electron-Deficient Heteroarenes Minisci Radical AdditionPhotoredox (

),

50-85%Selective for C2/C4 positions; acid additives (TFA) may improve yield.
Styrenes / Alkenes ATRA (Atom Transfer Radical Addition)Cu(I) or Photoredox60-90%Yields the iododifluoro-saturated product; requires subsequent elimination if alkene is desired.
Phenols (via O-alkylation) Intramolecular CyclizationPd-catalyzed or Radical45-75%Requires ortho-iodo substituent; generates fused benzofuranone scaffolds.
Silyl Enol Ethers Radical CouplingPhotoredox,

55-80%Generates

-difluoro-

-keto esters.

Troubleshooting & Optimization

Common Pitfalls
  • Protodeiodination: If the radical is reduced before addition, the substrate is recovered unreacted.

    • Solution: Increase the concentration of the radical trap (substrate) or use a more active catalyst.[3]

  • Over-reduction: Reduction of the iododifluoroacetate to difluoroacetate anion (

    
    ) without radical formation.
    
    • Solution: Tune the redox potential of the photocatalyst; avoid strong reductants.

  • Hydrolysis: Difluoroesters are susceptible to hydrolysis in basic aqueous media.

    • Solution: Use anhydrous bases (

      
      , 
      
      
      
      ) and strictly anhydrous solvents (DMSO, MeCN).
Safety Considerations
  • Iododifluoroacetates: Are lachrymators and potential alkylating agents. Handle in a fume hood.

  • HF Generation: In the presence of strong Lewis acids or high heat, trace decomposition may release HF. Use plasticware if HF evolution is suspected, or quench with Calcium Gluconate solution.

References

  • Ethyl difluoro(iodo)acetate [7648-30-8] - PubChem. Source: National Institutes of Health (NIH). URL:[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Source:Chemical Society Reviews, 2021. URL:[Link]

  • Difluoromethylation of Phenols (Synthesis of Aryl Difluoromethyl Ethers). Source:Organic Syntheses, 2018, 95, 164-182. URL:[Link]

  • Palladium-Catalyzed Carbonylative Suzuki Coupling of Methyl 2-(2-iodophenoxy)acetates. (Context for Iodophenoxy cyclization strategies). Source:Tetrahedron Letters / ResearchGate. URL:[Link]

Sources

Application Note: Scalable Synthesis of Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It synthesizes field-proven methodologies for the scalable manufacture of Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate , a critical intermediate in the synthesis of PPAR agonists (e.g., Saroglitazar) and other metabolic disease therapeutics.

Executive Summary

The synthesis of


-difluoroethers is a pivotal step in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates. This guide details the optimized protocol for synthesizing Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate  via the base-mediated O-alkylation of 4-iodophenol.

While conceptually a Williamson ether synthesis, this reaction presents unique process challenges due to the "triple mode" reactivity of ethyl bromodifluoroacetate (BrCF


CO

Et), which can undergo O-alkylation, C-alkylation, or decompose into difluorocarbene (:CF

) depending on conditions. This protocol prioritizes O-alkylation selectivity , operational safety , and scalability .
Key Chemical Transformation


Strategic Analysis & Retrosynthesis

The target molecule combines an electron-rich aromatic ring with an electron-deficient difluoromethylene ester. The primary synthetic challenge is the competition between the desired S


2 displacement and the formation of difluorocarbene.
Reaction Pathway Logic
  • Nucleophile: 4-Iodophenol (pKa ~9.3). Requires deprotonation to the phenoxide to attack the sterically hindered and electron-poor difluoroalkyl bromide.

  • Electrophile: Ethyl bromodifluoroacetate.[1][2][3][4][5] The fluorine atoms destabilize the S

    
    2 transition state (via electron repulsion) and increase the acidity of the C-Br bond, promoting carbene formation.
    
  • Base Selection: Potassium Carbonate (K

    
    CO
    
    
    
    ) is preferred over stronger bases (e.g., NaH, KOtBu). Strong bases accelerate the decarboxylation/carbene pathway, leading to side products.
  • Solvent System: DMF (N,N-Dimethylformamide) is critical. Its high dielectric constant dissociates the potassium phenoxide ion pair, maximizing nucleophilicity for the sluggish S

    
    2 attack.
    

ReactionLogic Start 4-Iodophenol Intermediate Phenoxide Anion (Nucleophile) Start->Intermediate Deprotonation Reagent Ethyl Bromodifluoroacetate (BrCF2CO2Et) Path_Carbene Path C: Difluorocarbene (Decomposition) Reagent->Path_Carbene High Temp/Strong Base Base Base (K2CO3) Base->Intermediate Path_O Path A: O-Alkylation (Desired SN2) Intermediate->Path_O + Reagent Path_C Path B: C-Alkylation (Side Reaction) Intermediate->Path_C Product Target Ester (Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate) Path_O->Product

Figure 1: Mechanistic pathways competing during the synthesis. Path A is the target trajectory.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Jacketed glass reactor (or 3-neck RBF) with overhead stirring, N

    
     inlet, and reflux condenser.
    
  • Reagents:

    • 4-Iodophenol (CAS: 540-38-5): 1.0 equiv.[6]

    • Ethyl bromodifluoroacetate (CAS: 667-27-6): 1.5 equiv.

    • Potassium Carbonate (anhydrous, milled): 2.0 equiv.

    • DMF (Anhydrous): 5–8 Volumes (mL/g).

  • Safety: Reagents are lachrymators and irritants. Perform all operations in a fume hood.

Step-by-Step Procedure
Step 1: Phenoxide Formation
  • Charge the reactor with 4-Iodophenol (1.0 equiv) and DMF (5 Vol).

  • Initiate stirring (medium speed) under a nitrogen atmosphere.

  • Add Potassium Carbonate (2.0 equiv) in a single portion.

    • Note: The mixture will form a suspension. Ensure the K

      
      CO
      
      
      
      is finely milled to maximize surface area.
  • Heat the suspension to 50°C and stir for 30 minutes.

    • Why: This ensures complete deprotonation and formation of the potassium phenoxide species before the electrophile is introduced.

Step 2: Controlled Addition (Critical Step)
  • Charge Ethyl bromodifluoroacetate (1.5 equiv) into a pressure-equalizing addition funnel.

  • Slowly add the bromide dropwise to the reaction mixture over 60–90 minutes , maintaining the internal temperature between 50–60°C .

    • Process Control: Do not exceed 65°C. Higher temperatures favor the formation of difluorocarbene (:CF

      
      ), which will self-polymerize or react non-selectively, reducing yield.
      
  • After addition, stir the reaction at 60°C for 12–16 hours.

Step 3: Reaction Monitoring
  • Sample the mixture for HPLC or TLC (Hexane:EtOAc 8:2).

  • Endpoint Criteria: <2% remaining 4-iodophenol.

    • Troubleshooting: If conversion stalls, add an additional 0.2 equiv of Ethyl bromodifluoroacetate and stir for 4 hours. Do not increase temperature.

Step 4: Work-up & Isolation
  • Cool the reaction mixture to 20°C.

  • Quench by pouring the mixture into Ice/Water (10 Vol) with vigorous stirring.

    • Observation: The product is lipophilic and will separate as an oil or precipitate as a low-melting solid.

  • Extract with Ethyl Acetate (3 x 4 Vol).

  • Wash combined organics with:

    • Water (2 x 3 Vol) – to remove DMF.

    • Brine (1 x 3 Vol).

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure (40°C bath).
Step 5: Purification
  • Crude State: Yellow to orange oil.

  • Method: For high purity (>98%), Vacuum Distillation is recommended due to the product's thermal stability up to ~150°C.

    • Alternative: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes) for smaller scales.

Quantitative Data Summary

ParameterSpecification / RangeNotes
Stoichiometry 1.0 : 1.5 : 2.0 (ArOH : R-Br : Base)Excess bromide compensates for minor hydrolysis.
Temperature 55°C ± 5°CCritical window. >70°C degrades reagent.
Concentration 0.5 – 1.0 M in DMFDilution aids selectivity.
Typical Yield 75 – 85%Isolated yield after workup.
Appearance Clear, colorless to pale yellow oilDarkens on storage if not pure.
Assay (HPLC) > 98.0%Required for pharmaceutical intermediates.

Process Safety & Troubleshooting

Hazard Analysis
  • Ethyl Bromodifluoroacetate: Highly volatile lachrymator. Handle only in a well-ventilated hood. In case of spill, neutralize with aqueous amine solution.

  • Exotherm: The alkylation is mildly exothermic. The slow addition in Step 2 manages the heat load effectively on scale.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion (<50%) Moisture in DMF or "Old" ReagentUse fresh anhydrous DMF. Verify BrCF

CO

Et purity (it hydrolyzes to acid over time).
C-Alkylation Impurity Solvent polarity too low or Temp too highEnsure solvent is DMF (not Acetone/THF). Keep Temp <60°C.
Emulsion during Workup DMF presence in aqueous layerWash organic layer thoroughly with water (3x) before brine wash.

References

  • Triple Mode Reactivity of Ethyl Bromodifluoroacetate: Polley, A., Bairy, G., & Jana, R. (2018).[1][2] Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation.[1][2] Advanced Synthesis & Catalysis.

  • Process Chemistry of Saroglitazar Intermediates: Jain, M. R., et al. (2017). Process for the preparation of saroglitazar pharmaceutical salts. U.S. Patent No. 10,112,898.

  • General Synthesis of Aryloxy Difluoroacetates: WO2017049196A1 - Antifungal compounds and processes for making. (See Example 1 for analogous alkylation conditions).

  • Properties of Ethyl Bromodifluoroacetate: Sigma-Aldrich Technical Data Sheet: Ethyl bromodifluoroacetate.

Sources

Troubleshooting & Optimization

Improving yield of 4-iodophenol alkylation with bromodifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: T-IC6H4-CF2 Subject: Yield Improvement for Reaction of 4-Iodophenol with Ethyl Bromodifluoroacetate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Challenge: Reacting 4-iodophenol with ethyl bromodifluoroacetate (


)  is synthetically deceptive. While it appears to be a standard nucleophilic substitution (

), the presence of the gem-difluoro group creates significant electronic repulsion and steric shielding, rendering the

-carbon electrophilically sluggish. Furthermore, the reagent is prone to three divergent pathways: O-alkylation (retention of ester), decarboxylative difluoromethylation (formation of

), or hydrolysis.

The Solution Strategy: To maximize the yield of the ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate (the ester-retention product), you must shift the mechanism from a carbene-mediated pathway (which favors decarboxylation) toward a controlled nucleophilic substitution. This requires the "Cesium Effect," strict anhydrous protocols, and precise thermal regulation.

The "Gold Standard" Protocol (Baseline)

Do not rely on standard Williamson ether synthesis conditions (e.g.,


/Acetone). The following protocol is optimized for fluorinated electrophiles.
Optimized Experimental Workflow
ParameterSpecificationRationale
Stoichiometry 1.0 equiv Phenol : 1.5 equiv

: 2.0 equiv Base
Excess electrophile compensates for hydrolysis/volatility.
Base Cesium Carbonate (

)
Higher solubility in DMF and the "Cesium Effect" (soft cation) creates a "naked," more nucleophilic phenoxide anion.
Solvent DMF or NMP (Anhydrous)High dielectric constant promotes the ionic substitution pathway. Must be <50 ppm

.
Temperature 50–60 °C Sufficient to overcome the activation energy of the

center but low enough to prevent thermal decarboxylation.
Time 4–12 HoursMonitor via TLC/LCMS. Prolonged heating promotes ester hydrolysis.
Atmosphere Nitrogen/ArgonPrevents moisture ingress.
Step-by-Step Methodology
  • Drying: Flame-dry a reaction flask under vacuum and backfill with Argon.

  • Solvation: Dissolve 4-iodophenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
      (2.0 equiv) in one portion. Stir at RT for 15 minutes to ensure complete formation of the phenoxide.
    
    • Checkpoint: The solution often turns yellow/orange (phenoxide formation).

  • Addition: Add ethyl bromodifluoroacetate (1.5 equiv) dropwise via syringe.

  • Reaction: Heat to 60 °C.

  • Workup (Critical):

    • Dilute with EtOAc.[1]

    • Wash with saturated

      
        (mild acid neutralizes residual base without hydrolyzing the ester).
      
    • Wash 3x with water (to remove DMF).

    • Dry over

      
      .
      

Diagnostic Troubleshooting Matrix

Use this guide to diagnose specific yield failures.

SymptomProbable CauseCorrective Action
Low Conversion (<30%) "Hard" Cation Pairing If using

or

, the ion pair is too tight in organic solvent. Switch to

.
Product is

Decarboxylation You have inadvertently triggered the "haloform-type" reaction. This happens if water is present (hydrolysis

acid

decarboxylation) or temp is >80°C. Dry solvent and lower temp.
Missing Iodine (

)
Metal Contamination If you added Cu or Pd (for catalysis), you may have reduced the aryl iodide. Remove transition metals; this reaction requires only base.
Reagent Consumed, No Product Hydrolysis The

hydrolyzed to the acid and stayed in the aqueous layer during workup. Ensure anhydrous conditions.

Mechanistic Logic & Visualization[1][2]

Understanding the competition between the Substitution Pathway (Desired) and the Carbene/Decarboxylation Pathway (Undesired) is critical.

ReactionPathways Start 4-Iodophenol + Base Phenoxide Phenoxide Anion (Ar-O-) Start->Phenoxide Deprotonation TS_Sub Transition State (SN2-like Attack) Phenoxide->TS_Sub + Reagent (Anhydrous, 60°C) Product_Ether BYPRODUCT Ar-O-CF2H Phenoxide->Product_Ether + Carbene + Proton Source Reagent Ethyl Bromodifluoroacetate (Br-CF2-CO2Et) Reagent->TS_Sub Hydrolysis Hydrolysis (Water present) Reagent->Hydrolysis + H2O Product_Ester TARGET PRODUCT Ar-O-CF2-CO2Et TS_Sub->Product_Ester Br- Departure Intermediate_Acid Difluoroacetic Acid Deriv. Hydrolysis->Intermediate_Acid Carbene Difluorocarbene (:CF2) Intermediate_Acid->Carbene -CO2, -HBr

Figure 1: Divergent reaction pathways.[2][3] The green path represents the desired alkylation. The red path indicates the failure mode caused by moisture or excessive heat, leading to decarboxylation.

Advanced FAQ (Scientist-to-Scientist)

Q: Can I use Potassium Carbonate (


) if I don't have Cesium? 
A:  Yes, but you must add a phase transfer catalyst (PTC) like 18-crown-6  or TBAI  (Tetrabutylammonium iodide). The potassium cation is too small and "hard" to fully dissociate the phenoxide in DMF, leaving the nucleophile ion-paired and less reactive. 

is larger ("softer"), creating a "naked" anion that attacks the sterically hindered

center more effectively [1].

Q: Why is the Iodine atom safe? I'm worried about side reactions. A: The iodine at the 4-position is generally stable to carbonate bases at 60°C. It becomes vulnerable only if you introduce radical initiators (like AIBN) or transition metals (Cu, Pd) which might be suggested in C-alkylation protocols (Reformatsky-type) [2]. Avoid copper powder unless you intend to alkylate the benzene ring itself.

Q: I see literature using "Photoredox" for this. Should I try that? A: Only if the thermal method fails completely. Photoredox methods (using Ir or Ru catalysts) proceed via a radical mechanism ($ \cdot CF_2CO_2Et $). While powerful, they are less chemoselective and can sometimes lead to de-iodination (reduction of the aryl iodide) due to the high energy of the radical intermediates [3]. Stick to the thermal


 first.

Q: How do I purify the product? It streaks on silica. A: Fluorinated esters can be lipophilic but sometimes hydrolyze on acidic silica.

  • Tip: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites.

  • Eluent: Use a gradient of Hexanes/EtOAc (start 95:5). The product usually elutes early due to the fluorine content.

References

  • Dond, B. D., et al. (2024).[4] "Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacetate and

    
    ." Synlett, 35(16), 1909-1913.[5] Link
    
    • Context: Establishes the baseline carbonate/DMF protocol and discusses the nucleophilic substitution p
  • Sato, K., et al. (2000). "Synthesis of 4,4-Difluoro-

    
    -tocopherol Using a Cross-Coupling Reaction of Bromodifluoroacetate with Aryl Iodide." Heterocycles, 52(3). Link
    
    • Context: Demonstrates the risk of using Copper (Cu), which drives C-alkylation (Reformatsky)
  • Zhu, C., et al. (2017). "Visible-Light Photoredox Difluoromethylation of Phenols..." Organic Letters, 19. Link

    • Context: Provides the alternative radical mechanism but highlights the divergent reactivity compared to thermal methods.
  • Moghaddam, F. M., et al. (2018). "Triple Mode of Alkylation with Ethyl Bromodifluoroacetate." Journal of Fluorine Chemistry. Link

    • Context: Authoritative source on the competition between O-alkylation, N-alkylation, and decarboxylative pathways.[2]

Sources

Preventing defluorination during hydrolysis of difluoro esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center resource for the Advanced Fluorine Chemistry Division . It is designed to assist researchers encountering stability issues with


-difluoro esters.

Topic: Preventing Defluorination & Decomposition During Hydrolysis of


-Difluoro Esters
Ticket ID:  F-HYD-002
Status:  Resolved / Guide Available

Diagnostic: Why is your reaction failing?

Before attempting a protocol, it is critical to understand the mechanism of failure.


-difluoro esters are not merely "esters with fluorines"; they are electronically unique functionality that renders the carbonyl carbon hyper-electrophilic.

Standard saponification (e.g.,


) often fails due to two primary competing pathways driven by the electron-withdrawing nature of fluorine:
  • Haloform-Type C-C Cleavage: The difluoromethyl group (

    
    ) acts as a pseudo-leaving group. Hydroxide attack on the carbonyl can lead to C-C bond breakage rather than C-O bond breakage, expelling the fluorinated carbanion which subsequently decomposes.
    
  • 
    -Elimination/Defluorination:  If your substrate is a 
    
    
    
    -hydroxy-
    
    
    -difluoro ester (common in Reformatsky products), basic conditions trigger retro-aldol reactions or E1cB elimination of fluoride, destroying the scaffold.
Mechanistic Failure Analysis (Visualized)

The following diagram illustrates the competing pathways that lead to fluorine loss or scaffold destruction under standard basic conditions.

DecompositionPathways Substrate α,α-Difluoro Ester (R-CF2-COOR') OH_Attack Nucleophilic Attack (OH-) Substrate->OH_Attack Path_Fail2 Path C: Elimination (If β-leaving group present) Substrate->Path_Fail2 Base-Induced E1cB Tet_Inter Tetrahedral Intermediate OH_Attack->Tet_Inter Path_Safe Path A: Hydrolysis (Desired) Tet_Inter->Path_Safe C-O Bond Break Path_Fail1 Path B: C-C Cleavage (Haloform-like) Tet_Inter->Path_Fail1 C-C Bond Break Prod_Acid Target Difluoro Acid (R-CF2-COOH) Path_Safe->Prod_Acid Prod_Dec Decomposition (R-CF2H + CO2) Path_Fail1->Prod_Dec Prod_Def Defluorinated Alkene (R-CF=CH-COOH) Path_Fail2->Prod_Def

Figure 1: Competing reaction pathways during the basic hydrolysis of difluoro esters. Path B and C represent common failure modes leading to defluorination or scaffold loss.

Validated Protocols

To prevent the issues above, we recommend avoiding "hard" bases (like


, 

) for sensitive substrates. Below are three tiered protocols ranging from chemical mildness to enzymatic specificity.
Protocol A: The "Gold Standard" (Trimethyltin Hydroxide)

Best for: Highly sensitive substrates, complex natural products, and preventing epimerization. Mechanism:


 acts as a mild Lewis acid/hydroxide donor that operates at neutral pH, avoiding the formation of high-energy tetrahedral intermediates that lead to C-C cleavage [1].

Materials:

  • Trimethyltin hydroxide (

    
    )[1][2]
    
  • 1,2-Dichloroethane (DCE) or Toluene

  • Substrate (

    
    -difluoro ester)[3][4]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the difluoro ester (1.0 equiv) in DCE (

    
     concentration).
    
  • Reagent Addition: Add solid

    
     (2.0 – 5.0 equiv). Note: Excess is often required to drive the equilibrium.
    
  • Heating: Heat the reaction to

    
    . Monitor by TLC/LC-MS. Reaction times typically range from 4 to 24 hours.
    
  • Workup (Critical Step):

    • The reaction produces a trimethyltin ester intermediate.

    • Dilute with

      
       and wash with 
      
      
      
      or
      
      
      to hydrolyze the tin ester to the carboxylic acid and remove tin byproducts.
    • Alternative Tin Removal: Wash with aqueous KF solution to precipitate insoluble

      
      .
      
Protocol B: Enzymatic Hydrolysis (Lipase-Mediated)

Best for: Enantiopure substrates, large-scale reactions, and "Green Chemistry" requirements. Mechanism: Lipases operate under essentially neutral conditions (pH 7.0 phosphate buffer), completely avoiding the basicity required for E1cB elimination or haloform cleavage [2].

Materials:

  • Lipase from Pseudomonas fluorescens (Amano Lipase AK) or Candida antarctica (CAL-B).

  • Phosphate buffer (pH 7.0,

    
    ).[5]
    
  • Organic co-solvent (Acetone or DMSO, optional,

    
    ).
    

Step-by-Step Workflow:

  • Suspension: Suspend the difluoro ester in phosphate buffer (

    
    ). If solubility is poor, add acetone (up to 10%).
    
  • Initiation: Add Lipase (typically

    
     relative to substrate).
    
  • Incubation: Stir at

    
    .
    
  • pH Maintenance: The reaction produces acid, lowering pH. Use an autotitrator to maintain pH 7.0 with

    
    , or use a high concentration of buffer.
    
  • Termination: Filter off the enzyme (celite filtration). Acidify the filtrate to pH 2–3 with

    
     and extract with 
    
    
    
    .
Protocol C: Acidic Hydrolysis (HCl/Dioxane)

Best for: Substrates stable to acid but unstable to base (preventing haloform cleavage). Mechanism: Acid-catalyzed hydrolysis activates the carbonyl oxygen, making it susceptible to water attack without generating a strong nucleophile that could attack the


-carbon or cause elimination.

Step-by-Step Workflow:

  • Dissolve ester in 1,4-dioxane.

  • Add

    
     (aq). Ratio of Dioxane:HCl should be approx 3:1 to maintain solubility.
    
  • Reflux (

    
    ) for 12–48 hours. Note: This is slow for electron-deficient esters.
    

Comparative Data Analysis

Select the appropriate method based on your substrate's specific risk profile.

ParameterStandard (LiOH)Trimethyltin (Protocol A)Enzymatic (Protocol B)Acidic (Protocol C)
pH Conditions Basic (pH > 12)NeutralNeutral (pH 7)Acidic (pH < 1)
Risk of Defluorination High LowNegligible Low
Risk of C-C Cleavage High LowLowLow
Reaction Speed Fast (< 2h)Moderate (4-24h)Slow/Moderate (24h+)Slow (24h+)
Scalability ExcellentPoor (Tin toxicity)GoodExcellent
Cost LowHighModerateLow

Troubleshooting & FAQs

Decision Matrix: Which Protocol?

ProtocolSelector Start Start: Hydrolysis of Difluoro Ester Q1 Is the substrate Base Sensitive? Start->Q1 Q2 Is it a β-hydroxy ester (Reformatsky product)? Q1->Q2 Yes Sol_Std Use LiOH / THF / H2O (0°C) Q1->Sol_Std No Q3 Is scale > 10 grams? Q2->Q3 No Sol_Tin Use Protocol A (Me3SnOH) Q2->Sol_Tin Yes (High Risk) Sol_Enz Use Protocol B (Enzymatic) Q3->Sol_Enz Yes (Avoid Tin) Q3->Sol_Tin No Sol_Acid Use Protocol C (HCl/Dioxane)

Figure 2: Logic flow for selecting the optimal hydrolysis condition based on substrate sensitivity and scale.

Frequently Asked Questions

Q: I see a new spot on TLC that is less polar than my acid product. What is it? A: This is likely the decarboxylated product (


). If your reaction temperature is too high during basic hydrolysis, the resulting carboxylate can lose 

. This is irreversible. Switch to Protocol A or B and keep temperatures below

.

Q: Can I use TMSI (Iodotrimethylsilane) for this? A: Yes, TMSI is an excellent alternative for anhydrous ester cleavage. It cleaves the alkyl-oxygen bond (S_N2 mechanism) rather than attacking the carbonyl. However, it requires strictly anhydrous conditions and is not compatible with acid-labile groups like acetals.

Q: Why does my difluoro ester hydrolyze slower than my non-fluorinated control? A: Counter-intuitively, while the carbonyl is more electrophilic, the tetrahedral intermediate is destabilized by the fluorine atoms (dipole repulsion) and the hydration equilibrium often favors the hydrate form (gem-diol) which is unreactive toward further hydrolysis. You may need longer reaction times, not harsher reagents.

Q: How do I remove the organotin residues from Protocol A? A: Tin contamination is a major drawback. Wash the organic layer vigorously with


 (aqueous) or use silica gel impregnated with KF during purification. For pharmaceutical intermediates, we recommend avoiding Tin if possible and using Protocol B .

References

  • Nicolaou, K. C., et al. (2005).[6][7] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[1][6][8] Angewandte Chemie International Edition.

  • Kitazume, T., et al. (1987). Microbial Approach to the Practical Synthesis of Optically Active α-Fluoro Esters. The Journal of Organic Chemistry.

  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (General reference on Fluorine electronic effects).
  • Guo, Z., et al. (2023). Structural insights into hydrolytic defluorination of difluoroacetate by microbial fluoroacetate dehalogenases. The FEBS Journal.

Sources

Purification methods for difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Aryl Esters

As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses or purity issues when synthesizing and isolating difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester (CAS 947533-64-4)[1]. Due to the unique electronic properties of the difluoromethoxy linkage, standard purification templates often fail, leading to ester hydrolysis or co-elution with starting materials.

This guide provides a causality-driven troubleshooting framework, validated workflows, and a self-validating Standard Operating Protocol (SOP) to ensure high-purity isolation.

Section 1: Troubleshooting & Mechanistic FAQs

Q1: My isolated yield is exceptionally low, and NMR analysis shows the presence of a carboxylic acid instead of the ethyl ester. What happened during my workup? A1: You are likely experiencing rapid, base-catalyzed ester hydrolysis during your liquid-liquid extraction. The two highly electronegative fluorine atoms on the α-carbon exert a massive inductive electron-withdrawing effect (-I). This severely depletes electron density at the carbonyl carbon, making it highly electrophilic and exceptionally susceptible to nucleophilic attack by hydroxide ions via a


 mechanism[2].
Causality-Driven Fix: Never use strong aqueous bases (like NaOH or KOH) or prolonged exposure to saturated 

during the quenching or washing steps. Switch to ice-cold 5%

and perform the extraction rapidly.

Q2: I have unreacted 4-iodophenol co-eluting with my product on the silica column. How do I separate them effectively? A2: 4-Iodophenol and the difluoro-ester have similar polarities, making chromatographic separation tedious and prone to overlap[3]. Causality-Driven Fix: Exploit their


 differences before chromatography. 4-Iodophenol has a 

of ~9.3. By washing your organic layer with a mild, chilled basic solution (e.g., 5%

), you convert the phenol into its water-soluble phenolate salt and partition it into the aqueous layer without providing enough hydroxide concentration to trigger the hydrolysis of your ester.

Q3: How do I remove residual ethyl bromodifluoroacetate from the crude mixture? A3: Ethyl bromodifluoroacetate is an aggressive alkylating agent that can undergo divergent reactivity, including premature hydrolysis or unwanted nucleophilic attacks if left in the mixture[4]. Causality-Driven Fix: Do not rely on silica gel chromatography to remove it, as it is highly non-polar and will streak near the solvent front. Instead, utilize high-vacuum rotary evaporation (at 40 °C, <10 mbar) or a short-path vacuum distillation prior to loading the crude mixture onto the column.

Section 2: Workflows and Logical Relationships

To visualize the exact points of failure and the optimized purification path, refer to the logical relationship diagrams below.

Hydrolysis Ester Difluoroester (Highly Electrophilic Carbonyl) Tetrahedral Tetrahedral Intermediate (Unstable) Ester->Tetrahedral Nucleophilic Attack (BAC2) OH Hydroxide Ion (OH-) (From Strong Base Wash) OH->Tetrahedral Acid Difluoroacetic Acid Derivative (Water Soluble / Product Loss) Tetrahedral->Acid Elimination Alcohol Ethanol (Byproduct) Tetrahedral->Alcohol Elimination

Figure 1: Base-catalyzed BAC2 hydrolysis mechanism of the difluoroester.

PurificationWorkflow Crude Crude Reaction Mixture (Product + 4-Iodophenol + Alkylating Agent) LLE Liquid-Liquid Extraction (Ice-cold 5% NaHCO3 wash) Crude->LLE Aqueous Aqueous Layer (Phenolate Salts & DMF) LLE->Aqueous Discard Organic Organic Layer (Crude Ester + Volatiles) LLE->Organic Retain Evap High-Vacuum Concentration (Remove Alkylating Agent) Organic->Evap Chromatography Silica Gel Chromatography (Hexanes/EtOAc 95:5) Evap->Chromatography Pure Pure Difluoro-Ester (CAS 947533-64-4) Chromatography->Pure

Figure 2: Purification workflow for difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester.

Section 3: Self-Validating Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system . By incorporating specific Quality Control (QC) checkpoints at each phase, you ensure that errors are caught before moving to the next purification step[3].

Phase 1: Quenching and Liquid-Liquid Extraction (LLE)

  • Quench: Cool the crude reaction mixture to 0 °C. Slowly add ice-cold distilled water to precipitate the organics and dilute the polar aprotic solvent (e.g., DMF or MeCN).

  • Extract: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic layers.

  • Mild Base Wash: Wash the combined organic layers twice with ice-cold 5% aqueous

    
    . Do not let the layers sit for extended periods; separate them immediately to prevent ester hydrolysis.
    
  • Brine Wash: Wash once with saturated NaCl (brine) to remove residual water and DMF.

  • Dry: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    Validation Checkpoint 1: Spot the crude oil on a TLC plate (Hexanes/EtOAc 95:5). The spot at 
    
    
    
    ~0.2 (4-iodophenol) should be completely absent. If present, repeat the mild base wash.

Phase 2: Volatile Removal

  • High-Vacuum Evaporation: Subject the crude oil to a high-vacuum line (<10 mbar) at 40 °C for 1 to 2 hours. Validation Checkpoint 2: Run a crude

    
     NMR. The disappearance of the characteristic signals for ethyl bromodifluoroacetate confirms successful volatilization[4]. The presence of a clean quartet at ~4.3 ppm confirms your target ethyl ester remains intact and has not hydrolyzed.
    

Phase 3: Silica Gel Flash Chromatography

  • Column Loading: Dissolve the crude oil in a minimum amount of dichloromethane (DCM) or hexanes and load it onto a silica gel column.

  • Elution: Elute using an isocratic gradient of Hexanes/EtOAc (98:2 to 95:5)[3].

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product (

    
     ~0.55) and evaporate the solvent.
    Validation Checkpoint 3: The final product should appear as a clear oil or low-melting solid. Final validation is achieved via 
    
    
    
    NMR,
    
    
    NMR, and LC-MS.

Section 4: Quantitative Data & Chromatography Parameters

Use the following table to predict the behavior of your mixture components during purification.

ComponentMolecular WeightVolatility / BP

Value (Hexanes/EtOAc 95:5)
Primary Removal Method
Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester 342.06 g/mol Low (High BP)~0.55 Target Product
4-Iodophenol (Starting Material)220.01 g/mol Low~0.20 - 0.255%

Aqueous Wash
Ethyl bromodifluoroacetate (Alkylating Agent)202.98 g/mol High (~112 °C)~0.90 (Solvent Front)High-Vacuum Evaporation
Difluoro-(4-iodo-phenoxy)-acetic acid (Hydrolysis Byproduct)314.01 g/mol Low~0.00 (Baseline)Prevent via Cold/Mild Workup

Section 5: References

  • Title: Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: epa.gov URL: [Link]

  • Title: Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study Source: acs.org URL: [Link]

  • Title: Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation Source: researchgate.net URL: [Link]

Sources

Technical Support Center: Optimizing Base Selection for O-Difluoromethylation of Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The O-difluoromethylation of phenols to generate aryl difluoromethyl ethers (Ar–OCF₂H) is a critical transformation in medicinal chemistry, imparting enhanced metabolic stability and favorable lipophilicity to drug candidates. However, researchers frequently encounter issues such as low yields, reagent decomposition, or poor chemoselectivity.

As a Senior Application Scientist, I can confirm that the root cause of these failures is almost always improper base selection . The base serves a dual mechanistic role: it must deprotonate the phenol to form the nucleophilic phenoxide, and simultaneously facilitate the generation of the highly reactive, electrophilic difluorocarbene (:CF₂) from the precursor (1)[1].

G Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base1 Base (e.g., KOH, K2CO3) Base1->Phenoxide Intermediate Ar-O-CF2⁻ Anion Phenoxide->Intermediate Nucleophilic Trapping Reagent CF2 Precursor (e.g., TMSCF2Br) Carbene Difluorocarbene (:CF2) Reagent->Carbene α-Elimination Base2 Base / Activator Base2->Carbene Carbene->Intermediate Product Ar-OCF2H (Aryl Difluoromethyl Ether) Intermediate->Product Protonation

Mechanistic workflow of base-mediated O-difluoromethylation via difluorocarbene.

Troubleshooting Guide: Base Selection & Optimization

To prevent reagent degradation and maximize yield, the base must be precisely matched to both the difluoromethylating reagent and the substrate's functional group tolerance.

Quantitative Comparison of Base/Reagent Systems
ReagentPreferred BaseBase StrengthTemp (°C)Yield RangeCausality / Mechanistic Notes
TMSCF₂Br KOH or K₂CO₃Strong / Moderate0 to 2565–95%KOH promotes rapid :CF₂ release. Use K₂CO₃ if base-sensitive groups are present.
Difluoromethanol Cs₂CO₃Moderate0 to 2550–85%Cs₂CO₃ provides optimal solubility and controlled deprotonation without degrading the reagent.
ClCF₂CO₂Na K₂CO₃Moderate60–11040–80%Requires thermal decarboxylation. Strong bases cause side reactions at high temps.
S-(CF₂H) Sulfonium Salts KOHStrong2570–95%Strong base required to rapidly initiate :CF₂ formation via an ylide intermediate.
Q&A: Common Experimental Failures

Q1: I am using TMSCF₂Br with aqueous NaOH, but my yields are consistently below 30%. What is going wrong? A1: You are likely experiencing rapid, non-productive hydrolysis of the difluorocarbene. While strong bases are required to cleave the Si–C bond in TMSCF₂Br, aqueous NaOH can outcompete your phenol for the :CF₂ intermediate, forming carbon monoxide and formate. Switch to KOH in a biphasic system or anhydrous K₂CO₃. Potassium bases provide better solubility profiles in polar aprotic solvents, ensuring the phenoxide is fully formed and ready to trap the carbene as it is generated ().

Q2: My phenol contains an ester group. How do I achieve O-difluoromethylation without saponifying the ester? A2: You must decouple phenoxide formation from carbene generation by using a milder base. Potassium carbonate (K₂CO₃) is the gold standard here. For example, when using 2-chloro-2,2-difluoroacetophenone or TMSCF₂Br, substituting KOH with K₂CO₃ prevents ester hydrolysis while still maintaining sufficient basicity to drive the α-elimination of the halide to form :CF₂.

Q3: Why is Cs₂CO₃ specifically recommended when using difluoromethanol as the reagent? A3: Difluoromethanol is an atom-economical reagent, but its deprotonation is highly sensitive. If the base is too weak, difluorocarbene is not generated. If the base is too strong (e.g., NaH or KOtBu), it leads to rapid, uncontrolled decomposition of the reagent before the phenoxide can trap it. Cs₂CO₃ strikes the perfect balance: the large cesium cation enhances the nucleophilicity of the phenoxide through the "cesium effect" (loose ion pairing), while the carbonate provides a controlled, steady release of :CF₂ (2)[2].

BaseSelection Start Select CF2 Reagent & Substrate ReagentType Is the reagent base-sensitive? (e.g., TMSCF2Br vs. ClCF2CO2Na) Start->ReagentType StrongBase Strong Base Tolerated (e.g., KOH, NaOH) ReagentType->StrongBase No WeakBase Mild Base Required (e.g., K2CO3, Cs2CO3) ReagentType->WeakBase Yes Substrate Are there base-sensitive groups on the phenol? (e.g., esters) StrongBase->Substrate UseMild Use Mild Base (K2CO3) Limit equivalents WeakBase->UseMild Substrate->UseMild Yes UseStrong Use Strong Base (KOH) for rapid deprotonation Substrate->UseStrong No

Logical decision tree for selecting the optimal base in O-difluoromethylation.

Self-Validating Experimental Protocols

To ensure reproducibility, utilize the following self-validating methodologies. Both protocols incorporate in-process analytical checks to verify carbene generation and trapping efficiency.

Protocol 1: Mild O-Difluoromethylation using TMSCF₂Br (For Base-Sensitive Substrates)

This protocol utilizes K₂CO₃ to ensure functional group tolerance (e.g., esters, amides) while efficiently generating :CF₂.

  • Preparation: To a flame-dried 20 mL Schlenk tube under argon, add the phenol (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol).

  • Solvent Addition: Inject 5.0 mL of anhydrous acetonitrile (MeCN). Stir at room temperature for 15 minutes to pre-form the phenoxide.

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add TMSCF₂Br (1.5 mmol) dropwise over 5 minutes.

    • Causality Note: Slow addition keeps the steady-state concentration of :CF₂ low, preventing the carbene from dimerizing into tetrafluoroethylene gas.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (Critical Step): Do not proceed to workup blindly. Take a 0.1 mL aliquot, dilute with CDCl₃, add 1.0 mmol of trifluorotoluene (PhCF₃) as an internal standard, and run a ¹⁹F NMR. The product –OCF₂H peak typically appears as a distinct doublet around -80 to -85 ppm (J ≈ 74 Hz) (). If conversion is <90%, add an additional 0.5 mmol of TMSCF₂Br.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: High-Efficiency O-Difluoromethylation using Difluoromethanol

This method is highly atom-economical but relies strictly on the "cesium effect" for success[2].

  • Preparation: To a flame-dried flask under an inert atmosphere, add the phenol (1.0 equiv) and Cs₂CO₃ (1.5–2.0 equiv).

  • Activation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Cooling: Cool the reaction mixture to 0 °C to prevent premature reagent volatilization.

  • Addition: Slowly add difluoromethanol (1.5–3.0 equiv) via a cooled syringe.

  • Reaction: Stir for 12 hours, allowing the reaction to gradually reach room temperature.

  • Validation & Workup: Validate via ¹⁹F NMR using the internal standard method described above, then quench with brine to remove DMF and extract with diethyl ether.

FAQs: Advanced Troubleshooting

Q4: Does the electronic nature of my phenol affect base selection? A4: Absolutely. Electron-deficient phenols (e.g., nitrophenols) have lower pKa values, meaning they are easily deprotonated by weaker bases like K₂CO₃. However, their resulting phenoxides are less nucleophilic, requiring higher temperatures or a larger excess of the difluorocarbene precursor to drive the trapping step. Conversely, electron-rich phenols form highly nucleophilic phenoxides but require stronger bases to deprotonate fully. For electron-rich systems, using KOH with an S-(difluoromethyl)sulfonium salt precursor is highly effective[1].

References

  • Chemical Society Reviews (RSC) - Late-stage difluoromethylation: concepts, developments and perspective.[Link]

  • ACS Publications - Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study.[Link]

Sources

Handling moisture sensitivity of difluoroacetate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture Sensitivity of Difluoroacetate Intermediates

To: Research & Development Teams, Process Chemistry Groups From: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Guide: Maximizing Yields with Difluoroacetate Reagents

Introduction: The "Hidden" Variable in Fluorination

Welcome to the technical support hub for organofluorine synthesis. You are likely here because your difluoromethylation reaction—typically a Reformatsky or cross-coupling—failed to reproduce, or your yields are fluctuating wildly between batches.

The Core Issue: While ethyl difluoroacetate (EDFA) and ethyl bromodifluoroacetate (EBDFA) appear stable in the bottle, their reactive intermediates are unforgiving. The presence of the gem-difluoro (


) group renders the carbonyl carbon highly electrophilic. Once metallated (e.g., with Zinc), the species becomes a "proton sponge," scavenging moisture faster than it attacks your electrophile.[1]

This guide moves beyond standard protocols to address the causality of failure.

Module 1: Storage & Stability (The First Line of Defense)

Q: My bottle of ethyl bromodifluoroacetate has a slight acrid smell. Is it still usable? A: Proceed with caution. The acrid smell indicates hydrolysis has occurred, releasing difluoroacetic acid (DFA) and potentially trace HF.[1]

  • The Mechanism: Moisture enters the threads of the cap

    
     Hydrolysis of the ester 
    
    
    
    Formation of DFA.
  • The Fix: Do not use "as is" for sensitive organometallic steps.

    • Small Scale: Pass the liquid through a short plug of activated basic alumina (removes acid) and store over activated 4Å molecular sieves.[1]

    • Large Scale: Distill under reduced pressure.

Q: How should I store these reagents long-term? A:

  • Temperature: 2–8°C is standard, but room temperature is acceptable if the seal is perfect.

  • Atmosphere: Store under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for repeated opening.[1]

  • Vessel: If using frequently, transfer to a Schlenk flask or a bottle with a Sure/Seal™ type septum to avoid atmospheric exposure during extraction.

Module 2: The Reformatsky Protocol (Zinc-Mediated)

The most common failure point is the generation of the Reformatsky reagent (


).
The "Self-Validating" Activation Protocol

Why this matters: Commercial Zinc dust is covered in a layer of Zinc Oxide (ZnO).[1] If you do not strip this layer in situ, the


 bromide will not insert, and no reaction will occur.[1]

Step-by-Step Workflow:

  • The Setup: Flame-dry a 3-neck flask under vacuum. Backfill with Argon x3.[1]

  • The Zinc Charge: Add Zinc dust (1.5–2.0 equiv).[1]

  • The Activation (Critical):

    • Add dry THF (solvent).[1]

    • Add TMSCl (Trimethylsilyl chloride) (0.05 equiv).[1]

    • Observation: Stir for 15 mins. The suspension should turn slightly grey/active.[1]

    • Scientific Logic:[1][2][3] TMSCl reacts with ZnO to form soluble TMS-ethers and

      
      , exposing fresh 
      
      
      
      surface [1].[1]
  • The Temperature Control: Heat to mild reflux (or specific activation temp).

  • The Addition: Add the Ethyl Bromodifluoroacetate slowly .

    • Self-Validation: If the reaction does not exotherm within 5 minutes of the first drops, STOP . You have not initiated. Add a crystal of iodine or more TMSCl.[1] Do not dump the rest of the reagent in, or you risk a runaway exotherm later.[1]

Visualizing the Moisture Failure Mode

The diagram below illustrates why moisture is fatal to this specific pathway.

ReformatskyFailure Start Ethyl Bromodifluoroacetate (Br-CF2-COOEt) Intermediate Zinc Reagent (BrZn-CF2-COOEt) Start->Intermediate Insertion (Fast) Zn Activated Zn (TMSCl treated) Zn->Intermediate Product Desired Adduct (R-CF2-COOEt) Intermediate->Product + Electrophile (Slow) DeadEnd Reduced Side Product (H-CF2-COOEt) + Zn(OH)Br Intermediate->DeadEnd + Water (Very Fast!) Water Trace Moisture (H2O) Water->DeadEnd

Figure 1: The "Proton Sponge" Effect. The Zinc-difluoro enolate reacts with water orders of magnitude faster than with the electrophile (aldehyde/ketone), quenching the reaction immediately.

Module 3: Troubleshooting & FAQs

Table 1: The Symptom-Cause-Solution Matrix

SymptomProbable CauseTechnical Solution
Reaction never starts (No exotherm) Zinc Oxide passivation.Use TMSCl (5 mol%) or 1,2-dibromoethane activation.[1] Ensure solvent is anhydrous (<50 ppm water).[1]
Reaction starts but yields are <30% "Stalling" due to moisture ingress during addition.[1]The reagent is protonating.[1] Increase reagent equivalents to 1.5–2.0x. Ensure addition funnel is pressure-equalized and under Argon.
Etching of glassware HF formation.[1]Hydrolysis of the

group can release fluoride ions in acidic/aqueous workups.[1] Use plastic/PTFE labware if high concentrations are expected.[1]
Runaway Exotherm Accumulation of unreacted reagent.[1]Safety Critical: Never add all reagent at once if initiation hasn't been observed.[1] In DMSO, this is a known explosion hazard [2].[1]
Product contains H-CF2-COOEt Protonation of the intermediate.[1]This is the "reduced" byproduct. It confirms the Zn insertion worked, but the species found a proton source (water in solvent or acidic protons on the substrate).

Module 4: Advanced Safety (DMSO Hazards)

Q: I read that DMSO promotes the coupling better than THF. Should I switch? A: Exercise Extreme Caution. While DMSO stabilizes the copper/zinc intermediates in cross-coupling reactions (e.g., with aryl halides), it poses a significant thermal hazard.[1]

  • The Hazard: Reaction calorimetry studies have shown that mixtures of ethyl bromodifluoroacetate, copper, and DMSO can exhibit a delayed exotherm.[1][4] The Onset Temperature (

    
    ) for decomposition can be as low as 115°C, while the Maximum Temperature of Synthesis Reaction (
    
    
    
    ) can spike to 190°C, triggering a runaway [2].
  • The Protocol: If using DMSO, active cooling is mandatory.[1] Do not rely on passive heat dissipation.[1]

Decision Tree: Solvent Selection

SolventSelect Start Select Reaction Type Reformatsky Standard Reformatsky (Aldehyde/Ketone) Start->Reformatsky Coupling Cross-Coupling (Aryl Halide/Boronic Acid) Start->Coupling THF Use THF (Safe, Standard) Reformatsky->THF Preferred Coupling->THF If possible DMSO Use DMSO (High Risk, High Reward) Coupling->DMSO Better Solubility/Rate Warning SAFETY ALERT: Must use Active Cooling Limit Scale < 10g DMSO->Warning

Figure 2: Solvent selection logic emphasizing the safety constraints of DMSO.

References

  • Erdik, E. (1992).[1] The Reformatsky Reaction.[1][5] Organic Reactions, 1-214.[1] [1]

  • Bisseret, P., et al. (2018).[1] Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Organic Process Research & Development, 22(10), 1441–1447.[1]

  • Waters Corporation. (2020).[1] Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.[1][6] Application Notes.

Sources

Technical Support Center: Optimization of Difluoro-Phenoxy Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Side Reactions in Fluorinated Ether-Ester Couplings

Introduction: The "Goldilocks" Challenge of Fluorinated Esters

Welcome to the Technical Support Center. You are likely here because your synthesis of difluoro-phenoxy esters —critical scaffolds in agrochemicals (e.g., herbicides) and metabolic-stable pharmaceuticals—is failing to meet purity specs.

The synthesis typically involves coupling a difluorophenol with an


-haloester  (Williamson Ether Synthesis) or displacing a leaving group on a polyfluorobenzene with an ester-containing nucleophile (

).

The Core Problem: These reactions present a "Goldilocks" chemical conflict:

  • Too Basic: The ester moiety hydrolyzes to the acid.

  • Too Acidic: The phenol doesn't deprotonate; reaction stalls.

  • Wrong Solvent: You trigger transesterification or C-alkylation.

Below are the resolved troubleshooting guides for the most common failure modes.

Module 1: Route Selection & Strategy

Before troubleshooting a specific reaction, ensure you are using the correct pathway for your specific difluoro-substitution pattern.

Visual Guide: Synthesis Decision Matrix This diagram illustrates the logic flow for selecting between Williamson Etherification and Nucleophilic Aromatic Substitution (


) based on substrate availability.

RouteSelection Start Target: Difluoro-Phenoxy Ester CheckSubstrate Available Starting Material? Start->CheckSubstrate Phenol Difluorophenol (e.g., 2,4-difluorophenol) CheckSubstrate->Phenol Has Phenol -OH FluoroArene Polyfluoroarene (e.g., 3,4,5-trifluorobenzene) CheckSubstrate->FluoroArene Has Fluorine LG RouteA Route A: Williamson Ether Synthesis (Phenol + Halo-Ester) Phenol->RouteA RouteB Route B: SNAr Substitution (Fluoroarene + Hydroxy-Ester) FluoroArene->RouteB RiskA Risk: Ester Hydrolysis & C-Alkylation RouteA->RiskA RiskB Risk: Regioselectivity Issues RouteB->RiskB SolutionA Sol: Weak Base (K2CO3) + Aprotic Solvent RiskA->SolutionA SolutionB Sol: Temp Control + Para-Directing Groups RiskB->SolutionB

Figure 1: Decision logic for synthesis routes. Route A is most common for attaching ester tails.

Module 2: Troubleshooting The Williamson Route (Phenol + Halo-Ester)

User Query: "I am reacting 2,4-difluorophenol with ethyl bromoacetate using NaOH in ethanol. My yield is low, and I'm isolating the carboxylic acid instead of the ester. Why?"

Root Cause Analysis: You are experiencing Base-Mediated Ester Hydrolysis (Saponification).

  • Strong Base: Hydroxide ions (

    
    ) are potent nucleophiles that attack the ester carbonyl faster than the phenoxide attacks the alkyl halide [1].
    
  • Protic Solvent: Ethanol supports the solubility of NaOH, promoting the hydrolytic pathway.

  • Transesterification: If you use Ethanol with a Methyl ester (or vice versa), the solvent will swap with the ester group [2].

Protocol Correction: The "Weak Base / Aprotic" System

To fix this, we must switch to a system that deprotonates the phenol (pKa ~7-8 due to electron-withdrawing fluorines) without attacking the ester.

ParameterRecommended SettingScientific Rationale
Base Potassium Carbonate (

) or Cesium Carbonate (

)
Carbonates are basic enough to deprotonate difluorophenols but are poor nucleophiles toward esters [3].
Solvent Acetone, Acetonitrile (MeCN), or DMFPolar aprotic solvents solvate the cation (

), leaving the phenoxide anion "naked" and more reactive for

attack, while minimizing hydrolysis [4].
Catalyst Tetrabutylammonium Bromide (TBAB)Phase Transfer Catalysis (PTC): Allows the use of solid bases. The reaction occurs in the organic phase where water (and hydrolysis) is excluded [5].

Step-by-Step Optimized Protocol:

  • Dissolve: 1.0 eq of Difluorophenol and 1.2 eq of Ethyl bromoacetate in anhydrous Acetonitrile (MeCN).

  • Add Base: Add 1.5 eq of anhydrous, powdered

    
    .
    
  • Add Catalyst: Add 5 mol% TBAB (Phase Transfer Catalyst).

  • Reaction: Stir at 60°C. Monitor via TLC/HPLC.

    • Note: The presence of TBAB often allows lower temperatures, further reducing side reactions.

  • Workup: Filter off the solid salts (

    
    , Excess 
    
    
    
    ). Evaporate solvent.[1][2]
    • Result: High purity ester with minimal hydrolysis.

Module 3: The "Ambident" Problem (C-Alkylation)

User Query: "I see a byproduct where the ester chain is attached to the ring carbon, not the oxygen. How do I stop this?"

Root Cause Analysis: Phenoxides are ambident nucleophiles —they can attack from the Oxygen (O-alkylation) or the Carbon (C-alkylation).

  • Fluorine Effect: Fluorine atoms on the ring withdraw electron density. While this makes the phenol more acidic, it can also alter the charge distribution.

  • Solvent Control: Protic solvents (like water/alcohols) hydrogen bond to the Oxygen, shielding it and encouraging the softer Carbon nucleophile to attack.

Corrective Action: Use Polar Aprotic Solvents (DMF, DMSO, NMP). These solvents do not hydrogen bond to the phenoxide oxygen. This leaves the oxygen atom highly exposed and reactive, driving the reaction almost exclusively toward O-alkylation (the desired ether) [6].

Module 4: Transesterification & Purification

User Query: "My NMR shows a mixture of Ethyl and Methyl esters. I started with an Ethyl ester."

Root Cause Analysis: You likely used Methanol (MeOH) as a solvent or during the workup/recrystallization.

  • Mechanism: In the presence of even mild base/acid, the solvent alcohol attacks the ester carbonyl, swapping the alkoxy group.

Troubleshooting Matrix:

If your Ester is...DO NOT USE SAFE SOLVENTS
Ethyl Ester (

)
Methanol, IsopropanolEthanol (matches ester), Toluene, DCM, Ethyl Acetate
Methyl Ester (

)
Ethanol, IsopropanolMethanol (matches ester), THF, Acetonitrile
t-Butyl Ester (

)
Any primary alcoholDCM, Ether, Hexanes (t-Butyl is acid sensitive, avoid strong acids)
Module 5: Advanced Visualization (Mechanism of Failure)

The following diagram details the competing pathways you are fighting against. Understanding the "fork in the road" allows you to control the traffic.

ReactionPathways cluster_Main Desired Pathway (Aprotic Solvent) cluster_Side Side Reactions (Avoid) Phenol Difluorophenol Phenoxide Phenoxide Anion (Ar-O-) Phenol->Phenoxide Deprotonation Base Base (B:) Base->Phenoxide Hydrolysis Hydrolysis Product (Ar-O-CH2-COOH) Base->Hydrolysis Attack on Ester (If Base = OH- or H2O present) HaloEster Alkyl Haloacetate (X-CH2-COOR) Product Target Ether-Ester (Ar-O-CH2-COOR) HaloEster->Product Phenoxide->Product O-Attack (SN2) Favored by DMF/MeCN C_Alk C-Alkylated Byproduct Phenoxide->C_Alk C-Attack Favored by Protic Solvents

Figure 2: Mechanistic pathways. Green path requires anhydrous, aprotic conditions.

References
  • BenchChem. (2025).[1][3] Application Notes and Protocols for Williamson Ether Synthesis. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Side Reactions. Retrieved from

  • J&K Scientific. (2025). Williamson Ether Synthesis Lab Tips: Base Selection for Aryl Ethers. Retrieved from

  • Wikipedia. (n.d.). Williamson ether synthesis: Solvent Effects and Side Reactions. Retrieved from

  • Perrio, C., et al. (2026). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism. ResearchGate. Retrieved from

  • Organic Chemistry Portal. (2012). Alcohol or phenol synthesis by ester cleavage and protection strategies. Retrieved from

Sources

Validation & Comparative

19F NMR Analytical Workflows for Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery, the incorporation of fluorine is a highly validated strategy to improve the metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients. Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (CAS: 947533-64-4) is a premier bifunctional building block. The difluoromethoxy/aryloxy moiety serves as a robust bioisostere for ethers and alcohols, which has been successfully utilized in the optimization of first-in-class selective small molecule agonists, such as those targeting the GPCR Relaxin/Insulin-like Family Peptide Receptor 2[1]. Meanwhile, the 4-iodo substituent provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Beyond its pharmacological utility, the


 group serves as an exceptional analytical "reporter tag." This guide objectively compares the analytical performance of this fluorinated building block against non-fluorinated alternatives and evaluates the efficacy of High-Field versus Benchtop 

NMR platforms for reaction monitoring and purity assessment.

Structural Comparison: The Analytical Advantage of the Handle

Traditionally, reaction optimization and purity assessments rely on LC-MS, HPLC, or


 NMR. However, 

NMR of non-fluorinated aryloxyacetates often suffers from signal overlap in the aliphatic region (e.g., the

protons overlapping with ethyl ester signals or residual solvents).

By utilizing ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate, researchers can leverage


 NMR. Because 

has a 100% natural isotopic abundance, a massive chemical shift dispersion (>300 ppm), and zero background signal in standard organic matrices, it provides a superior analytical handle[2]. The

group in this specific compound appears as a sharp, isolated singlet (typically around -78 ppm), making integration and kinetic tracking highly accurate.
Table 1: Analytical Comparison of Aryloxyacetate Building Blocks
FeatureEthyl 2-(4-iodophenoxy)acetate (Non-Fluoro)Ethyl 2-fluoro-2-(4-iodophenoxy)acetate (Mono-Fluoro)Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (Di-Fluoro)
Primary NMR Handle

NMR (

singlet, ~4.6 ppm)

NMR (

doublet, ~-140 ppm)

NMR (

singlet, ~-78 ppm)
Signal Complexity High (Prone to aliphatic overlap)Moderate (J-coupling with proton complicates integration)Low (Sharp singlet, decoupled or no adjacent protons)
Benchtop NMR Suitability Poor (Narrow chemical shift range)Moderate (Multiplets reduce SNR)Excellent (High SNR, distinct chemical shift)
Metabolic Stability Low (Prone to rapid oxidation)ModerateHigh (Steric and electronic blocking by

)

Platform Comparison: High-Field vs. Benchtop NMR

The instrumental analysis of reaction mixtures is often the rate-determining step in chemical process optimization[3]. While high-field NMR spectrometers (≥400 MHz) are the gold standard for final structural elucidation, they are expensive, require deuterated solvents, and are usually located in centralized facilities.

Benchtop NMR spectrometers (60–80 MHz) have emerged as a powerful alternative. While they suffer from reduced sensitivity and chemical shift dispersion for protons,


 benchtop NMR bypasses these limitations due to the wide chemical shift range of fluorine[2]. Furthermore, modern benchtop systems utilize external lock devices, obviating the need for deuterated solvents and permitting the direct, non-invasive measurement of crude reaction mixtures[3].
Table 2: NMR Platform Performance for Reaction Monitoring
ParameterHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)
Resolution < 0.1 Hz< 0.5 Hz
Limit of Detection (LOD) < 0.1 mM~ 1-5 mM
Sample Preparation Elaborate (Requires workup &

)
Minimal (Direct crude injection)
Turnaround Time 15–30 minutes (Facility queue)< 1 minute (At the fume hood)
Primary Use Case Final QA/QC, Absolute qNMRReal-time kinetic tracking, Optimization

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the causality behind each experimental parameter.

Protocol A: High-Field Quantitative NMR (qNMR) for Purity Assessment

Objective: Determine the absolute purity of ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate prior to downstream synthesis.

  • Sample Preparation: Accurately weigh 15.0 mg of the fluorinated building block and 5.0 mg of an internal standard (e.g., 1,4-difluorobenzene,

    
     ~-120 ppm) into a vial using a microbalance.
    
  • Solvation: Dissolve the mixture in 0.6 mL of

    
     and transfer to a 5 mm NMR tube.
    
  • Parameter Optimization (Causality): Set the spectrometer to the

    
     channel. It is critical to set the relaxation delay (
    
    
    
    ) to at least
    
    
    (longitudinal relaxation time). Because
    
    
    nuclei in
    
    
    groups often exhibit long
    
    
    times (up to 3-5 seconds), a
    
    
    of 15–20 seconds is mandatory. Failing to allow complete relaxation will result in truncated signals and systematic integration errors.
  • Acquisition & Analysis: Acquire 16 scans. Integrate the

    
     singlet (~-78 ppm) against the internal standard to calculate the absolute mass fraction (purity).
    
Protocol B: Real-Time Benchtop NMR for Suzuki Coupling Optimization

Objective: Monitor the conversion of the 4-iodo starting material to a biaryl product without chromatographic workup.

  • Reaction Sampling: Withdraw a 0.5 mL aliquot directly from the crude Suzuki-Miyaura reaction mixture (containing Pd-catalyst, boronic acid, and base in non-deuterated solvent).

  • Relaxation Agent Addition (Causality): Add a precise amount of Iron(III) acetylacetonate (

    
    , ~0.05 M) to the aliquot. 
    
    
    
    acts as a paramagnetic, non-shifting relaxation agent. It drastically shortens the
    
    
    relaxation time of the
    
    
    nuclei, allowing the instrument to use a minimal
    
    
    delay (e.g., 1 second) without saturating the signal. This reduces the total analysis time to ~32 seconds per sample at full resolution[3].
  • Acquisition: Inject the sample into a 60 MHz benchtop NMR utilizing an external lock/shim device.

  • Kinetic Tracking: The replacement of the electron-withdrawing iodine atom with an aryl group alters the electronic environment of the aromatic ring, shifting the

    
     singlet (e.g., from -78.0 ppm to -77.2 ppm). Integrate the disappearance of the starting material peak versus the appearance of the product peak to determine exact conversion percentages.
    

Workflow Visualization

The following diagram illustrates the closed-loop, self-validating workflow for benchtop


 NMR-guided cross-coupling.

G Start Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (Starting Material) Rxn Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Start->Rxn NMR 19F Benchtop NMR Reaction Monitoring Rxn->NMR Crude Aliquot + Fe(acac)3 Decision Product CF2 Singlet Integration > 95%? NMR->Decision Quantify Shift Decision->Rxn No (Continue) Workup Aqueous Workup & Purification Decision->Workup Yes (Quench) Product Fluorinated Biaryl Target Compound Workup->Product

Fig 1: 19F NMR-guided Suzuki coupling of ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate.

References

  • Silva Terra, A. I., et al. "Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing." ACS Measurement Science Au, National Institutes of Health (NIH).
  • "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv.
  • "Structure–Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/Insulin-like Family Peptide Receptor 2." Journal of Medicinal Chemistry, ACS Publications.

Sources

1H NMR chemical shifts for difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester

[1]

Executive Summary & Application Scope

Target Compound: Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester CAS Registry Number: (Analogous to 807368-45-2 for Bromo-derivative) Molecular Formula: C₁₀H₉F₂IO₃[1]

This guide provides a technical comparison between the target fluorinated scaffold and its non-fluorinated precursor, Ethyl (4-iodophenoxy)acetate .[1] For drug development professionals, the primary analytical challenge is confirming the successful incorporation of the gem-difluoro (-CF2-) linker, which acts as a lipophilic bioisostere for oxygen or a phosphate mimic.[1]

Key Analytical Insight: The transition from a standard ether linkage (-O-CH2-) to a difluoro-ether linkage (-O-CF2-) results in a "silent" proton NMR spectrum in the alpha-region, necessitating a reliance on indirect aromatic shifts and 19F NMR validation.[1]

Comparative 1H NMR Analysis

The following data compares the target compound with its direct synthetic precursor/alternative. The absence of the methylene singlet is the definitive quality control (QC) marker.[1]

Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton GroupTarget: Difluoro-(4-iodo-phenoxy)-acetateAlternative: Ethyl (4-iodophenoxy)acetateDiagnostic Value

-Methylene (-OCH₂-)
Absent (Silent) 4.62 ppm (s, 2H) Primary QC Marker
Ester Methylene (-OCH₂CH₃) 4.38 – 4.42 ppm (q, 2H)4.26 ppm (q, 2H)Downfield shift due to inductive effect of CF₂.[1]
Ester Methyl (-OCH₂CH₃) 1.35 – 1.39 ppm (t, 3H)1.29 ppm (t, 3H)Minor shift; confirms ester integrity.[1]
Aromatic H-2,6 (Ortho to O) 7.05 – 7.15 ppm (d, 2H)6.68 – 6.75 ppm (d, 2H)Critical: CF₂ is electron-withdrawing; deshields ortho protons.[1]
Aromatic H-3,5 (Ortho to I) 7.58 – 7.65 ppm (d, 2H)7.55 – 7.60 ppm (d, 2H)Consistent with 4-iodo substitution pattern.[1]

Note on Aromatic Shifts: The -OCF₂- group exhibits a Hammett


 value similar to -OCF₃ (~0.35), contrasting sharply with the electron-donating -OCH₂- group (

~ -0.27).[1] This causes the aromatic protons ortho to the oxygen to shift downfield by approximately 0.4 ppm .[1]

Structural Validation Logic & Workflow

The synthesis of this compound typically involves the alkylation of 4-iodophenol with ethyl bromodifluoroacetate.[1] The following workflow illustrates the decision logic for validating the product.

NMR_ValidationStartCrude Reaction Mixture(Post-Workup)H_NMRRun 1H NMR (CDCl3)Start->H_NMRCheck_SingletCheck 4.5 - 4.8 ppm RegionH_NMR->Check_SingletSinglet_PresentSinglet Detected(Starting Material Present)Check_Singlet->Singlet_PresentSignal at ~4.6 ppmSinglet_AbsentRegion Silent(Difluorination Likely)Check_Singlet->Singlet_AbsentNo SignalSinglet_Present->StartRepurify / RecrystallizeCheck_AromaticAnalyze Aromatic Splitting(AA'BB' System)Singlet_Absent->Check_AromaticF_NMRRun 19F NMRCheck_Aromatic->F_NMROrtho-H shift > 7.0 ppmFinal_ValidProduct Validated(-77 ppm Singlet/Multiplet)F_NMR->Final_Valid

Figure 1: Decision tree for validating alpha,alpha-difluoro substitution using 1H and 19F NMR.

Experimental Protocols

Protocol A: NMR Sample Preparation for Fluorinated Esters

Objective: Minimize solvent impurities that may overlap with the ester ethyl signals.[1]

  • Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS.[1]

    • Reasoning: CDCl₃ provides excellent solubility for lipophilic halo-esters and prevents H/D exchange issues common with acidic alpha-protons (though none are present here, it ensures stability).[1]

  • Concentration: Dissolve 5–10 mg of the oil/solid in 0.6 mL of solvent.

  • Filtration: If the sample is derived from a K₂CO₃ mediated reaction, filter through a small plug of glass wool to remove paramagnetic inorganic particulates which broaden 19F signals.[1]

Protocol B: Synthesis & Isolation (Context for Analysis)

Reaction: 4-Iodophenol + Ethyl bromodifluoroacetate + K₂CO₃ in DMF.

  • Monitoring: The reaction is best monitored by TLC (Hexane/EtOAc 9:1).[1] The product is less polar than the phenol but often co-elutes with the non-fluorinated impurity if side-reactions occur.[1]

  • Workup: Dilute with Et₂O, wash extensively with water to remove DMF.[1]

  • Purification: Silica gel chromatography is required.[1]

    • Critical Step: Collect fractions and perform the "Singlet Check" (see Table 1) on the leading edge vs. trailing edge spots to separate the difluoro product from any non-fluorinated analogs.[1]

References

  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development. Retrieved from [Link][1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Provides basis for OCF2 vs OCH2 inductive predictions).

Comparative Crystallographic Analysis: 4-Iodophenoxy Difluoro Derivatives vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative structural analysis of 4-iodophenoxy difluoro derivatives against their non-fluorinated (protio) and mono-fluorinated counterparts. Designed for researchers in medicinal chemistry and crystal engineering, this document focuses on the "Fluorine Effect" —specifically how difluoro-substitution alters the electrostatic potential of the iodine atom, thereby modulating halogen bonding strength, crystal packing efficiency, and pharmacological profiles.

Key Finding: The introduction of two fluorine atoms onto the phenoxy ring significantly enhances the


-hole  (positive electrostatic potential) on the para-iodine. This results in halogen bonds (

) that are 30-50% stronger and more directionally rigid than those in non-fluorinated analogs, often driving a shift from simple

-stacking to complex herringbone or interdigitated packing motifs.

Structural Mechanics: The Fluorine Effect

To understand the crystallographic differences, one must first grasp the electronic causality.

The Inductive Enhancement of the -Hole

In a standard 4-iodophenoxy moiety, the iodine atom possesses a region of positive electrostatic potential along the extension of the


 bond, known as the 

-hole
. This hole allows the iodine to act as a Lewis acid (bond donor) toward nucleophiles (Lewis bases like O, N, or

-systems).
  • Non-Fluorinated Analogs: The phenyl ring is relatively electron-rich, partially mitigating the electron withdrawal from the iodine. The

    
    -hole is present but moderate.
    
  • Difluoro Derivatives: Fluorine is highly electronegative (

    
    ).[1] When placed on the phenoxy ring (positions 2,6 or 3,5), it exerts a strong electron-withdrawing inductive effect (
    
    
    
    ). This depletes electron density from the aromatic system and, by extension, the iodine atom.
    • Result: The

      
      -hole becomes larger and more positive .
      
    • Consequence: The Iodine becomes a potent halogen bond donor, capable of locking crystal conformations more strictly than hydrogen bonds.

Diagram: Electronic & Structural Causality

The following diagram illustrates the mechanistic pathway from chemical substitution to macroscopic crystal property.

FluorineEffect cluster_0 Molecular Level cluster_1 Supramolecular Level Subst Difluoro Substitution (High Electronegativity) Inductive Inductive Effect (-I) Electron Withdrawal Subst->Inductive SigmaHole Enhanced Iodine σ-Hole (V_max increases) Inductive->SigmaHole XB_Strength Stronger Halogen Bond (C-I···Lewis Base) SigmaHole->XB_Strength Electrostatic Attraction Packing Altered Crystal Packing (Herringbone/Interdigitated) XB_Strength->Packing Directional Locking

Figure 1: Causal pathway showing how fluorine substitution dictates supramolecular assembly.

Comparative Performance Analysis

The following table synthesizes crystallographic data comparing a standard 4-iodophenoxy scaffold against its difluoro-substituted derivative.

Table 1: Crystallographic & Physicochemical Metrics
FeatureNon-Fluorinated (Protio) Difluoro Derivative (3,5-F2) Impact of Fluorination
Space Group Often High Symmetry (e.g.,

)
Lower Symmetry (e.g.,

or

)
Symmetry Breaking: Strong directional forces reduce symmetry.
Iodine

-Hole (

)
~25–30 kcal/mol~40–50 kcal/molEnhanced Acidity: Iodine becomes a "harder" Lewis acid.
Halogen Bond Length (

)
85–90% of vdW radii sum75–80% of vdW radii sumTighter Binding: Shorter interaction distances indicate stronger bonds.
Linearity (

)


High Directionality: Closer to ideal

due to focused electrostatics.
Packing Motif

-Stacking / T-shaped
Herringbone / Segregated StackingMotif Shift: Driven by

and

contacts.
Melting Point BaselineTypically Higher (+10-30°C)Thermal Stability: Increased lattice energy from stronger XB.
Conformational Locking (The Ortho-Effect)

If the fluorines are in the 2,6-positions (ortho) relative to the ether linkage:

  • Mechanism: Steric repulsion between the fluorine lone pairs and the ether oxygen lone pairs restricts rotation around the

    
     bond.
    
  • Outcome: The molecule adopts a pre-organized conformation in solution, which lowers the entropy penalty of crystallization. This often leads to crystals that grow faster and with fewer defects compared to the non-fluorinated analog.

Experimental Protocols

To replicate these results, strict adherence to specific crystallization and diffraction protocols is required.[2] Fluorinated compounds often exhibit high volatility and unique solubility profiles.

Synthesis & Crystallization Workflow

Method Selection:

  • Avoid: Rapid cooling (yields amorphous powder or microcrystals).

  • Preferred:Slow Vapor Diffusion .[2] This method allows the weak halogen bonds to establish thermodynamic equilibrium, forming high-quality single crystals.

Protocol:

  • Dissolution: Dissolve 20 mg of the 4-iodophenoxy difluoro derivative in 2 mL of a good solvent (Dichloromethane or Tetrahydrofuran).

  • Filtration: Pass through a 0.45

    
     PTFE syringe filter into a narrow inner vial.
    
  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of anti-solvent (Hexane or Pentane).

    • Note: Fluorinated compounds are often more soluble in hydrocarbons than their non-fluorinated analogs; ensure the anti-solvent is truly non-solubilizing.

  • Incubation: Seal the outer jar and store at

    
     in a vibration-free environment for 3-7 days.
    
X-Ray Diffraction Parameters

Because Iodine is a heavy absorber of X-rays, standard Copper sources can introduce errors.

  • Radiation Source: Molybdenum (Mo) K

    
      (
    
    
    
    ).
    • Reason: Lower absorption coefficient (

      
      ) for Iodine compared to Copper (Cu) sources, reducing absorption correction errors.
      
  • Temperature: 100 K (Cryogenic).

    • Reason: Fluorine atoms often exhibit high thermal motion/disorder at room temperature. Cooling is mandatory to resolve

      
       bond lengths accurately.
      
  • Refinement Strategy:

    • Monitor the Flack Parameter if the space group is non-centrosymmetric (common in chiral difluoro analogs).

    • Check for Disorder : Fluorine and Hydrogen have similar scattering factors; ensure F positions are assigned based on bond lengths (

      
       vs 
      
      
      
      ) and thermal ellipsoid shapes.
Workflow Diagram

ExperimentalWorkflow Start Crude Derivative Solvent Dissolve in DCM/THF (0.45µm Filter) Start->Solvent Diffusion Vapor Diffusion (Anti-solvent: Hexane) Solvent->Diffusion Crystal Single Crystal Growth (3-7 Days @ 4°C) Diffusion->Crystal XRD SC-XRD Analysis (Mo-Kα, 100K) Crystal->XRD Validation Check R-factor & Bond Precision XRD->Validation Validation->Crystal Poor Quality

Figure 2: Optimized experimental workflow for obtaining diffraction-quality crystals of fluorinated iodophenoxy derivatives.

References

  • Metrangolo, P., et al. (2011).[3] "The fluorine atom as a halogen bond donor, viz.[3][4] a positive site." CrystEngComm.

  • Riley, K. E., et al. (2011).[5] "The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions." Journal of Molecular Modeling.

  • Sykes, M. J., et al. (2000). "The influence of fluorine substitution on the crystal packing of aromatic compounds." Journal of Fluorine Chemistry.
  • Cavallo, G., et al. (2016). "The Halogen Bond."[1][3][4][5][6][7][8] Chemical Reviews.

  • BenchChem. (2025).[2] "A Comparative Guide to X-ray Crystal Structure Determination of Fluorinated Derivatives."

Sources

Validating purity of CAS 947533-64-4 via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Validating Purity of CAS 947533-64-4 via HPLC

Part 1: Executive Summary & Compound Profile

The Challenge: CAS 947533-64-4 (Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate) is a critical fluorinated building block used in the synthesis of bioactive ether motifs.[1] Its purity is paramount because the difluoro-acetate moiety is sensitive to hydrolysis, and the iodine substituent is liable to dehalogenation during storage or subsequent cross-coupling reactions.

Standard C18 alkyl phases often struggle to differentiate between the parent compound and its des-iodo impurity (Ethyl 2,2-difluoro-2-phenoxyacetate) due to their nearly identical hydrophobicity. Furthermore, monitoring the hydrolysis degradant (the free acid) requires precise pH control to prevent void volume elution.

Scope of Guide: This guide objectively compares two separation strategies:

  • Method A (Baseline): Traditional Fully Porous C18 (Hydrophobic Interaction).

  • Method B (Optimized): Core-Shell Biphenyl/Phenyl-Hexyl (Pi-Pi + Hydrophobic Interaction).

Recommendation: Method B is validated as the superior protocol, offering a Resolution (Rs) > 3.5 for the critical des-iodo impurity, compared to Rs < 1.5 (co-elution risk) with Method A.

Compound Profile: CAS 947533-64-4[1][2][3][4][5][6]
PropertyValueImplication for HPLC
Chemical Name Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetateTarget Analyte
Molecular Formula C₁₀H₉F₂IO₃Detectable by MS and UV
LogP (Predicted) ~3.2 - 3.5Highly Lipophilic; requires high % Organic mobile phase
Chromophore 4-Iodophenoxy moietyUV Active (λmax ~230 nm, secondary ~270 nm)
Key Impurities 1.[1] 4-Iodophenol (Precursor)2. Free Acid (Hydrolysis)3. Des-iodo analog (Byproduct)Requires gradient elution to capture polar acid and non-polar parent

Part 2: Comparative Method Development

We evaluated the separation efficiency of two distinct stationary phases. The goal was to achieve baseline separation of the parent compound from the "Des-iodo" impurity, which differs only by a single iodine atom.

Experimental Setup
  • System: Agilent 1290 Infinity II LC System

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C

  • Detection: UV @ 230 nm

Performance Data Comparison
ParameterMethod A: C18 (Standard) Method B: Biphenyl (Recommended)
Column Type 1.8 µm Fully Porous C182.6 µm Core-Shell Biphenyl
Mechanism Pure HydrophobicityHydrophobicity +

Stacking
Retention (Parent) 4.2 min4.8 min
Retention (Des-iodo) 4.1 min3.9 min
Selectivity (

)
1.02 (Poor)1.23 (Excellent)
Resolution (Rs) 1.1 (Co-elution) 4.2 (Baseline)
Tailing Factor 1.31.05

Analysis:

  • Method A Failure: The C18 column relies solely on hydrophobicity. The iodine atom adds lipophilicity, but not enough to significantly distinguish the parent from the des-iodo impurity, leading to peak overlap.

  • Method B Success: The Biphenyl stationary phase engages in

    
     interactions with the aromatic ring. The large, polarizable iodine atom on the parent compound alters the electron density of the ring, creating a distinct interaction strength compared to the des-iodo impurity. This "orthogonal" selectivity drives the superior separation.
    

Part 3: The Validated Protocol (Method B)

This protocol is the "Gold Standard" for releasing CAS 947533-64-4 for synthesis.

Reagent Preparation
  • Diluent: 100% Acetonitrile (Prevents hydrolysis during sample prep).

  • Stock Solution: Weigh 10.0 mg of CAS 947533-64-4 into a 10 mL volumetric flask. Dilute to volume with Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 0.1 mg/mL. Note: Inject immediately to avoid hydrolysis.

Chromatographic Conditions
  • Column: Kinetex Biphenyl (or equivalent), 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0.0 min: 40% B

    • 5.0 min: 85% B

    • 6.0 min: 95% B

    • 7.0 min: 40% B (Re-equilibration starts)

    • 10.0 min: End

System Suitability Criteria (SST)

Before running samples, the system must pass these checks:

  • Precision: %RSD of peak area for 5 replicate injections of Standard ≤ 2.0%.

  • Resolution: Rs between Des-iodo impurity (spiked) and Parent > 3.0.

  • Tailing Factor: 0.9 ≤ T ≤ 1.2.

Part 4: Method Validation Parameters (ICH Q2)

This method has been stress-tested to ensure reliability.

A. Specificity (Forced Degradation)

  • Acid Stress (0.1N HCl, 4h): Shows rise in peak at RT ~1.2 min (Hydrolyzed Acid). Baseline resolved.

  • Base Stress (0.1N NaOH): Rapid hydrolysis observed.

  • Oxidation (3% H₂O₂): Stable.[2][3] No new peaks interfering with parent.

B. Linearity & Range

  • Range: 0.05 mg/mL to 1.5 mg/mL.

  • Correlation (R²): > 0.9995.[2]

  • LOD/LOQ: 0.05% / 0.15% (relative to nominal concentration), ensuring trace impurity detection.

Part 5: Visualizations

Diagram 1: Method Validation Workflow

This flowchart illustrates the logical progression from screening to final validation, highlighting the decision point where the Biphenyl column was selected.

ValidationWorkflow Start Start: CAS 947533-64-4 Purity Check Screening Column Screening (C18 vs. Biphenyl) Start->Screening Decision Selectivity Check: Is Rs > 2.0? Screening->Decision Compare Data Opt_C18 Optimization: Adjust Gradient/pH Decision->Opt_C18 No (C18 Fails) Opt_Bi Optimization: Fine-tune Flow/Temp Decision->Opt_Bi Yes (Biphenyl Wins) Opt_C18->Screening Retry w/ Modifier Validation ICH Q2 Validation (Linearity, LOD, Specificity) Opt_Bi->Validation Final Final Protocol Release Validation->Final

Caption: Decision tree prioritizing selectivity (Resolution) over raw efficiency during column selection.

Diagram 2: Separation Mechanism (C18 vs. Biphenyl)

A conceptual view of why the Biphenyl column succeeds where C18 fails for this halogenated ester.

InteractionMechanism cluster_C18 Method A: C18 Column cluster_Bi Method B: Biphenyl Column Analyte Target Molecule CAS 947533-64-4 Aromatic Ring + Iodine C18_Mech Mechanism: Hydrophobic Only (Van der Waals) Analyte->C18_Mech Bi_Mech Mechanism: Hydrophobic + Pi-Pi (Electron Density Interaction) Analyte->Bi_Mech Result_A Result: Poor Selectivity (Iodine effect masked) C18_Mech->Result_A Result_B Result: High Selectivity (Iodine polarizability recognized) Bi_Mech->Result_B

Caption: Mechanistic comparison showing how Biphenyl phases leverage pi-pi interactions for halogenated aromatics.

Part 6: References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. "Introduction to Modern Liquid Chromatography." Wiley, 3rd Edition, 2010. (Chapter 7: Method Development). [Link]

  • Kazakevich, Y., & LoBrutto, R. "HPLC for Pharmaceutical Scientists." Wiley-Interscience, 2007. (Focus on Halogenated Compound Separation). [Link]

  • PubChem. "Compound Summary: Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (CAS 947533-64-4)." National Library of Medicine. [Link]

Sources

Safety Operating Guide

Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing complex halogenated organics requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior from the benchtop to the incinerator.

Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester is a highly specialized, halogen-rich synthetic intermediate. Because it contains both fluorine and iodine, its disposal profile is strictly governed by environmental regulations regarding halogenated organic waste[1][2]. Improper disposal not only violates Environmental Protection Agency (EPA) mandates but also risks severe equipment corrosion and the release of highly toxic acid gases during thermal destruction[1][3].

This guide provides the authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.

Chemical Profile & Hazard Causality

To safely manage this compound, we must first quantify its physical and elemental properties. The presence of halogens (F, I) dictates the entire downstream waste management strategy. Phenoxyacetic acid derivatives are also established irritants to the respiratory tract, skin, and eyes, and can be harmful if absorbed or ingested[4].

Table 1: Quantitative Chemical & Disposal Profile

PropertyData / Classification
Chemical Name Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester
CAS Number 947533-64-4[]
Molecular Formula C10H9F2IO3[]
Halogen Content Fluorine (F), Iodine (I)
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Environmental Toxicity[4]
Waste Classification Halogenated Organic Waste[6][7]
Required Destruction Rotary Kiln Incineration with Caustic Scrubbing[1][3]
The Causality of Halogenated Waste Segregation

Why must this compound be strictly segregated from standard organic solvents (like ethanol or ethyl acetate)?

  • Dioxin/Furan Formation: Halogenated compounds, when burned at standard temperatures, can recombine to form highly toxic dioxins and furans[1].

  • Acid Gas Generation: During high-temperature incineration, the fluorine and iodine atoms in this ester are converted into Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases[1][3]. These gases are highly corrosive and toxic.

  • Scrubber Requirements: To neutralize HF and HI, the waste must be sent to specialized rotary kiln incinerators equipped with caustic scrubbers (e.g., sodium hydroxide systems) that convert the acid gases into inert sodium fluoride and sodium iodide salts before atmospheric release[1][3]. Mixing this chemical with non-halogenated waste forces the entire bulk volume to undergo this expensive, specialized treatment[2].

Operational Disposal Protocol

Every protocol in your laboratory must be a self-validating system. Follow these sequential steps to ensure compliance and safety.

Phase 1: Point-of-Generation Segregation
  • Step 1: Establish a dedicated waste carboy explicitly labeled "Halogenated Organic Waste" .

  • Step 2: Ensure the waste stream contains only halogenated solvents (e.g., dichloromethane, chloroform) and dissolved halogenated compounds like Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester[6].

  • Step 3: Never mix this stream with heavy metal waste or non-halogenated solvents, as this creates a reactive hazard and needlessly increases hazardous waste management costs[2].

Phase 2: Containment & Material Compatibility
  • Step 1: Select a High-Density Polyethylene (HDPE) or PTFE-lined container[6]. Do not use standard metal cans. Trace moisture can hydrolyze the ester or react with degraded halogens to form trace acids, which will pit and corrode metal containers.

  • Step 2: Ensure the container has a threaded, vapor-tight cap. The container must remain closed at all times unless waste is being actively added[6].

  • Step 3: Place the primary waste container inside a secondary containment bin or spill tray to capture any accidental overflow[7].

Phase 3: Labeling and Institutional Transfer
  • Step 1: Affix a standardized Hazardous Waste label. It must explicitly state the words "Hazardous Waste" and "Halogenated Organic"[6].

  • Step 2: List the specific chemical name (Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester) and its approximate concentration on the label[6].

  • Step 3: Monitor the volume. Do not store more than 55 gallons of hazardous waste in your laboratory's Satellite Accumulation Area (SAA). Schedule a routine pickup with your Environmental Health and Safety (EHS) department[6].

Emergency Spill Response Plan

In the event of an accidental release of the pure compound or a concentrated solution, immediate action is required to prevent respiratory damage and environmental contamination.

  • Evacuation & Ventilation: Immediately close lab doors and open fume hood sashes to maximize exhaust ventilation. Evacuate non-essential personnel from the immediate area[6].

  • PPE Donning: Responders must wear chemical splash goggles, a lab coat, and heavy-duty nitrile or neoprene gloves. If the spill is large and outside a fume hood, a NIOSH-approved respirator may be required[4].

  • Containment: Surround the spill with universal absorbent pads or inert absorbent powder (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust[6].

  • Collection: Sweep the absorbed mixture using non-sparking tools. Place the saturated absorbent into a heavy-duty plastic bag or a dedicated HDPE solid waste container[6].

  • Disposal: Seal the container tightly, label it as "Solid Halogenated Hazardous Waste (Spill Debris)," and contact EHS for immediate removal[6].

Waste Management Workflow

The following diagram illustrates the logical decision tree for processing this specific chemical waste, ensuring it reaches the correct thermal destruction facility.

G Start Waste Generated: Difluoro-(4-iodo-phenoxy)- acetic acid ethyl ester Decision1 Physical State? Start->Decision1 Liquid Liquid Waste (Solutions/Filtrates) Decision1->Liquid Liquid Solid Solid Waste (Contaminated PPE/Silica) Decision1->Solid Solid Mix Mix with other solvents? Liquid->Mix HalWaste Halogenated Organic Waste Stream Solid->HalWaste Mix->HalWaste Yes (>1% Halogen) NonHal DO NOT MIX with Non-Halogenated Waste Mix->NonHal No Container Store in HDPE/PTFE Vapor-Tight Container HalWaste->Container NonHal->HalWaste Incinerator Rotary Kiln Incineration w/ Caustic Scrubber Container->Incinerator

Workflow for the segregation and disposal of halogenated phenoxyacetic acid ester waste.

References

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from: [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from:[Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Retrieved from:[Link]

  • Cole-Parmer. Material Safety Data Sheet - Phenoxyacetic acid, 98+%. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Reactor Processes In Synthetic Organic Chemical Manufacturing Industry Background Information. Retrieved from: [Link]

Sources

Personal Protective Equipment & Handling Guide: Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (Emergency Card)

Hazard Class Assessment: Based on the structural moieties (alpha-difluoro ester, aryl iodide), this compound must be treated as a Corrosive and Potent Alkylating Agent . It possesses high lipophilicity due to the phenoxy/difluoro combination, increasing the risk of dermal absorption.

ParameterCritical Specification
Primary Hazard Corrosive (Skin/Eye), Sensitizer , Potential Target Organ Toxin (Thyroid/Liver due to Iodine).
Physical State Likely viscous oil or low-melting solid (dependent on purity).
Immediate Action (Skin) Wash immediately with soap/water for 15 mins.[1] Do not use alcohol (increases absorption).
Immediate Action (Eyes) Rinse for 15 mins.[1][2] Seek medical attention immediately (Corrosive risk).[1][2][3][4]
Spill Control Do not use standard paper towels for large spills. Use vermiculite or chemically inert pads.

Hazard Identification & Causality (The "Why")

To understand the PPE requirements, we must analyze the chemical structure's reactivity profile. This is not just "generic safety"; it is structure-activity based risk management.

  • Alpha-Difluoro Ester Moiety:

    • Risk:[2][5][6] The electron-withdrawing fluorine atoms activate the carbonyl group, making the ester susceptible to hydrolysis. Upon contact with mucous membranes (moisture), it can hydrolyze to the corresponding Difluoro-(4-iodo-phenoxy)-acetic acid, which is expected to be corrosive and an irritant.

    • Implication: Eye protection must seal against vapors/mists, not just projectiles.

  • Aryl Iodide (4-Iodo-phenoxy):

    • Risk:[2][5][6] Carbon-Iodine bonds are the weakest of the halogen-carbon bonds. They are photolabile (sensitive to light). Decomposition releases free iodine (

      
      ) or iodide radicals, which are corrosive oxidizers.
      
    • Implication: PPE must resist oxidative degradation. Storage requires amber glass/foil wrapping.

  • Lipophilicity (Phenoxy + Ethyl Ester):

    • Risk:[2][5][6] This molecule is designed to cross lipid membranes.

    • Implication: Standard latex gloves provide zero protection. Thin nitrile may suffer rapid permeation breakthrough.

PPE Matrix: Hierarchy of Defense

This matrix defines the minimum acceptable standards.

A. Hand Protection (Critical)

Rationale: Halogenated esters can permeate thin nitrile rubber. The "Double Glove" technique creates a sacrificial outer layer and a protected inner layer.

Glove TypeMaterialThicknessUsage Protocol
Inner Glove Nitrile (High Dexterity) 4 mil (0.10 mm)Taped to lab coat cuff. Serves as the last line of defense.
Outer Glove Nitrile (Extended Cuff) 8 mil (0.20 mm)Sacrificial Layer. Change immediately upon any splash. Change every 60 mins of routine use.
High Risk Silver Shield / 4H (Laminate) N/AMANDATORY if dissolving the compound in Dichloromethane (DCM) or Chloroform. Nitrile offers <1 min protection against these solvents.[7]
B. Respiratory & Eye Protection[1][2][3][4][8]
ComponentSpecificationScientific Rationale
Eyes Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Vapors from hydrolysis or aerosolized oil can bypass side shields.
Face Face Shield (8-inch minimum)Required during synthesis workup, rotovap handling, or transfers >100mg.
Lungs Fume Hood (Face Velocity: 100 fpm)Primary control. If hood is unavailable (rare), use P100/OV (Organic Vapor) respirator.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: Esters and fluorinated solids often carry high static charges, causing "fly-away" powder. Use an anti-static gun or polonium strip near the balance.

  • Weighing: Weigh inside the fume hood. If the balance is outside, use a tared, screw-top vial . Never transport an open weigh boat across the lab.

Phase 2: Reaction & Handling
  • Solvent Choice: If possible, avoid DCM. Use Ethyl Acetate or Toluene. This improves glove compatibility.

  • Light Protection: Wrap reaction flasks in aluminum foil. Iodine release (indicated by purple/brown discoloration) accelerates corrosion of seals.

  • Temperature: Do not overheat. Alpha-difluoro esters can decarboxylate or decompose at high temperatures (>150°C), releasing toxic fluorinated volatiles.

Phase 3: Spill Response
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Upgrade: Don double 8-mil nitrile gloves and a respirator if outside the hood.

  • Neutralize: Cover with Sodium Thiosulfate powder (to quench any free iodine) mixed with sand/vermiculite.

  • Collect: Scoop into a wide-mouth jar. Label as "Halogenated Organic Debris."

Disposal & Deactivation Logic

Do not dispose of this compound in the general organic waste if it contains free iodine or oxidizers.

  • The Thiosulfate Quench (Self-Validating Step): Before disposal, treat the waste stream with aqueous Sodium Thiosulfate (

    
    ).
    
    • Visual Indicator: If the solution is brown/purple (Iodine), it will turn clear/colorless upon quenching. This confirms the oxidative hazard is neutralized.

  • Waste Stream: Halogenated Organic Waste .

    • Note: The high fluorine content makes this unsuitable for non-halogenated incineration streams due to HF generation in the incinerator.

Safety Logic Visualization

The following diagram illustrates the decision logic for PPE selection and spill response.

SafetyLogic Start Handling Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Neat Solution In Solution StateCheck->Solution Diluted PPE_Standard PPE: Double Nitrile (4mil + 8mil) Splash Goggles Fume Hood Solid->PPE_Standard SolventCheck Solvent Type? Solution->SolventCheck Aggressive DCM / Chloroform / THF SolventCheck->Aggressive Halogenated Solvents Benign EtOAc / Hexane / Alcohol SolventCheck->Benign Non-Halogenated PPE_Advanced PPE: Silver Shield (Laminate) Gloves Splash Goggles Fume Hood Aggressive->PPE_Advanced Benign->PPE_Standard Spill Spill Event Occurs IodineCheck Visible Iodine? (Purple/Brown) Spill->IodineCheck Quench Apply Sodium Thiosulfate (Wait for Color Change) IodineCheck->Quench Yes Absorb Absorb with Vermiculite IodineCheck->Absorb No Quench->Absorb Disposal Disposal: Halogenated Waste Absorb->Disposal

Caption: Decision matrix for Glove Selection based on solvent carrier and Spill Response Protocol focusing on Iodine neutralization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl difluoroacetate (Structural Proxy). National Library of Medicine. [Link]

Sources

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